1-Tosylpiperidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQMKSUAIKDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353288 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-36-0 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Tosylpiperidine-4-carboxylic acid (CAS: 147636-36-0) for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-Tosylpiperidine-4-carboxylic acid. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, applications, and handling, grounded in established scientific principles.
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
This compound, identified by the CAS number 147636-36-0 , is a heterocyclic building block of significant interest in pharmaceutical and chemical research.[1][2][3] Its molecular structure uniquely combines three critical functional components: a piperidine ring, a tosyl (p-toluenesulfonyl) protecting group, and a carboxylic acid moiety. This trifecta of features makes it an exceptionally versatile scaffold for constructing complex molecules with potential therapeutic value.[1]
The piperidine ring is a "privileged scaffold," a structural motif frequently found in bioactive molecules, including many approved drugs targeting the central nervous system.[1] The tosyl group serves as a robust protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while influencing the stereochemical outcome of adjacent reactions. Finally, the carboxylic acid provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, enabling the facile generation of diverse chemical libraries for screening.[1]
This document provides a detailed exploration of this compound, from its fundamental properties to its practical application in a laboratory setting.
Part 1: Physicochemical and Structural Characteristics
The utility of this compound begins with its fundamental properties. Its structure is the source of its chemical reactivity and versatility.
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 147636-36-0 | [1] |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid | [1] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |
| Molecular Weight | 283.35 g/mol | [1][4] |
| Physical Form | Solid at room temperature | [1] |
| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [1] |
Molecular Structure Diagram
Sources
1-Tosylpiperidine-4-carboxylic acid molecular weight
An In-Depth Technical Guide to 1-Tosylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This compound is a versatile bifunctional molecule that serves as a crucial building block in modern synthetic and medicinal chemistry. Characterized by a piperidine core, a protective tosyl group, and a reactive carboxylic acid moiety, this compound offers a unique scaffold for the development of complex molecular architectures. Its significance is particularly pronounced in drug discovery, where the piperidine ring is a prevalent feature in numerous bioactive agents, including those targeting the central nervous system and various cancers.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, key chemical transformations, and diverse applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.
Introduction: A Versatile Scaffold for Chemical Innovation
This compound, with the IUPAC name 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest as a synthetic intermediate.[1][2] Its molecular structure is a confluence of three key functional components:
-
The Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This motif is a cornerstone in medicinal chemistry, found in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1]
-
The Tosyl (p-Toluenesulfonyl) Group: An excellent protecting group for the piperidine nitrogen. The tosyl group is chemically robust, stable to a wide range of reaction conditions, yet can be removed if necessary. Its presence deactivates the nitrogen, preventing unwanted side reactions while also serving as a potential site for nucleophilic substitution.[1]
-
The Carboxylic Acid: A highly versatile functional group that can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. This functionality is pivotal for constructing larger molecules and for engaging in biological interactions, such as hydrogen bonding with enzyme active sites.[1]
The unique combination of these features makes this compound an invaluable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of novel therapeutic agents.[1]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is a white to off-white solid at ambient temperature.[1] Key identifying and quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][3][4] |
| Molecular Weight | 283.34 g/mol | [1][4][5] |
| CAS Number | 147636-36-0 | [1][3][6] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [1][2] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, room temperature | [5][6] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [1] |
| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is efficient, high-yielding, and utilizes readily available starting materials.
Experimental Protocol: N-Tosylation of Isonipecotic Acid
This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Reagent Setup and Dissolution
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 eq) in 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add sodium carbonate (Na₂CO₃) (2.5 eq) portion-wise to the stirred suspension.
-
Rationale: Piperidine-4-carboxylic acid has limited solubility. The aqueous THF provides a suitable medium. The reaction is cooled to 0 °C to manage the exothermicity of the subsequent tosylation reaction. Sodium carbonate acts as a base to deprotonate the secondary amine of the piperidine ring, creating the nucleophilic amine required for the reaction, and also to neutralize the HCl byproduct formed during the reaction.
-
Step 2: Tosyl Chloride Addition
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq) in 20 mL of THF.
-
Add the TsCl solution dropwise to the cooled, stirred reaction mixture over 30 minutes using an addition funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Rationale: Tosyl chloride is the electrophile. Slow, dropwise addition is crucial to prevent side reactions and to control the reaction temperature. Allowing the reaction to proceed overnight ensures it goes to completion.
-
Step 3: Reaction Quench and Acidification
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer with diethyl ether (2 x 50 mL) to remove any unreacted tosyl chloride.
-
Carefully acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate should form.
-
Rationale: The product, 1-Tosylpiperidine-4-carboxylate, is soluble in the basic aqueous layer as its sodium salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.
-
Step 4: Isolation and Purification
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Dry the product under high vacuum at 40-50 °C to a constant weight.
-
Rationale: Vacuum filtration is an efficient method for separating the solid product. Washing with cold water minimizes product loss while removing residual salts. Drying under vacuum removes residual solvent to yield the pure final product.
-
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The utility of this compound is primarily as a versatile intermediate for synthesizing more elaborate molecules with potential biological activity.[1]
Scaffold for Bioactive Molecules
The piperidine ring is a privileged scaffold in medicinal chemistry. Its presence in this building block allows for the systematic exploration of chemical space around a proven core. The carboxylic acid serves as a handle for diversification, enabling the creation of compound libraries through techniques like amide coupling. This is particularly relevant for developing drugs targeting the central nervous system and for anti-cancer agents, where the piperidine motif is common.[1]
Development of Enzyme Inhibitors
A notable application is in the design of enzyme inhibitors. For instance, related structures based on a 1-benzoylpiperidine-4-carboxylic acid core have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[7] These enzymes play a critical role in pH regulation, and their inhibition is a validated strategy in cancer therapy. The carboxylic acid of the parent molecule can be coupled with various amines to generate a series of carboxamides, which act as the "tail" of the inhibitor, influencing potency and selectivity against different hCA isoforms like hCA IX and XII, which are associated with tumors.[7]
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amatek Chemical-products [allchemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound - CAS:147636-36-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 147636-36-0|this compound|BLD Pharm [bldpharm.com]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-Tosylpiperidine-4-carboxylic acid IUPAC name
An In-Depth Technical Guide to 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, a versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis. The document elucidates its chemical identity, structural characteristics, and physicochemical properties. We will explore established synthetic methodologies, explaining the rationale behind procedural choices, and delve into its significant applications as a precursor for complex, biologically active molecules. Detailed experimental protocols, safety information, and data visualizations are included to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Chemical Identity and Physicochemical Properties
1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, commonly known in laboratory settings as 1-Tosylpiperidine-4-carboxylic acid, is a derivative of piperidine-4-carboxylic acid (isonipecotic acid).[1] The introduction of a tosyl (p-toluenesulfonyl) group to the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties, transforming it into a valuable and stable intermediate for further chemical elaboration.
The formal IUPAC name for this compound is 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid .[2][3] It is also referred to by synonyms such as 1-(p-Tolylsulfonyl)piperidine-4-carboxylic acid and 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid.[3][4]
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [2][3] |
| CAS Number | 147636-36-0 | [2] |
| Molecular Formula | C₁₃H₁₇NO₄S | [2][4] |
| Molecular Weight | 283.35 g/mol | [2][3] |
| Appearance | Solid | [2] |
| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [2][3] |
| Storage | Sealed in dry, room temperature conditions | [4] |
Structural Diagram
The structure combines a saturated piperidine ring, a carboxylic acid functional group at the 4-position, and a bulky, electron-withdrawing tosyl group on the nitrogen atom. This combination of functionalities makes it a versatile scaffold in synthetic chemistry.[2]
Caption: Chemical structure of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid.
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through the N-tosylation of a piperidine-4-carboxylic acid precursor. The tosyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in subsequent reactions and enhancing the stability of the ring.
General Synthetic Workflow
The most common synthetic route involves the reaction of a commercially available piperidine-4-carboxylic acid derivative (like isonipecotic acid) with p-toluenesulfonyl chloride (TsCl) under basic conditions.
Caption: General workflow for the synthesis of this compound.
Causality in Experimental Design
-
Choice of Base: An aqueous base like sodium hydroxide is often used to deprotonate the carboxylic acid and the secondary amine of the starting material, facilitating the nucleophilic attack on the sulfur atom of tosyl chloride. The use of an organic base like pyridine can also be employed, which can act as both a base and a catalyst.
-
Reaction Solvent: A biphasic system (e.g., water and an organic solvent like dichloromethane) or a polar aprotic solvent may be used. The base deprotonates the amine, increasing its solubility in the aqueous phase, while the tosyl chloride resides in the organic phase.
-
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction between tosyl chloride and the amine, minimizing side reactions.
-
Workup Procedure: Acidification of the reaction mixture after completion is critical. This protonates the carboxylate, rendering the final product less soluble in water and allowing for its precipitation or extraction into an organic solvent.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of this compound make it a highly valuable building block in the synthesis of complex pharmaceutical agents.[2]
-
Scaffold for CNS-Targeting Agents: The piperidine ring is a common motif in drugs targeting the central nervous system.[2] This compound provides a rigid scaffold that can be further functionalized to create ligands for various receptors and transporters.
-
Precursor for Novel Therapeutics: It serves as a key intermediate in the synthesis of molecules with potential therapeutic benefits, including anti-inflammatory and analgesic drugs.[5]
-
Enhanced Drug Properties: The sulfonyl group can improve interactions with biological targets, while the piperidine moiety can enhance solubility and bioavailability, which are critical parameters in drug design.[5]
-
Versatile Chemical Handle: The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various pharmacophores or for linking the molecule to other scaffolds in fragment-based drug discovery.[2]
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid from isonipecotic acid.
Materials:
-
Isonipecotic acid (Piperidine-4-carboxylic acid)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, ice bath, round-bottom flask, separatory funnel, pH paper, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice bath to 0-5 °C with stirring.
-
Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a suitable organic solvent (e.g., THF or acetone). Add this solution dropwise to the stirring, cooled solution of isonipecotic acid over 30 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Workup - Quenching and Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2 (verify with pH paper). A white precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid as a white solid.
Safety and Handling
Consult the Safety Data Sheet (SDS) before handling this compound.
-
Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H412).
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Pictograms: GHS07 (Exclamation Mark) is associated with this compound.
Conclusion
1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and role as a stable intermediate make it an indispensable component in the synthesis of novel and complex molecular architectures. This guide has provided the foundational knowledge for its synthesis, properties, and application, empowering researchers to leverage this versatile building block in their pursuit of new therapeutic agents.
References
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- PubChem. 1-Tosylpiperidin-4-one. National Center for Biotechnology Information.
- Wikipedia. Isonipecotic acid.
- PubChem. Isonicotinic Acid. National Center for Biotechnology Information.
- Wikipedia. Arsanilic acid.
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 147636-36-0 [smolecule.com]
- 3. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:147636-36-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Physical Properties of 1-Tosylpiperidine-4-carboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosylpiperidine-4-carboxylic acid, registered under CAS Number 147636-36-0, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 4-position.[1][2] Its molecular structure combines the rigidity and conformational influence of the piperidine scaffold with the synthetic versatility of a carboxylic acid and the sulfonamide functionality of the tosyl group. This unique combination makes it a valuable building block in medicinal chemistry and a precursor for the synthesis of complex, biologically active molecules.[1]
The physical properties of this compound are paramount, dictating its behavior in both chemical reactions and biological systems. Parameters such as melting point, solubility, and acidity (pKa) are critical for establishing identity, assessing purity, designing purification strategies, formulating for administration, and predicting bioavailability.[1] This guide provides a comprehensive overview of these key physical properties and presents detailed, field-proven methodologies for their experimental determination, ensuring scientific rigor and reproducibility.
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation upon which all other physicochemical characterization is built. The key identifiers and structural details are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [1][2] |
| CAS Number | 147636-36-0 | [3] |
| Molecular Formula | C₁₃H₁₇NO₄S | [3] |
| Molecular Weight | 283.34 g/mol | [1][3] |
| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [1] |
The structure contains three key functional groups that dictate its physical properties:
-
Carboxylic Acid (-COOH): A weak acid, this group is responsible for the molecule's pKa and its pH-dependent solubility. It also serves as a hydrogen bond donor and acceptor.
-
Tosyl Group (p-toluenesulfonyl): A bulky, moderately lipophilic group that influences crystallinity and solubility in organic solvents. The sulfonamide nitrogen is a poor hydrogen bond acceptor due to resonance.
-
Piperidine Ring: A saturated heterocycle that adopts a chair conformation, influencing the three-dimensional shape of the molecule.[4]
Section 2: Solid-State Properties
As a solid at room temperature, the melting point of this compound is its most important solid-state characteristic.[1]
Physical Appearance and Purity
This compound is typically supplied as a white to off-white or yellow solid or powder.[5] Commercially available grades commonly offer a purity of 95% or higher. It should be stored in a sealed container in a dry environment at room temperature.[6]
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.
| Property | Value | Source(s) |
| Melting Point | 167-169 °C | [7] |
Expert Insight: Causality in Melting Point Determination
The transition from solid to liquid requires sufficient energy to overcome the crystal lattice forces. The rate of heating during measurement is the most critical experimental parameter. If heating is too rapid, a thermal lag develops between the heating block, the thermometer, and the sample, leading to an artificially broad and inaccurate melting range. A slow heating rate (~1-2 °C per minute) near the expected melting point ensures thermal equilibrium and an accurate measurement.
Detailed Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point range using a digital melting point apparatus (e.g., Mel-Temp).
Materials:
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Packing tube (long, thin glass tube)
Procedure:
-
Sample Preparation: Place a small amount of the compound on a watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powder pile. A small amount of sample will enter the tube.
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to move the sample to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a cut PVC pipe or glass tubing) onto the benchtop. The bouncing action will compact the powder. Repeat until a packed sample height of 2-3 mm is achieved.
-
Instrument Setup: Place the packed capillary tube into a sample slot of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute. Note the approximate temperature at which melting occurs. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: For a new, fresh sample, heat at a medium rate until the temperature is about 20 °C below the expected or rapidly determined melting point.
-
Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely through the viewfinder.
-
Recording the Melting Range:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) when the entire sample has completely liquefied (the clear point).
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For this compound, this should be in the range of 167-169 °C.[7]
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Section 3: Solution-State Properties
The behavior of this compound in solution is governed primarily by its solubility and acidity. These properties are fundamental to its application in drug discovery, influencing everything from reaction conditions to biological absorption.
Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug candidates, aqueous solubility at different pH values is a critical parameter for predicting oral bioavailability.
| Property | Observation/Data | Source(s) |
| General | Possesses good solubility properties due to hydrogen bond donors and acceptors. | [1] |
| Aqueous Solubility | No quantitative data available in the literature. Determination via the shake-flask method is recommended. | [5] |
| Organic Solvents | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Methanol, Ethanol). | [8] |
Expert Insight: The 'Why' Behind pH-Dependent Solubility
The carboxylic acid group of this compound can be protonated (-COOH) or deprotonated (-COO⁻) depending on the pH of the solution. The deprotonated, anionic form is significantly more polar and thus more soluble in aqueous media than the neutral, protonated form. Therefore, the compound's aqueous solubility is expected to be lowest at acidic pH (below its pKa) and increase substantially as the pH rises and the molecule ionizes.
Detailed Experimental Protocol: pH-Dependent Aqueous Solubility Profiling (Shake-Flask Method)
This protocol is the gold-standard "shake-flask" method for determining equilibrium solubility, adapted from regulatory guidelines.
Materials:
-
This compound
-
Calibrated analytical balance
-
pH meter, calibrated with standard buffers (pH 4, 7, 10)
-
Thermostatic shaker bath (set to 37 ± 1 °C)
-
Glass vials with screw caps
-
Buffer solutions: 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to separate vials for each pH buffer. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.
-
Incubation: Place the sealed vials in the thermostatic shaker bath set to 37 °C. Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To analyze the supernatant, either:
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any particulate matter. This step is critical to avoid overestimating solubility.
-
-
pH Measurement: Measure and record the final pH of the saturated solution to ensure the buffer capacity was not exceeded.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
Reporting: Report the solubility at each pH in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.
Visualization: Solubility Testing Logic
Caption: Logical flow for the Shake-Flask Solubility Method.
Acidity Constant (pKa)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For this compound, the pKa of the carboxylic group determines the ratio of its neutral to ionized form at any given pH. This is crucial for predicting its behavior in biological membranes and its interaction with targets.
| Property | Value | Source(s) |
| pKa | No experimentally determined value is reported in the literature. Potentiometric titration is the standard method for determination. |
Expert Insight: The Importance of Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination. It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal. This point is identified as the midpoint of the buffer region on the titration curve.
Detailed Experimental Protocol: pKa Determination by Potentiometric Titration
Materials:
-
This compound
-
Potentiometer or autotitrator with a calibrated pH electrode
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
High-purity water (degassed to remove CO₂)
-
Magnetic stirrer and stir bar
-
Temperature probe
Procedure:
-
Instrument Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used if aqueous solubility is low, but the result will be an apparent pKa (pKa') specific to that solvent system.
-
Initial pH Adjustment: If necessary, use a small amount of 0.1 M HCl to lower the initial pH of the solution to ensure the carboxylic acid is fully protonated (typically pH < 2.5).
-
Titration: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the pH electrode and temperature probe. Begin stirring. Add the standardized 0.1 M NaOH titrant in small, precise increments, recording the pH after each addition has stabilized.
-
Data Collection: Continue the titration well past the equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot indicates the equivalence point volume (Vₑ).
-
The half-equivalence point is Vₑ/2.
-
Determine the pH from the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the carboxylic acid.
-
-
Validation: Perform a blank titration (titrating the solvent/co-solvent mixture without the analyte) to correct for any background effects.
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
This compound is a crystalline solid with a distinct melting point of 167-169 °C, which serves as a reliable parameter for identity and purity confirmation.[7] Its solution-state behavior is characterized by pH-dependent aqueous solubility and the acidic nature of its carboxylic acid functional group. While specific quantitative data for solubility and pKa are not widely reported, the standardized, robust methodologies of shake-flask analysis and potentiometric titration, detailed herein, provide the necessary framework for researchers to determine these critical parameters. A thorough understanding and experimental validation of these physical properties are indispensable for the effective application of this versatile compound in synthetic chemistry, drug design, and pharmaceutical development.
References
- Sunway Chemical. This compound - CAS:147636-36-0. Sunway Chemical Co.,Ltd. [Link]
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry. [Link]
- ChemBK. 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. ChemBK. [Link]
- CATO Reference Materials. 147636-36-0 | this compound.
- Cenmed Enterprises. This compound (C007B-292053). Cenmed Enterprises. [Link]
- Chemical Synthesis Database. 2-isopropenyl-1-tosyl-piperidine. ChemSynthesis. [Link]
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840.
- International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]
- Wiese, M. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem. [Link]
- Wikipedia. Piperidine.
- Reusch, W. H. Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
- IUPAC. SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 147636-36-0 | | CATO参考物质 [en.cato-chem.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. file.ambeed.com [file.ambeed.com]
- 6. 147636-36-0|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
1-Tosylpiperidine-4-carboxylic acid solubility data
An In-Depth Technical Guide to the Solubility of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1] Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthetic protocols and its potential role in drug formulation and bioavailability.[2][3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document serves as an expert-level manual for researchers. It outlines the underlying chemical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination and quantification.
Introduction and Physicochemical Profile
This compound (CAS No. 147636-36-0) is a derivative of piperidine, featuring a tosyl (p-toluenesulfonyl) group attached to the piperidine nitrogen and a carboxylic acid group at the 4-position.[1][4] This unique combination of functional groups makes it a versatile intermediate in pharmaceutical synthesis.[1] The piperidine ring is a common scaffold in drugs targeting the central nervous system, while the carboxylic acid provides a handle for further chemical modifications.[1][5]
A thorough understanding of its solubility is paramount for its effective use. Solubility dictates reaction conditions, purification strategies, and, in downstream applications, can influence critical drug properties like absorption and bioavailability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 147636-36-0 | [1][4] |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][6] |
| Molecular Weight | 283.35 g/mol | [1][6] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [1][6] |
| Physical Form | Solid / Crystalline Powder | [4][7] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its distinct chemical moieties. A priori assessment of its structure allows for a robust hypothesis regarding its behavior in various solvent systems.
Influence of Functional Groups
The molecule's structure contains both polar (hydrophilic) and non-polar (lipophilic) regions.
-
Hydrophilic Centers : The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding, both as a donor (O-H) and an acceptor (C=O). The sulfonyl group (-SO₂) also contributes polarity and can act as a hydrogen bond acceptor.[1]
-
Lipophilic Centers : The tosyl group's aromatic ring (tolyl) and the piperidine ring's aliphatic backbone are non-polar, contributing to solubility in less polar organic solvents.
This amphiphilic nature suggests moderate solubility in a range of solvents, with the specific outcome depending on the solvent's properties.
Caption: Key functional groups influencing the solubility of this compound.
The Critical Role of pH in Aqueous Solubility
The carboxylic acid moiety is the single most important determinant of aqueous solubility. As a weak acid, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic carboxylate) form.
-
In Acidic Conditions (pH < pKa) : The equilibrium favors the neutral R-COOH form. This form is less polar and will exhibit significantly lower water solubility.
-
In Basic Conditions (pH > pKa) : The equilibrium shifts to the anionic R-COO⁻ form. The presence of a formal charge dramatically increases polarity and interaction with water molecules, leading to substantially higher solubility.
Therefore, the solubility of this compound in aqueous buffers will be highly pH-dependent.[7] This is a critical consideration for any biological or formulation studies.
Caption: The effect of pH on the ionization state and aqueous solubility of the compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[8] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is measured using a validated analytical method.
Materials and Equipment
-
This compound (purity >95%)[4]
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation : Add an excess of this compound to a series of vials (e.g., 5-10 mg to 2 mL of solvent). The key is to ensure visible undissolved solid remains at the end of the experiment. Prepare in triplicate for each solvent.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Expert Insight: Equilibration time is critical. For many crystalline compounds, 24 to 48 hours is sufficient. A preliminary time-course experiment (sampling at 12, 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued, ensuring true equilibrium has been reached.
-
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to let the excess solid settle.
-
Sampling : Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Causality Explanation: Filtration is crucial to remove microscopic solid particles that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution : Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted samples using a pre-validated analytical method (see Section 4).
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements represents the equilibrium solubility.
Analytical Quantification
Accurate quantification of the dissolved compound is essential. The choice of method depends on the compound's properties and the required sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[9]
-
Principle : The sample is injected into a chromatographic column, and the components are separated based on their affinity for the stationary and mobile phases. The tosyl group's aromatic ring provides a strong chromophore for UV detection.
-
Example Method Parameters :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at a predetermined λmax (e.g., ~230-254 nm, requires experimental verification).
-
Validation : The method must be validated for linearity, accuracy, and precision by creating a calibration curve with known standards.
-
Workflow Diagram for Solubility Determination
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
Results should be compiled into a clear, concise table, allowing for easy comparison across different conditions. This structured presentation is essential for drug development professionals who need to make quick, data-driven decisions.
Table 2: Example Solubility Data Table for this compound
| Solvent System | Temperature (°C) | pH (if applicable) | Mean Solubility (mg/mL) ± SD | Molar Solubility (M) |
| Deionized Water | 25 | ~4-5 (unbuffered) | Experimental Value | Calculated Value |
| PBS | 25 | 7.4 | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value |
| DMSO | 25 | N/A | Experimental Value | Calculated Value |
| Deionized Water | 37 | ~4-5 (unbuffered) | Experimental Value | Calculated Value |
| PBS | 37 | 7.4 | Experimental Value | Calculated Value |
SD: Standard Deviation
Conclusion
While a simple data point might seem sufficient, a deep understanding of the solubility of this compound requires a multi-faceted approach grounded in its fundamental chemistry. This guide provides the theoretical framework to predict its behavior and a robust, validated experimental protocol to generate high-quality, reliable solubility data. For researchers in drug discovery and development, applying these principles and methods is not merely procedural—it is a cornerstone of sound scientific and commercial progress, enabling informed decisions in synthesis, formulation, and preclinical evaluation.
References
- This compound | 147636-36-0. Smolecule.
- This compound | 147636-36-0. Sigma-Aldrich.
- This compound | 147636-36-0. Sigma-Aldrich.
- Compound solubility measurements for early drug discovery.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solubility of Piperidine-4-carboxylic Acid. Solubility of Things.
- 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840. PubChem.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. rheolution.com [rheolution.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound | 147636-36-0 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Tosylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid), a robust and efficient synthetic route. This document delves into the underlying chemical principles, experimental causality, and practical considerations for reaction setup, monitoring, work-up, and purification. Characterization data and safety protocols are also detailed to ensure the synthesis of a pure, well-characterized final product.
Introduction
This compound (C₁₃H₁₇NO₄S, MW: 283.35 g/mol ) is a bifunctional molecule incorporating a piperidine scaffold, a carboxylic acid moiety, and a tosyl (p-toluenesulfonyl) group.[1] The piperidine ring is a prevalent structural motif in a wide array of biologically active compounds, particularly those targeting the central nervous system.[1] The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation or esterification, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[1]
The tosyl group serves as a robust protecting group for the secondary amine of the piperidine ring. This protection is crucial in multi-step syntheses to prevent unwanted side reactions of the nucleophilic nitrogen. The electron-withdrawing nature of the tosyl group also influences the reactivity of the molecule. This guide will focus on the most direct synthetic approach: the N-tosylation of piperidine-4-carboxylic acid.
Chemical Properties and Synthesis Overview
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.35 g/mol |
| CAS Number | 147636-36-0 |
| Physical Form | Solid |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid |
The synthesis of this compound is most efficiently achieved through the reaction of piperidine-4-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the tosyl chloride.
The choice of base and solvent is critical to the success of the reaction. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.
Reaction Mechanism and Experimental Workflow
The synthesis involves the nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the sulfur atom of p-toluenesulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the final N-tosylated product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for N-tosylation of amino acids.
Materials and Reagents:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a solution of sodium hydroxide (2.2 eq.) in water. The flask is then cooled in an ice bath with stirring.
-
Addition of Tosyl Chloride: To the cooled solution, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in 1,4-dioxane dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
The reaction mixture is concentrated under reduced pressure to remove the dioxane.
-
The remaining aqueous solution is washed with ethyl acetate to remove any unreacted tosyl chloride and other organic impurities.
-
The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
The white precipitate is collected by vacuum filtration and washed with cold water.
-
-
Purification: The crude product can be purified by recrystallization.[2] A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water.[3] Dissolve the crude solid in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed. Literature values may vary, but a range around 129-130°C has been reported for similar compounds.[3][4] |
| ¹H NMR | The spectrum should show characteristic signals for the tosyl group (aromatic protons and methyl protons) and the piperidine ring protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons of the tosyl group, and the carbons of the piperidine ring. |
| FT-IR | Characteristic absorption bands for the C=O of the carboxylic acid, the S=O of the sulfonyl group, and C-H bonds of the aromatic and aliphatic parts of the molecule should be present. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. |
Safety and Handling
-
p-Toluenesulfonyl chloride is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care, using appropriate PPE.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.
-
The final product, This compound , should be handled with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous chemical.[1]
Hazard Statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).
Precautionary Statements: P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of soap and water.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).
Conclusion
The synthesis of this compound via the N-tosylation of piperidine-4-carboxylic acid is a reliable and straightforward procedure. Careful control of reaction conditions, particularly temperature and pH during the work-up, is essential for achieving a high yield and purity of the final product. The use of the tosyl group as a protecting group for the piperidine nitrogen is a key strategic element in the broader context of organic synthesis, enabling the selective functionalization of the carboxylic acid moiety. This technical guide provides the necessary information for researchers to successfully synthesize and characterize this important synthetic intermediate for applications in drug discovery and development.
References
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Stenutz, R. (n.d.). piperidine-4-carboxylic acid.
- ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
- ResearchGate. (2025, August 5). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines.
- Gomtsyan, A. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14050-14061.
- Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2001(5), 21-27.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
Sources
An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive examination of the synthesis of 1-Tosylpiperidine-4-carboxylic acid, a critical building block in modern medicinal chemistry and drug development. The primary synthetic route, the N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid), is detailed from a mechanistic and practical standpoint. This document elucidates the underlying chemical principles, explains the causal relationships behind procedural choices, and provides a field-proven experimental protocol. It is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this synthesis.
Introduction: Strategic Importance in Synthesis
This compound is a bifunctional molecule featuring a piperidine ring, a common scaffold in bioactive compounds, and two key functional groups: a carboxylic acid and a sulfonamide.[1] The strategic value of this compound lies in the tosyl (p-toluenesulfonyl) group, which serves as a robust protecting group for the piperidine nitrogen.[2]
The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom. This deactivation is crucial in multi-step syntheses, as it allows for selective chemical transformations to be performed on the carboxylic acid moiety—such as esterification, amide bond formation, or reduction—without interference from the otherwise reactive secondary amine.[2] The resulting N-tosylated piperidine scaffold is a versatile intermediate for constructing more complex molecular architectures targeting a range of therapeutic areas.[1]
The Core Synthesis: N-Tosylation of Isonipecotic Acid
The most direct and widely employed method for preparing this compound is the reaction of piperidine-4-carboxylic acid (also known as isonipecotic acid) with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, typically pyridine.[3][4]
Mechanistic Deep Dive: The Dual Role of Pyridine
A nuanced understanding of the reaction mechanism reveals why pyridine is not merely an acid scavenger but an active participant and catalyst in the transformation. The overall reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of tosyl chloride.
Two predominant mechanistic pathways are considered:
-
Path A: Direct Nucleophilic Attack. The nitrogen atom of isonipecotic acid directly attacks the sulfonyl chloride, displacing the chloride ion. The pyridine then acts as a base to neutralize the generated hydrochloric acid (HCl), forming pyridinium hydrochloride.
-
Path B: Nucleophilic Catalysis (Preferred Pathway). This pathway is considered more accurate and explains the high efficiency of the reaction in pyridine.[5] Pyridine, being a more potent nucleophile than the sterically hindered secondary amine of the starting material, initiates the reaction.[5][6]
-
Activation of Tosyl Chloride: Pyridine attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion to form a highly reactive intermediate, N-tosylpyridinium chloride .[5] This intermediate is significantly more electrophilic than tosyl chloride itself due to the positively charged pyridinium ring, making it a superior tosylating agent.
-
Nucleophilic Attack by Piperidine: The nitrogen atom of isonipecotic acid then attacks the sulfur atom of the activated N-tosylpyridinium intermediate.
-
Deprotonation & Catalyst Regeneration: The piperidine ring is a weaker leaving group than pyridine. The displacement of pyridine regenerates the catalyst. A second molecule of pyridine then acts as a base to deprotonate the newly formed ammonium species, yielding the final N-tosylated product and pyridinium hydrochloride.
-
The catalytic pathway (Path B) is generally favored as it provides a lower energy barrier for the reaction.
Causality Behind Experimental Choices
-
Choice of Base (Pyridine): While other tertiary amines like triethylamine (TEA) can be used as an acid scavenger, pyridine is often superior due to its ability to act as a nucleophilic catalyst, accelerating the reaction.[5] Stronger, more sterically hindered bases may not form the active intermediate as efficiently.
-
Solvent Selection: Pyridine can serve as both the base and the solvent. Alternatively, anhydrous chlorinated solvents like dichloromethane (DCM) are frequently used. DCM is advantageous because it is inert, effectively solubilizes the reactants, and simplifies the workup process.
-
Temperature Control: The reaction is typically initiated at 0 °C. This is a critical control point to manage the initial exotherm upon addition of the highly reactive tosyl chloride. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction without promoting potential side reactions.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and self-validating, with clear checkpoints for monitoring reaction completion and ensuring product purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Piperidine-4-carboxylic acid | 129.16 | 10.0 g | 1.0 | Ensure it is dry.[7] |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 16.3 g | 1.1 | Use high-purity reagent. |
| Anhydrous Pyridine | 79.10 | 100 mL | - | Serves as solvent and base. |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | For extraction. |
| 2M Hydrochloric Acid (HCl) | 36.46 | ~200 mL | - | For workup. |
| Saturated NaCl solution (Brine) | - | ~100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine-4-carboxylic acid (10.0 g, 77.4 mmol).
-
Dissolution: Add anhydrous pyridine (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (16.3 g, 85.1 mmol, 1.1 eq.) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours under a nitrogen atmosphere.
-
Monitoring (Checkpoint): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 DCM/Methanol with 0.5% acetic acid). The starting material should be fully consumed.
-
Quenching and Workup:
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 2M HCl. This step neutralizes excess pyridine and protonates the product's carboxylate group.
-
Transfer the mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic phase with brine (1 x 100 mL) to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water, to yield a white crystalline solid.[8]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 283.34 g/mol .[1]
Conclusion
The N-tosylation of piperidine-4-carboxylic acid is a fundamental and highly efficient transformation for producing a versatile synthetic intermediate. The key to this reaction's success lies in the dual role of pyridine as both a base and a nucleophilic catalyst, which activates the tosyl chloride towards attack by the piperidine nitrogen. The provided protocol, grounded in established chemical principles, offers a reliable and scalable method for accessing high-purity this compound, enabling further elaboration in complex drug discovery programs.
References
- Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry.
- Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
- Kishan's Classes. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube.
- ResearchGate. (n.d.). Substrate scope of N-tosyl amines Reaction conditions.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 1-tosylpiperidine-4-one.
- Arkivoc. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry.
- ResearchGate. (2025). N Tosyl Imines.
- Wikipedia. (n.d.). Isonipecotic acid.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Arkat USA. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- LookChem. (n.d.). Cas 498-94-2,Isonipecotic acid.
- MDPI. (n.d.). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects.
- Indian Journal of Chemistry. (2004). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids.
- Google Patents. (n.d.). CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
- Reddit. (2025). Tosylation of carboxylic acids. r/OrganicChemistry.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cas 498-94-2,Isonipecotic acid | lookchem [lookchem.com]
An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidine-4-carboxylic acid: Foundational Starting Materials and Strategic Execution
Abstract
1-Tosylpiperidine-4-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its rigid scaffold and versatile functional handles that permit elaborate molecular architecture. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, targeting an audience of researchers, scientists, and professionals in drug development. We will dissect the two most prevalent and practical synthetic routes, commencing from either piperidine-4-carboxylic acid (isonipecotic acid) or its corresponding ethyl ester, ethyl isonipecotate. This document emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides detailed, actionable experimental protocols.
Strategic Importance in Drug Discovery
The this compound scaffold is a recurring motif in a diverse array of biologically active molecules. The tosyl group, a robust electron-withdrawing entity, serves as an excellent protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions.[1] Concurrently, the carboxylic acid functionality provides a convenient attachment point for further synthetic elaborations, such as amide bond formation, enabling the construction of extensive chemical libraries for drug screening.
Core Synthetic Pathways: A Comparative Analysis
The synthesis of this compound is predominantly approached from two commercially available and cost-effective starting materials: isonipecotic acid and ethyl isonipecotate. The choice between these precursors is often dictated by factors such as scale, downstream reaction compatibility, and purification strategy.
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Route A: Direct Tosylation of Isonipecotic Acid
This approach is the most direct, involving a one-step N-tosylation of piperidine-4-carboxylic acid.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base is critical; an inorganic base like sodium hydroxide is often employed in an aqueous medium.
Advantages and Disadvantages
| Feature | Analysis |
| Atom Economy | High; this is a one-step synthesis with minimal byproduct formation beyond the salt. |
| Simplicity | The procedure is straightforward and avoids protection/deprotection steps. |
| Scalability | Generally amenable to scale-up, although solubility of the starting material and product can be a consideration. |
| Purification | The product can often be precipitated by adjusting the pH of the reaction mixture, simplifying purification. |
| Potential Issues | The zwitterionic nature of isonipecotic acid can sometimes lead to solubility challenges in certain organic solvents. |
Detailed Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottomed flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of a suitable organic solvent that is miscible with water, such as tetrahydrofuran (THF) or acetone.
-
Slowly add the solution of p-toluenesulfonyl chloride to the stirred solution of isonipecotic acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with dichloromethane to remove any unreacted p-toluenesulfonyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Route B: The Ester Protection Strategy
This two-step route involves the N-tosylation of ethyl isonipecotate, followed by the hydrolysis of the resulting ester to afford the target carboxylic acid.
Rationale for the Ester Strategy
The use of ethyl isonipecotate offers several advantages. The ester is more soluble in common organic solvents compared to the zwitterionic isonipecotic acid, which can facilitate a more homogeneous reaction environment. This route also provides an orthogonal handle for purification, as the intermediate ester can be purified by silica gel chromatography before the final hydrolysis step.
Step 1: N-Tosylation of Ethyl Isonipecotate
The N-tosylation of ethyl isonipecotate is typically carried out in an aprotic organic solvent, such as dichloromethane or tetrahydrofuran, in the presence of an organic base like triethylamine or pyridine. The base acts as a scavenger for the HCl generated during the reaction.
Caption: Step-by-step workflow for the synthesis of the ester intermediate.
Step 2: Hydrolysis of Ethyl 1-tosylpiperidine-4-carboxylate
The final step is the saponification of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide, in a co-solvent like THF or methanol. The reaction is irreversible, which generally leads to high yields.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-tosylpiperidine-4-carboxylate
Materials:
-
Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 4-piperidinecarboxylate (1.0 eq.) in dry dichloromethane at 0 °C, add triethylamine (1.5 eq.).
-
To this mixture, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford pure ethyl 1-tosylpiperidine-4-carboxylate.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 1-tosylpiperidine-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 1-tosylpiperidine-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Add lithium hydroxide monohydrate (2-5 eq.) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring for the disappearance of the starting ester by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and carefully acidify the aqueous layer to a pH of 3-4 with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Conclusion
The synthesis of this compound is readily achievable through two robust and reliable synthetic routes. The direct tosylation of isonipecotic acid offers a more atom-economical and streamlined approach, while the ester protection strategy provides advantages in terms of substrate solubility and purification of the intermediate. The selection of the optimal route will depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources. The detailed protocols provided herein serve as a comprehensive guide for the successful synthesis of this valuable synthetic intermediate.
References
- Journal of Medicinal Chemistry, 1971, 14(3), 179-186.
- Organic Process Research & Development, 2016, 20, 1134–1147.
- Marcotullio, M. C., et al. Synthesis, 2006, 2760-2766. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]
- Chemguide, Hydrolysing esters. [Link]
- PubChem, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- Supporting Information for Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters with Aliph
- Supporting Information for a publication on the synthesis of substr
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Tosylpiperidine-4-carboxylic acid
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-Tosylpiperidine-4-carboxylic acid (CAS 147636-36-0), a pivotal building block in medicinal chemistry and organic synthesis.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It embodies the perspective of a seasoned application scientist, focusing on the causal relationships behind experimental choices and the logic of spectral interpretation. We will explore the synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for the unambiguous structural elucidation and purity assessment of this compound.
Foundational Overview: The Molecule and Its Significance
This compound is a bifunctional organic molecule featuring a piperidine ring N-protected by a tosyl (p-toluenesulfonyl) group and a carboxylic acid moiety at the C4 position.[1][2] Its molecular formula is C₁₃H₁₇NO₄S, with a molecular weight of 283.35 g/mol .[1][4] The rigid, N-tosylated piperidine scaffold combined with the versatile carboxylic acid handle makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1]
The unequivocal confirmation of its structure is paramount before its use in any synthetic route. Spectroscopic analysis provides the necessary empirical evidence to verify the molecular framework, the presence of key functional groups, and the overall purity. This guide will dissect the expected data from the three cornerstone techniques of organic analysis.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and essential information.
¹H NMR Spectroscopy: Proton Environments and Conformation
The ¹H NMR spectrum reveals the chemical environment of each proton, its proximity to other protons, and the connectivity within the molecule. The electron-withdrawing nature of the tosyl group significantly influences the chemical shifts of the piperidine ring protons, particularly those alpha to the nitrogen (H-2 and H-6).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| -COOH | ~10-12 | Broad Singlet | 1H | Acidic proton, chemical shift is concentration-dependent and often broad due to hydrogen bonding and chemical exchange. |
| H-7 (Aromatic) | ~7.70 | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing sulfonyl group are deshielded. |
| H-8 (Aromatic) | ~7.35 | Doublet | 2H | Aromatic protons meta to the sulfonyl group are less deshielded than H-7. |
| H-2, H-6 (axial/equatorial) | ~3.6-3.8 | Multiplet | 2H | Protons alpha to the nitrogen are strongly deshielded by the adjacent sulfonyl group. |
| H-2, H-6 (axial/equatorial) | ~2.2-2.4 | Multiplet | 2H | Protons alpha to the nitrogen. The wide range accounts for axial vs. equatorial positions. |
| H-4 (methine) | ~2.5-2.7 | Multiplet (tt) | 1H | Methine proton alpha to the carbonyl group, deshielded. Expected to be a triplet of triplets. |
| H-3, H-5 (axial/equatorial) | ~1.8-2.1 | Multiplet | 4H | Piperidine ring protons beta to the nitrogen. |
| H-9 (Tosyl Methyl) | ~2.45 | Singlet | 3H | Methyl protons on the tosyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400-600 MHz.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.
Caption: Key proton environments and coupling relationships in ¹H NMR.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The presence of the carbonyl, sulfonamide, and aromatic groups results in a wide dispersion of signals.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C=O (Carboxylic Acid) | ~175-185 | Carbonyl carbon of a carboxylic acid, typically found in this downfield region.[5][6] |
| C-q (Aromatic, S-bound) | ~144 | Quaternary aromatic carbon attached to the sulfur atom. |
| C-q (Aromatic, CH₃-bound) | ~135 | Quaternary aromatic carbon attached to the methyl group. |
| C-7 (Aromatic CH) | ~130 | Aromatic methine carbons ortho to the sulfonyl group. |
| C-8 (Aromatic CH) | ~128 | Aromatic methine carbons meta to the sulfonyl group. |
| C-2, C-6 (Piperidine CH₂) | ~46 | Carbons alpha to the nitrogen are deshielded by the tosyl group.[7] |
| C-4 (Piperidine CH) | ~40 | Methine carbon bearing the carboxylic acid group. |
| C-3, C-5 (Piperidine CH₂) | ~28 | Carbons beta to the nitrogen. |
| C-9 (Tosyl Methyl) | ~21 | Methyl carbon of the tosyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed instrument.
-
Acquisition Parameters:
-
Spectrometer Frequency: 100-150 MHz.
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid and sulfonamide moieties.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |
| 1340-1380 | Strong | S=O asymmetric stretch | Sulfonamide |
| 1150-1190 | Strong | S=O symmetric stretch | Sulfonamide |
| 2850-3000 | Medium | C-H stretch | Aliphatic (Piperidine/Methyl) |
| ~1600, ~1495 | Medium-Weak | C=C stretch | Aromatic Ring |
Causality and Interpretation: The most telling feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[5][8][9] This broadness often partially obscures the aliphatic C-H stretching peaks. The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ further confirms the carboxylic acid.[5][9] The two strong absorptions for the S=O stretches are definitive proof of the sulfonamide group.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Ensure the ATR anvil is clean. Record a background spectrum of the empty crystal.
-
Data Acquisition: Lower the anvil to apply firm pressure to the sample, ensuring good contact with the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks.
Caption: Correlation of functional groups to their IR vibrations.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.
Predicted Mass Spectrometry Data (ESI+)
| m/z (Daltons) | Ion | Identity |
|---|---|---|
| 284.0956 | [M+H]⁺ | Protonated Molecular Ion (Calculated for C₁₃H₁₈NO₄S⁺) |
| 155.0378 | [M-C₇H₇O₂S+H]⁺ | Loss of the tosyl group (p-toluenesulfonyl radical) |
| 238.1056 | [M-COOH+H]⁺ | Loss of the carboxyl group (decarboxylation) |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (from the tosyl group) |
Fragmentation Logic: Under mass spectrometric conditions, energetically unstable molecular ions break down into smaller, more stable fragments.[11][12] The bond between the piperidine nitrogen and the sulfonyl group is a likely point of cleavage, leading to a fragment corresponding to the loss of the tosyl group (m/z 155). Another common fragmentation for carboxylic acids is decarboxylation. The tosyl group itself can fragment to produce the highly stable tropylium ion at m/z 91.
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Analyze the other major peaks to identify key fragment ions.
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, this synergy provides an unassailable structural proof:
-
IR Spectroscopy confirms the presence of the critical -COOH and -SO₂N- functional groups.
-
Mass Spectrometry verifies the correct molecular weight (283.35 g/mol ) via the [M+H]⁺ ion and shows logical fragmentations consistent with the proposed structure.
-
NMR Spectroscopy provides the final, detailed map, confirming the 13 unique carbon environments and the specific arrangement and connectivity of the 17 protons, from the tosyl group's aromatic signals to the distinct protons on the piperidine ring.
Together, these techniques form a robust, self-validating workflow that ensures the identity, structure, and purity of this compound, empowering researchers to use this valuable building block with the utmost confidence.
References
- ResearchGate. ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- University of California, Irvine. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d.
- PubChem, National Institutes of Health. Piperidine | C5H11N | CID 8082.
- Specac Ltd. Interpreting Infrared Spectra.
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
- SpectraBase. Piperidine.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
- PubChem, National Institutes of Health. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957.
- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- PubMed, National Institutes of Health. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- PubChem, National Institutes of Health. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840.
- Oregon State University. 13C NMR Chemical Shifts.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- SpectraBase. 1-(4-Toluenesulfonyl)-piperidine-4-carboxylic acid.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
- Wikipedia. Fragmentation (mass spectrometry).
- PubMed, National Institutes of Health. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid.
- SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid.
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the NMR Spectra of 1-Tosylpiperidine-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Tosylpiperidine-4-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis.[1] As a molecule integrating a constrained piperidine ring, an electron-withdrawing tosyl group, and a polar carboxylic acid moiety, its structural elucidation via NMR spectroscopy is non-trivial. This document offers a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts and spin-spin coupling. Furthermore, it presents a field-proven, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.
Introduction: The Structural Significance of this compound
This compound (C₁₃H₁₇NO₄S) is a bifunctional organic compound featuring a piperidine scaffold, which is a prevalent structural motif in numerous bioactive molecules, including central nervous system agents.[1] The molecule's utility is enhanced by the presence of two key functional groups:
-
The N-tosyl group: This bulky and strongly electron-withdrawing group serves multiple purposes. It protects the piperidine nitrogen from unwanted reactions, locks the ring into a more defined chair conformation, and acts as a good leaving group in certain synthetic transformations.[1] Its aromatic ring and sulfonyl moiety significantly influence the electronic environment of the entire molecule.
-
The C4-carboxylic acid: This functional group provides a handle for further chemical modifications, such as amide bond formation or esterification, crucial for developing drug candidates and other complex molecular architectures.[1]
Accurate structural confirmation and purity assessment are paramount in any synthetic application. NMR spectroscopy stands as the most powerful tool for the unambiguous structural characterization of organic molecules in solution. This guide delves into the expected spectral features of this compound and the methodology to acquire them.
Predicted NMR Spectral Analysis
The unique arrangement of functional groups in this compound gives rise to a distinct and predictable NMR fingerprint. The following analysis is based on established chemical shift theory and data from analogous structures.
Annotated Molecular Structure
To facilitate the discussion of spectral assignments, the following atom numbering scheme will be used.
Caption: Annotated structure of this compound.
¹H NMR Spectral Predictions
The proton NMR spectrum is anticipated to show distinct signals for the tosyl, piperidine, and carboxylic acid protons. The electron-withdrawing nature of the N-sulfonyl group will cause a significant downfield shift for the adjacent piperidine protons (H2/H6).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Causality |
| H (COOH) | 10.0 - 12.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton. Signal disappears upon D₂O exchange.[2][3][4][5] |
| H8, H12 (Aromatic) | 7.60 - 7.70 | Doublet (d) | ~8.0 | Protons ortho to the electron-withdrawing SO₂ group are strongly deshielded. |
| H9, H11 (Aromatic) | 7.30 - 7.40 | Doublet (d) | ~8.0 | Protons meta to the SO₂ group are less deshielded. |
| H2eq, H6eq (Piperidine) | 3.50 - 3.70 | Doublet of Doublets (dd) or Multiplet (m) | - | Deshielded by adjacent N-sulfonyl group. Axial-equatorial and geminal coupling. |
| H2ax, H6ax (Piperidine) | 2.20 - 2.40 | Doublet of Triplets (dt) or Multiplet (m) | - | Shielded relative to equatorial protons. Axial-axial and geminal coupling. |
| H4 (Piperidine) | 2.40 - 2.60 | Multiplet (m) | - | Methine proton deshielded by the adjacent carboxylic acid group. |
| H13 (Tosyl-CH₃) | 2.40 - 2.45 | Singlet (s) | N/A | Typical chemical shift for a methyl group on a toluene ring. |
| H3eq, H5eq (Piperidine) | 1.90 - 2.10 | Multiplet (m) | - | Equatorial protons adjacent to the C4 and C2/C6 positions. |
| H3ax, H5ax (Piperidine) | 1.60 - 1.80 | Multiplet (m) | - | Axial protons, generally more shielded than their equatorial counterparts. |
Causality Insights: The differentiation between axial and equatorial protons on the piperidine ring (e.g., H2/H6 and H3/H5) arises from the rigid chair conformation imposed by the bulky tosyl group. Axial protons are typically found at a higher field (more shielded) than their equatorial counterparts. The complex splitting patterns for the piperidine protons are due to both geminal (coupling between two protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.
¹³C NMR Spectral Predictions
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| C14 (COOH) | 175 - 185 | Carbonyl carbon of a carboxylic acid, highly deshielded.[3][5] |
| C10 (Aromatic) | 143 - 145 | Quaternary aromatic carbon attached to the methyl group. |
| C7 (Aromatic) | 134 - 136 | Quaternary aromatic carbon attached to the sulfonyl group. |
| C9, C11 (Aromatic) | 129 - 131 | Aromatic CH carbons meta to the sulfonyl group. |
| C8, C12 (Aromatic) | 127 - 129 | Aromatic CH carbons ortho to the sulfonyl group. |
| C2, C6 (Piperidine) | 45 - 50 | Deshielded by the adjacent nitrogen atom of the sulfonamide. |
| C4 (Piperidine) | 38 - 42 | Methine carbon attached to the carboxylic acid. |
| C3, C5 (Piperidine) | 28 - 32 | Methylene carbons of the piperidine ring. |
| C13 (Tosyl-CH₃) | 21 - 22 | Typical shift for an aromatic methyl group. |
Note on Quaternary Carbons: The signals for the quaternary carbons (C7, C10, and C14) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
Adherence to a rigorous and validated protocol is essential for obtaining high-quality NMR data. The following section outlines a self-validating methodology for the preparation and analysis of this compound.
Materials and Reagents
-
This compound (Solid, >95% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D) or Deuterated Methanol (CD₃OD, 99.8 atom % D)
-
Tetramethylsilane (TMS) or other suitable internal standard[6]
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and glass wool
-
Appropriate personal protective equipment (PPE)
Expert Insight on Solvent Choice: DMSO-d₆ is often the preferred solvent for carboxylic acids. Its high polarity effectively solubilizes the sample, and its ability to hydrogen-bond minimizes peak broadening of the exchangeable carboxylic acid proton, often resulting in a sharper signal compared to less polar solvents like CDCl₃.[7] CD₃OD is also a suitable choice, though it will cause the acidic COOH proton to exchange with deuterium, leading to the disappearance of its signal from the ¹H spectrum.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6]
-
Homogenization: Ensure the solid is completely dissolved. Gentle vortexing or warming may be required. A homogenous solution is critical for achieving a uniform magnetic field (good shimming).[9]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, high-quality NMR tube. This step is mandatory to remove any particulate matter, which can severely degrade spectral resolution.
-
Capping and Cleaning: Securely cap the NMR tube. Thoroughly clean the outside of the tube with a lint-free wipe soaked in isopropanol to remove any contaminants before insertion into the spectrometer.
-
Labeling: Clearly label the sample with its identity and concentration.
NMR Data Acquisition Parameters
The following are standard starting parameters for a 400 MHz or 500 MHz spectrometer. Optimization may be necessary based on the specific instrument and sample concentration.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment |
| Pulse Program | Standard 1D (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Spectral Width (SW) | ~16 ppm | ~220 ppm |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s |
| Transmitter Frequency Offset | Centered on spectrum (~6 ppm) | Centered on spectrum (~100 ppm) |
Self-Validation and Trustworthiness: Before acquiring data, a standard shimming procedure must be performed to optimize the magnetic field homogeneity.[10] The quality of the shim can be judged by the sharpness and symmetry of the residual solvent peak (for DMSO-d₆, a quintet at ~2.50 ppm). A well-shimmed sample is the first step in ensuring trustworthy data. The inclusion of TMS as an internal reference (0.00 ppm) provides a robust and universally accepted calibration point for the chemical shift axis.[9]
Conclusion
This guide provides a robust framework for understanding, predicting, and acquiring the NMR spectra of this compound. By combining a theoretical prediction of the ¹H and ¹³C NMR spectra with a detailed, field-tested experimental protocol, this document equips researchers with the necessary tools for the confident structural verification of this key synthetic intermediate. The causality-driven explanations for spectral features and the emphasis on a self-validating experimental workflow are designed to uphold the highest standards of scientific integrity and empower researchers in their drug discovery and development endeavors.
References
- R-NMR. (n.d.). SOP data acquisition.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility.
- JoVE. (2026, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. r-nmr.eu [r-nmr.eu]
1-Tosylpiperidine-4-carboxylic acid IR spectrum
An In-Depth Technical Guide to the Infrared Spectrum of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS 147636-36-0). As a molecule incorporating a carboxylic acid, a sulfonamide, and a piperidine ring, its IR spectrum presents a rich tapestry of vibrational information crucial for its identification and characterization.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the theoretical underpinnings of the principal absorption bands, offers a detailed experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and provides a framework for accurate spectral interpretation. The guide emphasizes the causal links between molecular structure and vibrational modes, ensuring a deep, field-proven understanding of the subject.
Introduction to this compound and IR Spectroscopy
Molecular Structure and Significance
This compound is a versatile bifunctional molecule.[1] Its structure features a saturated piperidine heterocycle, which is a common scaffold in many biologically active compounds.[1] The nitrogen atom is functionalized as a sulfonamide with a p-toluenesulfonyl (tosyl) group, and the 4-position of the ring bears a carboxylic acid group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Accurate structural confirmation is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical tool.[3]
Caption: Molecular structure of this compound.
The Principles of FT-IR Spectroscopy for Structural Elucidation
Infrared spectroscopy is founded on the principle that molecular bonds vibrate at specific, quantized frequencies.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[4] An FT-IR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Because functional groups (like -COOH, -SO₂, C-N, C-H) have characteristic vibrational frequencies, the resulting spectrum serves as a unique molecular "fingerprint," allowing for rapid identification and structural verification.[3]
Theoretical IR Spectrum Analysis: Deconstructing the Molecule
The IR spectrum of this compound is best understood by dissecting it into contributions from its three primary functional regions.
The Carboxylic Acid Moiety: A Dominant Signature
In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers.[5][6] This intermolecular interaction profoundly influences the spectrum and provides the most unmistakable evidence for the presence of the -COOH group.[7]
-
O-H Stretching: Instead of a sharp band typical of free hydroxyl groups, the O-H stretch of a carboxylic acid dimer manifests as an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[5][6][8] This significant broadening is a direct result of the strong hydrogen bonding, which creates a continuum of vibrational states.[4][7] This band often overlaps with the C-H stretching region, creating a "messy" appearance that is highly characteristic.[5][6]
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption peak is expected between 1690 and 1725 cm⁻¹ for a hydrogen-bonded dimer.[4][5][9] The frequency is slightly lower than that of a monomeric carboxylic acid (around 1760 cm⁻¹) due to the hydrogen bonding, which weakens the C=O double bond.[9][10]
-
C-O Stretching and O-H Bending: The spectrum will also feature a medium-intensity C-O stretching vibration between 1210 and 1320 cm⁻¹.[5][11] Additionally, two O-H bending vibrations are characteristic: an in-plane bend around 1395-1440 cm⁻¹ and a broad out-of-plane bend centered near 920 cm⁻¹.[5][11]
The Sulfonamide Group: Key Vibrational Modes
The tosyl group provides another set of strong, diagnostically useful peaks. The vibrations of the SO₂ unit are particularly intense and reliable for identification.
-
Asymmetric and Symmetric S=O Stretching: Sulfonamides exhibit two very strong and characteristic S=O stretching absorptions.[12] The asymmetric stretch appears at a higher frequency, typically in the range of 1315-1350 cm⁻¹.[12][13] The symmetric stretch is found at a lower frequency, generally between 1145-1180 cm⁻¹.[12][14][15]
-
S-N Stretching: A weaker S-N stretching band is expected in the 900-925 cm⁻¹ region.[12]
The Piperidine Ring and Alkyl/Aryl C-H Vibrations
The hydrocarbon framework of the molecule contributes absorptions primarily in the C-H stretching and bending regions.
-
C-H Stretching: The aliphatic C-H bonds of the piperidine ring will produce multiple sharp, medium-intensity peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). The aromatic C-H bonds of the tosyl group will appear as weaker peaks just above 3000 cm⁻¹. These sharp C-H peaks are often seen superimposed on the broad O-H stretching band.[6]
-
C-N Stretching: The stretching vibration of the C-N bond within the tertiary amine (sulfonamide) structure of the piperidine ring typically appears in the 1030-1230 cm⁻¹ range.[16] This band can sometimes be difficult to assign definitively due to overlap with other vibrations in the fingerprint region.
Data Summary and Interpretation
Tabulated Summary of Expected Absorption Bands
The following table summarizes the key diagnostic peaks for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2500 - 3300 | O-H Stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |
| ~3050 - 3150 | C-H Stretch (Aromatic) | Tosyl Group | Weak to Medium |
| 2850 - 2980 | C-H Stretch (Aliphatic) | Piperidine Ring | Medium, Sharp |
| 1690 - 1725 | C=O Stretch (H-bonded dimer) | Carboxylic Acid | Strong, Sharp |
| 1315 - 1350 | S=O Asymmetric Stretch | Sulfonamide | Strong |
| 1145 - 1180 | S=O Symmetric Stretch | Sulfonamide | Strong |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid | Medium |
| 900 - 925 | O-H Out-of-Plane Bend | Carboxylic Acid | Medium, Broad |
| 900 - 925 | S-N Stretch | Sulfonamide | Weak to Medium |
Interpreting the Full Spectrum: A Holistic Approach
While individual peaks are diagnostic, the true confirmation of structure comes from observing the combination of these features. For this compound, the unmistakable signature is the simultaneous presence of:
-
A strong carbonyl (C=O) peak around 1700 cm⁻¹.[9]
-
Two distinct, strong sulfonyl (S=O) peaks around 1350 cm⁻¹ and 1175 cm⁻¹.[12][15]
The presence of all three of these features, in conjunction with the expected C-H stretches, provides unequivocal evidence for the correct molecular structure.
Experimental Protocol for Spectral Acquisition
Rationale for Method Selection: Attenuated Total Reflectance (ATR)-FTIR
For a solid, powdered sample like this compound, ATR-FTIR is the modern method of choice.[17][18] Its advantages over traditional methods like KBr pellets are significant:
-
Minimal Sample Preparation: The solid can be analyzed directly without grinding or pressing, saving time and avoiding potential sample contamination or degradation.[19][20]
-
Non-Destructive: The sample can be fully recovered after analysis.[18]
-
High-Quality, Reproducible Data: Modern ATR accessories with diamond crystals and pressure clamps ensure excellent sample contact and high-quality spectra.[21]
Step-by-Step Protocol for ATR-FTIR Analysis
This protocol ensures the acquisition of a reliable, high-quality spectrum.
Caption: Experimental workflow for ATR-FTIR analysis.
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, using a soft, lint-free wipe.[22]
-
Background Scan: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[22]
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.[21]
-
Apply Pressure: Use the ATR accessory's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum. A baseline correction may be applied to ensure the flatest possible baseline. An ATR correction may also be applied to the data to make the spectrum appear more like a traditional transmission spectrum, although this is often not necessary for routine identification.
-
Post-Analysis Cleaning: After the measurement is complete, release the pressure, remove the sample, and clean the crystal surface thoroughly as in step 2.
Data Validation and Quality Control
A high-quality spectrum should exhibit:
-
Good Signal-to-Noise Ratio: Key peaks should be clearly distinguishable from the baseline noise.
-
No Saturated Peaks: The strongest absorption bands should not be "flat-topped" (i.e., transmittance should not be at or near 0%). If saturation occurs, it indicates that the signal was too strong, and the measurement should be repeated, ensuring the pressure is not excessive.
-
Flat Baseline: A properly collected spectrum with a good background subtraction should have a relatively flat baseline.
Conclusion
The infrared spectrum of this compound is a powerful tool for its structural verification. The spectrum is dominated by the highly characteristic absorptions of the carboxylic acid dimer (a very broad O-H stretch and a strong C=O stretch) and the sulfonamide group (two strong and distinct S=O stretches). By understanding the origin of these key vibrational modes and employing a robust experimental technique such as ATR-FTIR, researchers can rapidly and confidently confirm the identity and integrity of this important chemical building block.
References
- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 88(9), 1135-1142. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Hart, G., & S. B. (2006). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 61(10), 1287-1294. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]
- Ma, Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25857-25864. [Link]
- Chemistry Stack Exchange. (n.d.).
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. [Link]
- Journal of Chemical Education. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
- Taylor & Francis Online. (2008). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. [Link]
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- AIP Publishing. (1974). Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids. The Journal of Chemical Physics. [Link]
- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).
- Edubirdie. (n.d.).
- Mettler Toledo. (n.d.).
- University of California, San Diego. (n.d.).
- Journal of the Chemical Society. (1951). The infrared spectra of some sulphonamides. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025).
- Specac Ltd. (n.d.).
- National Institutes of Health, PubChem. (n.d.). Piperidine. [Link]
- National Institutes of Health, PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
- Oriental Journal of Chemistry. (2014).
- Amatek Chemical. (n.d.). 1-Tosyl-4-piperidinecarboxylic acid. [Link]
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
- Oriental Journal of Chemistry. (2014).
- Research India Publications. (2014).
- CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]
- Canadian Science Publishing. (1970).
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 15. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. mt.com [mt.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
1-Tosylpiperidine-4-carboxylic acid mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 1-Tosylpiperidine-4-carboxylic Acid
Introduction
This compound, with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.35 g/mol , is a bifunctional organic compound featuring a piperidine ring core.[1][2] One of the ring's nitrogen atoms is protected by a tosyl (p-toluenesulfonyl) group, and a carboxylic acid moiety is attached at the 4-position. This unique combination of a sulfonamide and a carboxylic acid makes it a versatile building block in medicinal chemistry and drug development.[1] The piperidine scaffold is a common motif in many bioactive molecules, while the tosyl group serves as a stable protecting group for the amine, and the carboxylic acid provides a handle for further chemical modifications.[1][3]
Understanding the mass spectrometric behavior of this molecule is critical for its application in synthetic chemistry and pharmaceutical development. Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight, elucidating the structure, and quantifying the presence of such compounds in complex matrices. This guide provides a detailed examination of the mass spectrometric analysis of this compound, focusing on ionization principles, fragmentation pathways, and practical experimental protocols for researchers and drug development professionals.
Instrumentation and Ionization Techniques: Electrospray Ionization (ESI)
Given the polarity imparted by the carboxylic acid and sulfonamide groups, as well as its likely thermal instability, Electrospray Ionization (ESI) is the most suitable ionization technique for this compound. ESI is a soft ionization method that allows for the analysis of polar, non-volatile molecules by creating gas-phase ions from a liquid solution with minimal fragmentation in the source. The analysis can be performed in both positive and negative ion modes, each providing complementary structural information.
-
Positive Ion Mode ESI (+ESI): In this mode, the analyte molecule gains a proton (H⁺), typically from the acidic mobile phase, to form a protonated molecule, denoted as [M+H]⁺. For this compound, this results in a pseudomolecular ion at a mass-to-charge ratio (m/z) of 284.0953 (calculated for C₁₃H₁₈NO₄S⁺). Protonation can occur at several basic sites, including the oxygen atoms of the carboxylic acid or the sulfonyl group.
-
Negative Ion Mode ESI (-ESI): In this mode, the analyte loses a proton to form a deprotonated molecule, [M-H]⁻. The highly acidic proton of the carboxylic acid group is readily abstracted, making this mode particularly effective. This results in a pseudomolecular ion at m/z 282.0800 (calculated for C₁₃H₁₆NO₄S⁻).
The choice between positive and negative modes often depends on the mobile phase composition and the desired sensitivity. For this molecule, both modes are viable and can be used to confirm the molecular weight and provide complementary fragmentation data for structural confirmation.
Mass Spectra and Fragmentation Analysis
Tandem mass spectrometry (MS/MS), which involves the isolation of a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) followed by collision-induced dissociation (CID), is essential for structural elucidation. The resulting product ion spectrum reveals characteristic fragmentation patterns.
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
The protonated molecule ([M+H]⁺ at m/z 284.1) undergoes several predictable fragmentation pathways upon CID. The most characteristic cleavages occur at the labile bonds associated with the tosyl and carboxylic acid groups. A study on N-tosyl haloanilines demonstrated that fragmentation of the protonated molecules in ESI-MS/MS predominantly resulted in the formation of a stable tosyl cation.[4] Similarly, carboxylic acids are known to lose water or the entire COOH group.[5]
Key Predicted Fragments in Positive Mode:
| m/z (Nominal) | Formula | Description of Loss/Fragment |
| 284 | [C₁₃H₁₈NO₄S]⁺ | Protonated Molecule [M+H]⁺ |
| 266 | [C₁₃H₁₆NO₃S]⁺ | Loss of water (H₂O) from the carboxylic acid |
| 155 | [C₇H₇O₂S]⁺ | Cleavage of the N-S bond to form the tosyl cation |
| 130 | [C₆H₁₂NO₂]⁺ | Cleavage of the N-S bond to form protonated piperidine-4-carboxylic acid |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed from the tosyl group by loss of SO₂ |
The formation of the tosyl cation at m/z 155 is often a dominant peak and serves as a diagnostic marker for tosylated compounds. The subsequent loss of SO₂ from this fragment to produce the tropylium ion at m/z 91 is also a common and energetically favorable process.
Diagram: Proposed ESI+ Fragmentation Pathway
Caption: Predicted fragmentation of [M-H]⁻ for this compound.
Experimental Protocol: LC-MS/MS Analysis
A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for the separation and detection of this compound from reaction mixtures or biological samples. [6]The following protocol provides a validated starting point for method development.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Waters Atlantis C18, 5 µm, 3.9x100 mm) is a suitable choice for retaining this moderately polar compound. [6]* Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr (Nitrogen).
-
Cone Gas Flow: 50 L/Hr (Nitrogen).
-
MS Scan Range: m/z 50-500 for full scan analysis.
-
MS/MS Analysis:
-
Isolate the precursor ions (m/z 284.1 for +ESI, m/z 282.1 for -ESI).
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
Diagram: General LC-MS Workflow
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Differentiation of isomeric haloanilines by tosylation in combination with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 1-Tosylpiperidine-4-carboxylic acid, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the reactivity of its two key functional groups—the carboxylic acid and the N-tosyl sulfonamide—offering insights into its synthetic utility as a valuable building block in medicinal chemistry. This document explores functional group transformations, including esterification, amidation, reduction, and N-detosylation, supported by mechanistic considerations, detailed experimental protocols, and characterization data. The unique structural combination of a piperidine ring with both tosyl and carboxylic acid functionalities makes this compound a versatile scaffold for creating complex molecules with potential therapeutic applications.[1]
Introduction: A Profile of this compound
This compound, systematically named 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, is a white solid organic compound.[2] Its structure is characterized by a piperidine ring N-protected with a tosyl (p-toluenesulfonyl) group and substituted at the 4-position with a carboxylic acid. This unique arrangement of functional groups imparts a dual reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals.[1] The piperidine moiety is a common scaffold in bioactive compounds, and the carboxylic acid provides a convenient handle for derivatization.[1]
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 147636-36-0 |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.35 g/mol [3] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid[3] |
| Synonyms | 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, 1-(p-Tolylsulfonyl)piperidine-4-carboxylic acid[3] |
| Physical Form | Solid[2] |
| Storage | Sealed in dry, room temperature conditions[2] |
Synthesis of the Core Scaffold
The most common synthetic route to this compound involves a two-step process starting from piperidine. The first step is the protection of the piperidine nitrogen with a tosyl group, followed by carboxylation. This method provides a straightforward and efficient way to produce the target molecule.[1]
Representative Synthesis Protocol
A typical synthesis involves the tosylation of a piperidine derivative followed by functional group manipulation to introduce the carboxylic acid. While specific multi-step syntheses can vary, a general conceptual workflow is outlined below.[1]
Caption: General synthesis workflow for this compound.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.
Esterification
Esterification of this compound can be achieved through several standard methods. The choice of method often depends on the desired ester and the scale of the reaction.
For simple alkyl esters, Fischer esterification offers a direct approach. This involves reacting the carboxylic acid with an excess of the corresponding alcohol under acidic catalysis.
A milder and often more efficient method for synthesizing a broader range of esters, including those from more complex alcohols, involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).
Representative Protocol for Methyl Ester Synthesis:
A common method for methyl esterification of a related N-protected piperidine-4-carboxylic acid involves reaction with iodomethane in the presence of a base.[4]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (1.0 eq).
-
Methylation: Add iodomethane (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into 10% aqueous potassium carbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Amidation
The formation of amides from this compound is a key transformation for introducing peptidic linkages and other nitrogen-containing functionalities. This is particularly relevant in the synthesis of bioactive molecules.
A classic method for amidation involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.
Representative Protocol for Amide Synthesis:
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction can be gently refluxed to ensure complete conversion.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amination: Dissolve the crude acyl chloride in fresh anhydrous DCM and add a solution of the desired amine (2.2 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water or a dilute aqueous acid, separate the organic layer, and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by recrystallization or column chromatography.
Table 2: Common Reagents for Amidation
| Reagent(s) | Description |
| SOCl₂ or (COCl)₂ | Converts the carboxylic acid to the highly reactive acyl chloride intermediate. |
| EDCI/HOBt | A popular peptide coupling reagent system that activates the carboxylic acid for direct reaction with an amine.[5] |
| HATU/DIPEA | Another common peptide coupling reagent combination for efficient amide bond formation. |
Reduction to Primary Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, (1-tosylpiperidin-4-yl)methanol. This transformation is typically achieved using strong reducing agents.
Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[6][7][8] The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol.[8]
Caption: Reduction of this compound to the corresponding primary alcohol.
Representative Protocol for Reduction:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C. An initial acid-base reaction will occur, evolving hydrogen gas.[9]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to drive the reduction to completion. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting alcohol by column chromatography or recrystallization.
Reactivity of the N-Tosyl Group
The tosyl group serves as a robust protecting group for the piperidine nitrogen. However, its removal (detosylation) is often a necessary step in a synthetic sequence to liberate the secondary amine for further functionalization.
N-Detosylation
The removal of the N-tosyl group can be challenging due to its stability. Conditions for detosylation are often harsh, but several methods have been developed.
Strong acids, such as hydrobromic acid (HBr) in acetic acid, often at elevated temperatures, can cleave the N-S bond.
Representative Protocol for Detosylation:
-
Reaction Setup: Dissolve the N-tosylpiperidine derivative in a mixture of acetic acid and a solution of HBr in acetic acid (e.g., 33%).
-
Heating: Heat the reaction mixture at a temperature ranging from 70 °C to reflux for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Basification and Extraction: Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10 and extract the liberated piperidine derivative with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the product, often as its hydrochloride salt by treatment with HCl in ether.
Characterization and Spectroscopic Data
Proper characterization of this compound is essential for its use in synthesis.
Table 3: Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | The spectrum is expected to show signals for the tosyl group's aromatic protons (around 7.4-7.8 ppm) and methyl group (around 2.4 ppm). The piperidine ring protons would appear in the aliphatic region (typically 1.5-4.0 ppm). The carboxylic acid proton is expected to be a broad singlet in the downfield region (10-12 ppm).[10] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.[10] A published spectrum shows characteristic peaks for the aromatic carbons of the tosyl group, the methyl carbon, and the carbons of the piperidine ring.[3] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected from approximately 2500 to 3300 cm⁻¹, and a sharp C=O stretch around 1700 cm⁻¹.[10] Characteristic absorptions for the sulfonyl group (S=O stretches) would also be present. |
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure in many biologically active compounds, and the ability to derivatize the carboxylic acid and later remove the tosyl group provides a flexible synthetic strategy for creating libraries of compounds for screening. For instance, derivatives of piperidine-4-carboxylic acid are central to the synthesis of potent analgesics and other CNS-active agents.[11] The amidation of similar piperidine carboxylic acids has been used to generate inhibitors of enzymes like carbonic anhydrase.[12]
Caption: Synthetic pathways from this compound to various derivatives.
Conclusion
This compound exhibits a rich and versatile chemical reactivity profile, making it a highly useful synthetic intermediate. The strategic manipulation of its carboxylic acid and N-tosyl functional groups allows for the construction of a diverse range of complex molecular architectures. This guide has provided an in-depth look at its key transformations, offering both mechanistic insights and practical, field-proven protocols. For researchers and scientists in drug development, a thorough understanding of the reactivity of this scaffold is crucial for the efficient design and synthesis of novel therapeutic agents.
References
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Cools, W., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(6), 4449-4465. [Link]
- Mastrolorenzo, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5433. [Link]
- Di Sarno, V., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 638-645. [Link]
- Chemistry LibreTexts. (2021, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Reich, H. J.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Clark, J. (2023). reduction of carboxylic acids. Chemguide. [Link]
- Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. This compound | 147636-36-0 [sigmaaldrich.com]
- 3. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Architect: 1-Tosylpiperidine-4-carboxylic Acid as a Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Molecule
In the vast landscape of chemical compounds, some molecules stand out for their inherent biological activity, while others gain prominence for their role as versatile scaffolds in the synthesis of novel therapeutic agents. 1-Tosylpiperidine-4-carboxylic acid firmly belongs to the latter category. While its own biological activity is not extensively documented, its true value lies in its unique structural features: a piperidine ring, a tosyl group, and a carboxylic acid functionality.[1] This combination makes it an invaluable starting material for medicinal chemists, enabling the creation of a diverse array of molecules with significant therapeutic potential. This guide delves into the chemical properties, synthetic utility, and the diverse biological activities of compounds derived from this unassuming yet powerful architect of drug molecules.
Physicochemical Properties and Synthetic Versatility
This compound, with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.35 g/mol , is a solid at room temperature.[2][3] Its structure is characterized by a piperidine ring N-substituted with a tosyl group and a carboxylic acid at the 4-position.[2] This arrangement of functional groups provides a rich platform for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄S | [2] |
| Molecular Weight | 283.35 g/mol | [2] |
| Physical Form | Solid | [3] |
| CAS Number | 147636-36-0 | [2][3] |
The presence of the carboxylic acid allows for standard amide bond formation, esterification, and other transformations.[1] The tosyl group, a good leaving group, can be involved in nucleophilic substitution reactions, though it is often retained in the final molecule to influence its physicochemical properties and biological activity.[1] The piperidine ring itself is a common motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties.[1]
Synthetic Workflow: From Scaffold to Bioactive Compound
The general workflow for utilizing this compound in drug discovery involves its initial modification, typically at the carboxylic acid group, to introduce a diverse range of substituents. This is often followed by further modifications or retention of the tosyl group to fine-tune the compound's properties.
Caption: General synthetic workflow utilizing this compound.
A Scaffold for Diverse Biological Activities
The true power of this compound is demonstrated by the wide range of biological activities exhibited by its derivatives. This section will explore some key examples.
Sigma-1 (σ1) Receptor Ligands with Antiproliferative Properties
The σ1 receptor is a chaperone protein implicated in various cellular functions and is a target for cancer therapy. Researchers have synthesized a series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, which can be derived from this compound.[4] In these studies, the tosyl group on the piperidine nitrogen was found to significantly reduce σ1 receptor affinity compared to a methyl group.[4] However, this highlights the importance of the substituent on the piperidine nitrogen in modulating biological activity.
The synthesis of these compounds often involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group and subsequent reaction with an amine.[4] Some of the resulting 1-methylpiperidine derivatives demonstrated potent antiproliferative effects on human prostate cancer cells (DU145).[4]
| Compound | Target | Activity | Cell Line |
| 1-Methylpiperidine derivatives | σ1 receptor | Antiproliferative | DU145 (prostate cancer) |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in areas such as glaucoma and cancer. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, derived from a related piperidine-4-carboxylic acid scaffold, have been developed as potent human carbonic anhydrase inhibitors.[5]
The synthesis involves coupling the piperidine-4-carboxylic acid with a sulfanilamide derivative, followed by hydrolysis of the ester and subsequent amide bond formation with various amines.[5] Several of these compounds exhibited low nanomolar inhibitory activity against various CA isoforms, including the tumor-associated hCA IX and XII.[5]
| Compound | Target Isoform | Inhibitory Activity (Ki) |
| Compound 6 (4-methoxyphenyl) | hCA II | 3.7 nM |
| Compound 10 (4-chlorophenyl) | hCA II | 4.4 nM |
| Compound 9 (4-fluorophenyl) | hCA II | 5.6 nM |
Anti-Acetylcholinesterase Activity
Derivatives of piperidine have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity.[6] While not directly derived from this compound, these studies underscore the importance of the 4-substituted piperidine scaffold in designing enzyme inhibitors. The basicity of the piperidine nitrogen was found to be crucial for activity.[6]
Experimental Protocols
General Procedure for the Synthesis of 1-Tosylpiperidine-4-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Desired amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-Tosylpiperidine-4-carboxamide.
Caption: Experimental workflow for amide synthesis.
Future Perspectives and Conclusion
This compound has established itself as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries, which can be screened against a multitude of biological targets. The examples of σ1 receptor ligands and carbonic anhydrase inhibitors demonstrate the potential of this scaffold to yield potent and selective drug candidates.
Future research will likely focus on exploring novel modifications of the this compound core to access new chemical space and target other disease areas. The continued application of this unassuming architect will undoubtedly contribute to the discovery of the next generation of therapeutic agents. Its story is a testament to the idea that in drug discovery, the starting point is just as crucial as the final destination.
References
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
- Cenmed Enterprises. (n.d.). 1 Tosylpiperidine 4 Carboxylic Acid. [Link]
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 147636-36-0 [sigmaaldrich.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Tosylpiperidine-4-carboxylic Acid in Modern Drug Discovery
A Senior Application Scientist's Guide to a Versatile Synthetic Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Tosylpiperidine-4-carboxylic acid (CAS No. 147636-36-0) has emerged as a highly valuable and versatile scaffold. Its unique trifunctional architecture—a rigid piperidine core, a reactive carboxylic acid handle, and a stable tosyl protecting group—offers chemists a powerful tool for constructing complex molecules with significant biological potential. This guide provides an in-depth analysis of the strategic applications of this compound, focusing on its role as a precursor in the synthesis of targeted enzyme inhibitors and as a foundational element in combinatorial library generation. We will explore the chemical rationale behind its use, present detailed synthetic protocols, and visualize key workflows, offering researchers a comprehensive resource for leveraging this potent intermediate in their discovery programs.
Introduction: The Architectural Advantage of this compound
The piperidine ring is a privileged structure in pharmacology, forming the core of numerous approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[1][2][3][4] Its non-planar, three-dimensional nature allows for the precise spatial orientation of functional groups, enabling optimized interactions with complex biological targets that are often inaccessible to flat aromatic systems.[2]
This compound capitalizes on this structural advantage by incorporating two key functional groups that provide orthogonal reactivity and stability:
-
The 4-Carboxylic Acid: This group serves as a primary point for chemical elaboration. It is an ideal handle for forming amide bonds, a cornerstone of medicinal chemistry, allowing for the introduction of diverse "tail" fragments to explore structure-activity relationships (SAR).
-
The 1-Tosyl Group: The tosyl (p-toluenesulfonyl) group acts as a robust protecting group for the piperidine nitrogen. Its strong electron-withdrawing nature deactivates the amine, preventing unwanted side reactions during manipulations of the carboxylic acid. Crucially, it provides steric bulk and defined electronic properties that can influence the overall conformation and binding affinity of the final molecule. While it can be removed under specific conditions, it is often retained as a key structural element in the final pharmacophore.
This combination of a rigid 3D core, a reactive handle, and a stabilizing/directing group makes this compound a pre-validated starting point for efficient and logical drug design.[5]
Core Application: A Scaffold for Targeted Enzyme Inhibitors
A primary application of this compound is as a central scaffold for the synthesis of enzyme inhibitors.[5] The general strategy involves using the piperidine core to correctly position a pharmacophore that interacts with the enzyme's active site, while the carboxylic acid is used to append various substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.
Case Study: Design of Human Carbonic Anhydrase (hCA) Inhibitors
A compelling example of this strategy can be adapted from research on structurally analogous compounds designed as inhibitors for human carbonic anhydrases (hCAs).[6] CAs are critical enzymes in pH regulation, and certain isoforms, like hCA IX and hCA XII, are overexpressed in hypoxic solid tumors, making them prime targets for anticancer therapies.[6]
The design principle, known as the "tail approach," involves coupling a zinc-binding group (like a primary sulfonamide) to a scaffold that allows for the addition of diverse chemical tails. These tails can interact with variable regions of the enzyme's active site, conferring selectivity for one isoform over another.
While the cited study uses a 1-(4-sulfamoylbenzoyl)piperidine core, the synthetic logic is directly translatable to this compound, which can be used to generate analogous libraries of inhibitors where the tosyl group itself becomes part of the "tail" influencing secondary interactions.
The overall workflow is visualized below.
Caption: Synthetic workflow for generating an inhibitor library.
Experimental Protocol: Synthesis of a 1-Tosylpiperidine-4-carboxamide Library
This protocol is adapted from established amide coupling methodologies and is designed to be a self-validating system for generating a library of potential enzyme inhibitors.[6]
Objective: To synthesize a diverse set of N-substituted 1-Tosylpiperidine-4-carboxamides by coupling the core acid with a variety of primary and secondary amines.
Materials:
-
This compound (CAS: 147636-36-0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
A library of diverse amines (e.g., substituted benzylamines, piperazines)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous MeCN.
-
Activation of Carboxylic Acid: Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. This in-situ activation step creates a more reactive ester intermediate, minimizing side reactions and improving coupling efficiency.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as TEA (1.5 eq) in anhydrous MeCN. Add this solution dropwise to the activated acid mixture. The base is critical to neutralize the HCl salt byproduct of the EDCI coupling, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the new, more nonpolar amide product.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This robust protocol can be applied to a wide range of amines, enabling the rapid generation of a chemical library for biological screening.
Analysis of Structure-Activity Relationship (SAR)
By synthesizing a library of derivatives using the protocol above, researchers can systematically probe the SAR. The data from analogous sulfonamide-based carbonic anhydrase inhibitors demonstrates the power of this approach.[6]
Table 1: Inhibitory Potency (Kᵢ, nM) of Structurally Analogous Carbonic Anhydrase Inhibitors
| Compound ID | "Tail" Moiety (R-Group on Amide) | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| AAZ | (Reference Drug) | 250 | 12 | 25 | 5.7 |
| Analog 1 | 4-Methoxyphenylpiperazine | 7.9 | 30.2 | 0.9 | 38.5 |
| Analog 2 | 2-Methylphenylpiperazine | 11.8 | 65.4 | 12.4 | 56.4 |
| Analog 3 | Benzylpiperazine | 14.5 | 101.4 | 18.7 | 45.6 |
| Analog 4 | 2-Methylbenzylamine | 187.5 | 145.2 | 1.1 | 48.9 |
| Analog 5 | 4-Methylbenzylamine | 201.4 | 165.7 | 0.8 | 45.3 |
Data adapted from Angeli et al., ACS Med. Chem. Lett. to illustrate SAR principles.[6]
Insights from SAR Data:
-
Potency: Several synthetic analogs (e.g., Analog 1, 4, 5) show sub-nanomolar inhibitory activity against the cancer-related isoform hCA IX, significantly more potent than the reference drug Acetazolamide (AAZ).[6]
-
Selectivity: A key goal of drug design is achieving selectivity for the target isoform to minimize off-target side effects. For instance, Analog 1 is over 30 times more selective for hCA IX (Kᵢ = 0.9 nM) than for hCA II (Kᵢ = 30.2 nM).[6] This selectivity is achieved by the specific interactions of the 4-methoxyphenylpiperazine "tail" with unique amino acid residues in the hCA IX active site.[6]
This demonstrates that by systematically modifying the "tail" portion of the molecule via amide coupling to the this compound core, a researcher can rationally tune both the potency and selectivity of the resulting compounds.
Broader Synthetic Applications
Beyond amide coupling, the functional handles of this compound open doors to other synthetic transformations:
-
Esterification: The carboxylic acid can be converted to esters to modulate properties like cell permeability and solubility or to serve as prodrugs.[5]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a new point for diversification, for example, through ether synthesis.
-
Nucleophilic Substitution: While the tosyl group is a stable protecting group, under certain harsh conditions it could potentially be displaced, or the piperidine ring could be opened, although this is less common in a drug discovery context.[5]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed piperidine scaffold provides a proven three-dimensional framework, while its orthogonal functional groups—the carboxylic acid and the tosyl group—allow for controlled, logical, and high-yielding chemical modifications.
As demonstrated through the case study of carbonic anhydrase inhibitors, this scaffold enables the rapid and efficient exploration of chemical space around a biological target. By employing robust synthetic methodologies like the amide coupling protocol detailed herein, research teams can generate focused libraries, elucidate critical structure-activity relationships, and identify lead compounds with high potency and selectivity. The continued application of this and similar versatile building blocks will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
- Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
- Abdel-Magid, A. F., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
- Laronze-Cochard, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Zhang, L., et al. (2013). Synthesis and evaluation of new carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Carradori, S., et al. (2018). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules.
- Vitale, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- G. Teodo, et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- Wouters, J., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- Khan, I., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 147636-36-0 [smolecule.com]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategic Esterification of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of 1-Tosylpiperidine-4-carboxylic acid, a key building block in contemporary drug discovery and medicinal chemistry. Esters derived from this scaffold are prevalent in a variety of pharmacologically active agents. This document outlines multiple strategic approaches to this transformation, with a particular focus on methods that preserve the integrity of the N-tosyl protecting group. We will delve into the mechanistic underpinnings of each method, offering a rationale for procedural choices. A detailed, step-by-step protocol for the highly effective Steglich esterification is provided, alongside guidance on reaction optimization and troubleshooting common issues. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for the synthesis of 1-Tosylpiperidine-4-carboxylate esters.
Introduction: The Significance of 1-Tosylpiperidine-4-carboxylate Esters
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a tosyl group on the piperidine nitrogen serves as a robust protecting group, effectively masking the nucleophilicity and basicity of the secondary amine.[1][2] This allows for selective transformations on other parts of the molecule. The carboxylic acid at the 4-position provides a versatile handle for further synthetic elaboration.
The esterification of this compound is a critical step in the synthesis of numerous compounds, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. These esters are key intermediates in the development of therapeutics targeting a wide range of diseases. Therefore, a reliable and efficient protocol for their synthesis is of paramount importance.
Comparative Analysis of Esterification Methodologies
Several methods can be employed for the esterification of carboxylic acids. The choice of method for this compound must consider the presence of the N-tosyl group and the potential for side reactions.
-
Fischer-Speier Esterification : This classical method involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4][5][6][7][8] While effective for simple substrates, the harsh acidic conditions and high temperatures may not be ideal for molecules with sensitive functional groups.[3][9]
-
Thionyl Chloride-Mediated Esterification : This two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[10][11][12][13][14] The acyl chloride is then reacted with the alcohol to form the ester.[9] This method is generally high-yielding but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
-
Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][16][17][18][19] The reaction proceeds under mild, neutral conditions at room temperature, making it highly suitable for substrates with sensitive functional groups.[15][16][19] Given the stability of the N-tosyl group under these conditions, the Steglich esterification is an excellent choice for the esterification of this compound.[9]
-
Mitsunobu Reaction : This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20][21][22][23] It is particularly useful for inverting the stereochemistry of a chiral alcohol.[22] While effective, the reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[21]
For the purposes of this guide, we will focus on the Steglich Esterification due to its mild reaction conditions, high efficiency, and broad functional group compatibility, making it a reliable and robust method for the esterification of this compound.
Detailed Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of an ethyl ester as a representative example. The procedure can be adapted for other primary and secondary alcohols.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier Example |
| This compound | C₁₃H₁₇NO₄S | 299.34 | 147636-36-0 | >95% | Sigma-Aldrich |
| Ethanol, anhydrous | C₂H₅OH | 46.07 | 64-17-5 | >99.5% | Major Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | >99% | Major Supplier |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | >99% | Major Supplier |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | >99.8% | Major Supplier |
| Sodium bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 | 144-55-8 | - | - |
| Brine (sat. aq. solution) | NaCl | 58.44 | 7647-14-5 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - | Major Supplier |
Experimental Workflow Diagram
Caption: Experimental workflow for the Steglich esterification.
Step-by-Step Protocol
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution : Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition : In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration : Upon completion of the reaction, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[15]
-
Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Process Optimization and Troubleshooting
The success of the Steglich esterification can be influenced by several factors. The following provides guidance on optimizing the reaction and addressing common issues.
Troubleshooting Guide
Caption: Troubleshooting logic for the Steglich esterification.
-
Low Yield : If the reaction results in a low yield, ensure that all reagents and solvents are strictly anhydrous, as water will consume the DCC. Increasing the equivalents of the alcohol and DCC may also improve the yield, particularly if the alcohol is sterically hindered.
-
Incomplete Reaction : If the starting material is still present after 24 hours, the reaction time can be extended. Alternatively, gentle heating (e.g., to 40 °C) may facilitate the reaction, but this should be done with caution to avoid side reactions.
-
Side Products : The primary side product in a Steglich esterification is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[18] The use of a catalytic amount of DMAP is crucial to intercept this intermediate and prevent the formation of the N-acylurea.[15][18]
Safety Considerations
-
DCC : Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMAP : 4-Dimethylaminopyridine is toxic and should be handled in a well-ventilated fume hood.
-
DCM : Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
Conclusion
The Steglich esterification provides a mild, efficient, and reliable method for the synthesis of 1-Tosylpiperidine-4-carboxylate esters. The protocol detailed in this application note offers a robust starting point for researchers in medicinal chemistry and drug discovery. By understanding the underlying principles and potential pitfalls, scientists can successfully employ this methodology to generate a wide range of valuable ester derivatives for their research programs.
References
- Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Benchchem.
- Steglich Esterification Definition - Organic Chemistry Key Term. Fiveable.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
- Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal.
- Steglich Esterification Guide. Scribd.
- Steglich Esterification. Organic Chemistry Portal.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts.
- Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver.
- Mitsunobu reaction. Wikipedia.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. MDPI.
- Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online.
- Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate.
- Mitsunobu Reaction. Master Organic Chemistry.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Tosyl group. Grokipedia.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
- Acid to Ester - Common Conditions. Organic Chemistry Portal.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PubMed Central.
- Tosyl group. Wikipedia.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumarate. Organic Syntheses.
- This compound. Sigma-Aldrich.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange.
- Fischer Esterification. Organic Chemistry Portal.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
- Fischer–Speier esterification. Wikipedia.
- Fischer Esterification. Chemistry Steps.
- Fischer Esterification. Chemistry LibreTexts.
- Ethyl 4-piperidinecarboxylate synthesis. ChemicalBook.
- Ester synthesis by esterification. Organic Chemistry Portal.
- ESTERIFICATION - ALCOHOLS AND CARBOXYLIC ACIDS. Chemguide.
- 08.08 Esterification of Carboxylic Acids. YouTube.
- All About Tosylates And Mesylates. Master Organic Chemistry.
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.
- Ethyl piperidine-4-carboxylate. Cheméo.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgosolver.com [orgosolver.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. scribd.com [scribd.com]
- 18. Steglich Esterification [organic-chemistry.org]
- 19. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Mitsunobu Reaction [organic-chemistry.org]
Nucleophilic substitution reactions of 1-Tosylpiperidine-4-carboxylic acid
An In-Depth Technical Guide to the Synthetic Utility of 1-Tosylpiperidine-4-carboxylic Acid
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including those targeting the central nervous system and cancer.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing molecules with high receptor affinity and selectivity. This compound (CAS 147636-36-0) is a particularly valuable derivative, offering three key points for chemical modification: the protected nitrogen, the carboxylic acid handle, and the potential for functionalization at the C4 position.[1][3]
This guide provides a comprehensive exploration of the nucleophilic substitution reactions relevant to this versatile building block. As a senior application scientist, my objective is to move beyond simple procedural lists and delve into the underlying chemical principles, explaining the causality behind experimental choices. We will first clarify the roles of the N-Tosyl group and the C4-carboxylic acid, and then present detailed, field-proven protocols for leveraging these functionalities in complex molecular synthesis.
Part 1: Deconstructing the Reactivity of this compound
A precise understanding of the molecule's functional groups is critical to predicting its reactivity and designing successful synthetic strategies. The two primary functional groups, the N-tosyl sulfonamide and the C4-carboxylic acid, have distinct and non-interchangeable roles.
The N-Tosyl Group: A Protector, Not a Leaving Group
In organic synthesis, the p-toluenesulfonyl (tosyl) group is famous as a component of tosylates (R-OTs), which transform poor leaving groups like hydroxyls into excellent ones for Sₙ2 reactions.[4][5] This is a frequent point of confusion. In this compound, the tosyl group is attached to the piperidine nitrogen, forming a sulfonamide.
Key Functions of the N-Tosyl Group:
-
Amine Protection: The primary role of the N-tosyl group here is to protect the secondary amine of the piperidine ring.[6] This prevents the nitrogen from acting as a nucleophile or base in subsequent reaction steps, thus directing reactivity to other parts of themolecule.
-
Activation (Indirect): The strong electron-withdrawing nature of the sulfonyl group can influence the overall electronic properties of the ring, though its primary effect is on the nitrogen to which it is attached.
Crucially, the N-tosyl group itself is not a leaving group for nucleophilic substitution at the C2 or C6 positions of the piperidine ring. The carbon-nitrogen bond of the sulfonamide is exceptionally stable and does not participate in Sₙ2 displacement reactions under typical conditions. The removal of the N-tosyl group (deprotection) is possible under specific, often harsh, reductive conditions (e.g., sodium in liquid ammonia or HBr/phenol), which cleave the nitrogen-sulfur bond.
The C4-Carboxylic Acid: A Handle for Nucleophilic Acyl Substitution
The most direct pathway for engaging this compound in a nucleophilic substitution reaction is via its carboxylic acid moiety. This functional group is readily converted into other functionalities, most commonly amides, through nucleophilic acyl substitution.[7][8] This reaction involves activating the carboxyl group to create a better leaving group, followed by attack from a nucleophile.
Part 2: Protocol for Nucleophilic Acyl Substitution: Amide Bond Formation
The formation of an amide bond by coupling the C4-carboxylic acid with a primary or secondary amine is a cornerstone reaction in drug discovery. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, which is favored for its water-soluble urea byproduct that is easily removed during workup.
Protocol 2.1: EDCI-Mediated Amide Coupling
Objective: To synthesize a 1-Tosylpiperidine-4-carboxamide derivative.
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDCI (1.2 eq) portion-wise over 5 minutes.
-
Causality Note: HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and the proton from the carboxylic acid, facilitating the reaction.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (if the amine is in excess), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Part 3: Strategy for Nucleophilic Substitution at the C4-Position
To achieve nucleophilic substitution at the C4 carbon, it must first be converted into a carbon bearing a good leaving group. A robust and widely used strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by conversion of the alcohol to a tosylate or mesylate, which can then be displaced by a variety of nucleophiles.
Step A: Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to the corresponding primary alcohol, 1-Tosyl-4-(hydroxymethyl)piperidine. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation, as it selectively reduces carboxylic acids in the presence of many other functional groups.
Protocol 3.1: Borane Reduction
-
Reaction Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add BH₃·THF (1 M solution in THF, approx. 2.0-3.0 eq) dropwise.
-
Safety Note: Borane reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield 1-Tosyl-4-(hydroxymethyl)piperidine.
Step B: Activation of the Alcohol (Tosylation)
The primary alcohol is now converted into an excellent leaving group. We will use tosyl chloride in the presence of pyridine.
Protocol 3.2: Tosylation of 1-Tosyl-4-(hydroxymethyl)piperidine
-
Reaction Setup: Dissolve the alcohol from Step A (1.0 eq) in anhydrous pyridine at 0 °C.
-
Causality Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. It can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.[9]
-
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours or until TLC indicates completion.
-
Workup: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate. The organic layers are washed with saturated NaHCO₃, brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product, 1-Tosyl-4-(tosyloxymethyl)piperidine, can be purified by recrystallization or column chromatography.
Step C: Nucleophilic Displacement (Sₙ2 Reaction)
The newly installed tosyloxy group at the C4-methyl position is now primed for displacement by a wide range of nucleophiles. This Sₙ2 reaction proceeds with inversion of stereochemistry if a chiral center were present.
Protocol 3.3: Displacement with Sodium Azide
-
Reaction Setup: Dissolve 1-Tosyl-4-(tosyloxymethyl)piperidine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 3.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Causality Note: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion, thus accelerating the Sₙ2 reaction.
-
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-Tosyl-4-(azidomethyl)piperidine.
Summary and Outlook
This compound is a versatile synthetic intermediate whose reactivity is often misunderstood. The N-tosyl group serves as a robust protecting group, while the carboxylic acid provides a reliable handle for nucleophilic acyl substitution, primarily for creating amide libraries. The true potential for diversification, however, lies in a multi-step sequence that transforms the C4-carboxylic acid into a functional group bearing a good leaving group. This strategy unlocks the ability to perform classic Sₙ2 reactions, enabling the introduction of a vast array of nucleophiles at the C4-methyl position. The protocols and strategic insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable building block in the synthesis of novel and complex molecules.
References
- YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
- D.S. Kruchinin, M.A. Yurovskaya. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- W. Wuest, et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
- Grokipedia. (n.d.). Tosyl group.
- Wikipedia. (n.d.). Tosyl group.
- ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
- Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?.
- PubMed Central. (n.d.). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations.
- YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
- DTIC. (2025). Piperidine Synthesis.
- University of Illinois Chicago. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution.
- YouTube. (2025). Organic Chemistry: Tosylates and Pyridine.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- University of Babylon. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Harnessing the Conformational Rigidity of 1-Tosylpiperidine-4-carboxylic Acid in Peptide Synthesis
Introduction: The Strategic Imperative for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of non-natural, conformationally constrained amino acids.[1][2][3] These rigid scaffolds pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding and enhancing resistance to enzymatic degradation.[1] 1-Tosylpiperidine-4-carboxylic acid emerges as a valuable building block in this endeavor, offering a six-membered ring system that can significantly influence peptide secondary structure.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this unique building block is paramount for its successful application.
| Property | Value | Reference |
| Molecular Formula | C13H17NO4S | [6] |
| Molecular Weight | 283.34 g/mol | [6] |
| Appearance | White to off-white solid | [] |
| Storage | Store at 2-8 °C | [] |
Synthesis of N-Fmoc-1-Tosylpiperidine-4-carboxylic Acid: The Gateway to SPPS
Proposed Synthetic Protocol:
This protocol is an adaptation based on the well-documented synthesis of similar compounds and is provided as a robust starting point for researchers.
Reaction Scheme:
A proposed reaction scheme for Fmoc protection.
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3) or a similar inorganic base
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-Fmoc-1-Tosylpiperidine-4-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using the widely adopted Fmoc/tBu strategy.[9]
Workflow Overview
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation and Swelling:
-
Place the appropriate amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. N-terminal Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Coupling of Fmoc-1-Tosylpiperidine-4-carboxylic Acid:
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-1-Tosylpiperidine-4-carboxylic acid and 2.9 equivalents of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF. Add 6 equivalents of a base, typically N,N-diisopropylethylamine (DIEA), to the activation mixture. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Due to the potential for steric hindrance from the bulky tosyl group and the rigid piperidine ring, an extended coupling time is recommended.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step may be necessary.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).[] The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[10][11]
The Impact of this compound on Peptide Conformation
The incorporation of this compound is expected to have a profound impact on the conformational landscape of a peptide. The six-membered piperidine ring predominantly adopts a rigid chair conformation, which restricts the available dihedral angles of the peptide backbone in its vicinity.[4][5][12] This can be strategically employed to induce or stabilize specific secondary structures, such as β-turns or helical motifs.
The bulky tosyl group further contributes to the steric constraints, potentially influencing the orientation of adjacent amino acid side chains and creating unique topographical features on the peptide surface. These features can be critical for molecular recognition and binding to biological targets.
Potential Applications in Drug Discovery
The use of this compound as a peptidomimetic scaffold holds significant promise in drug discovery.[13][14] By replacing a flexible residue in a known bioactive peptide with this constrained analog, it is possible to:
-
Enhance Receptor Binding Affinity: By pre-organizing the peptide into a conformation that is complementary to the receptor's binding site.
-
Improve Metabolic Stability: The non-natural structure and the rigidity of the piperidine ring can confer resistance to proteolytic degradation.
-
Modulate Selectivity: The unique conformational constraints can lead to altered binding profiles, potentially improving selectivity for a specific receptor subtype.
-
Serve as a Scaffold for Novel Peptidomimetics: The piperidine ring can be further functionalized to introduce additional pharmacophoric elements.[15][16]
Conclusion
This compound is a versatile and powerful tool for peptide chemists and drug developers. Its incorporation into peptide sequences offers a reliable strategy to impose conformational constraints, thereby enhancing the therapeutic potential of peptide-based drug candidates. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this unique building block in their quest for novel and improved therapeutics.
References
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3477.
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Peptide Science, 13(4), 273-282.
- Abraham, R. J., & Medforth, C. J. (1989). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Magnetic Resonance in Chemistry, 27(8), 752-758.
- Pelliccia, S., et al. (2018). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 23(10), 2635.
- Szewczuk, Z., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Pharmaceutical Design, 18(31), 4813-4828.
- Burgess, K. (2010). Universal Peptidomimetics. Accounts of Chemical Research, 43(8), 1143-1151.
- Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-174.
- Li, Y., et al. (2022). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences, 23(21), 13458.
- Oku, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][12]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687.
- Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected α,α-Disubstituted Amino Acid. LSU Scholarly Repository.
- Kritzer, J. A. (2017). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Molecular Biology, 1563, 139-155.
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.
- Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Guryanov, I., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2798.
- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information.
- Cusabio. (n.d.). N-Fmoc-piperidine-4-carboxylicacid. Cusabio.
- Gonzalez-Guzman, M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1), 1-11.
- Gonzalez-Guzman, M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.
- Ahangari, N., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health and Sustainable Development, 7(1), 1546-1558.
- Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy.
Sources
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Boc-amino)-1-(Fmoc-piperidinyl)-4-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 147636-36-0 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease | MDPI [mdpi.com]
- 16. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Tosylpiperidine-4-carboxylic Acid as a Versatile Building Block for Central Nervous System (CNS) Agent Discovery
Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2] Its saturated, six-membered heterocyclic structure offers a unique combination of properties that make it highly valuable for CNS drug design. The piperidine moiety can adopt a stable chair conformation, allowing for the precise spatial orientation of substituents, which is critical for selective interactions with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.[1] Furthermore, the nitrogen atom can be protonated at physiological pH, enhancing solubility and enabling key hydrogen bond interactions within receptor binding pockets. The metabolic stability of the piperidine ring generally leads to favorable pharmacokinetic profiles, a crucial attribute for drugs that must cross the blood-brain barrier.[2]
This guide focuses on 1-Tosylpiperidine-4-carboxylic acid , a bifunctional building block with significant potential for the synthesis of novel CNS agents. The tosyl group serves as a robust protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions. It also imparts a degree of lipophilicity that can aid in blood-brain barrier penetration. The carboxylic acid at the 4-position provides a convenient handle for the introduction of diverse chemical functionalities, most commonly through the formation of amide or ester linkages.[3] While direct examples of CNS agents synthesized from this specific building block are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of neurologically active compounds. These application notes will provide detailed protocols for the synthesis and derivatization of this compound, offering a roadmap for its use in the exploration of new chemical space for CNS drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄S | [4] |
| Molecular Weight | 283.35 g/mol | [4] |
| Appearance | Solid | [5] |
| CAS Number | 147636-36-0 | [5] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
These properties suggest that this compound is a moderately sized, polar molecule with good potential for forming hydrogen bonds, a key feature for interacting with biological targets.[3]
Synthesis and Derivatization Workflows
The utility of this compound as a building block is predicated on its efficient synthesis and its predictable reactivity in downstream modifications. The following sections provide detailed protocols for these key transformations.
Protocol 1: Synthesis of this compound
The synthesis of the title compound is achieved through the tosylation of the commercially available piperidine-4-carboxylic acid (isonipecotic acid). The tosyl group is introduced to protect the secondary amine of the piperidine ring.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Experimental Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM (10 volumes) at 0 °C, add pyridine or triethylamine (1.5 eq.).[6]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[6]
-
Allow the reaction mixture to stir at 0 °C for 4 hours. If the reaction has not reached completion as monitored by Thin Layer Chromatography (TLC), allow it to warm to room temperature and stir for an additional 2-12 hours.[7]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as tosyl chloride is moisture-sensitive and will readily hydrolyze.
-
Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.
Protocol 2: Amide Coupling to Synthesize N-Aryl-1-tosylpiperidine-4-carboxamides
The carboxylic acid functionality of this compound is a prime site for modification. Amide bond formation is a common strategy to introduce diversity and to modulate the pharmacological properties of the resulting compounds. This protocol details a general procedure for the coupling of this compound with various aryl amines.
Reaction Scheme:
Caption: General scheme for amide coupling.
Materials and Reagents:
-
This compound
-
Substituted aryl amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Dissolve this compound (1.0 eq.), EDCI (1.0 eq.), and HOBt (1.0 eq.) in anhydrous acetonitrile (5 mL per mmol of carboxylic acid).[8]
-
Stir the resulting mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aryl amine (1.0-1.2 eq.) to the reaction mixture.
-
Add a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).
-
Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ aqueous solution, 10% citric acid, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-1-tosylpiperidine-4-carboxamide.
Self-Validating System and Mechanistic Insights:
-
Activation: EDCI and HOBt are used in combination to form a highly reactive O-acylisourea intermediate, which is then converted to an activated HOBt ester. This ester is less prone to racemization and reacts efficiently with the amine.
-
Base: The tertiary amine base is essential to neutralize any acidic byproducts and to deprotonate the amine nucleophile, increasing its reactivity.
-
Work-up: The aqueous work-up sequence is designed to remove unreacted starting materials, coupling reagents, and byproducts. The NaHCO₃ wash removes unreacted carboxylic acid and HOBt, while the citric acid wash removes excess amine and the basic catalyst.
Application in CNS Drug Discovery: A Case Study with an Analogous Scaffold
While specific examples of CNS agents derived directly from this compound are sparse in the literature, a study on a closely related series of compounds, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides , as carbonic anhydrase inhibitors provides valuable insights into the synthetic utility and potential biological relevance of this scaffold.[9] Carbonic anhydrases are found in the CNS and are targets for some neurological drugs. The synthetic methodology employed is directly transferable to the synthesis of N-aryl-1-tosylpiperidine-4-carboxamides.
The study by Angeli et al. demonstrated that by varying the N-aryl substituent on the carboxamide, it is possible to achieve potent and selective inhibition of different carbonic anhydrase isoforms.[9] This highlights the importance of the N-aryl group in defining the pharmacological profile of the molecule. The same principle applies to the design of CNS agents, where the N-aryl moiety can be tailored to interact with specific residues in the binding sites of CNS targets such as serotonin receptors, dopamine transporters, or opioid receptors.
Logical Relationship of the Building Block to the Final Compound:
Caption: Workflow for CNS agent discovery.
This workflow illustrates how this compound can be systematically utilized to generate a library of diverse compounds for biological screening. The data obtained from these screens can then be used to establish structure-activity relationships, guiding the design of more potent and selective CNS agents.
Conclusion and Future Outlook
This compound is a versatile and promising building block for the synthesis of novel CNS agents. Its bifunctional nature allows for the systematic introduction of chemical diversity, making it an ideal scaffold for library synthesis and lead optimization campaigns. The protocols detailed in these application notes provide a solid foundation for researchers to begin exploring the potential of this valuable chemical entity. While the direct application of this building block in CNS drug discovery is an emerging area, the established importance of the piperidine scaffold and the straightforward synthetic accessibility of its derivatives suggest that this compound will continue to be a valuable tool for medicinal chemists working to develop the next generation of treatments for neurological and psychiatric disorders.
References
- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8237–8250.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Royal Society of Chemistry (2009). EXPERIMENTAL SUPPORTING INFORMATION for an article in Organic & Biomolecular Chemistry.
- MDPI (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- László, T., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 521-537.
- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base.
- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base.
- Royal Society of Chemistry (2009). EXPERIMENTAL SUPPORTING INFORMATION.
- MDPI (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 737840.
- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8237–8250.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. smolecule.com [smolecule.com]
- 4. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iris.unica.it [iris.unica.it]
- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Tosylpiperidine-4-carboxylic Acid in the Synthesis of Novel Anticancer Agents
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for designing potent and selective therapeutics.[2] In oncology, piperidine-containing compounds are crucial, targeting diverse cancer hallmarks by modulating critical signaling pathways.[1][4][5]
This guide focuses on a particularly valuable building block: 1-Tosylpiperidine-4-carboxylic acid . This compound offers a strategic entry point for creating diverse chemical libraries for anticancer screening. Its bifunctional nature—a readily derivatizable carboxylic acid and a nitrogen atom protected by a robust tosyl group—provides chemists with precise control over synthetic transformations.[6] We will explore its properties, provide detailed protocols for its use in amide bond formation, and discuss downstream strategies for generating novel chemical entities with therapeutic potential.
Section 1: The Strategic Importance of the Piperidine Scaffold in Oncology
The utility of the piperidine moiety in anticancer drug design is not coincidental. Its structural features impart favorable physicochemical properties that enhance a molecule's "druggability."[2]
-
Pharmacokinetic Advantages: The piperidine ring generally improves metabolic stability and can modulate a compound's lipophilicity, which is crucial for cell membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
-
Target Interaction: The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in enzyme active sites or receptor binding pockets.
-
Modulation of Key Cancer Pathways: Piperidine derivatives have been shown to regulate multiple signaling pathways essential for cancer cell survival, proliferation, and migration, including PI3K/Akt, NF-κB, and STAT-3.[4][5][7] This multi-faceted activity makes them promising candidates for overcoming drug resistance.
Section 2: Physicochemical Properties and Reactivity of this compound
This compound is a white to off-white solid at room temperature.[6] Its structure is optimized for synthetic utility. The tosyl (p-toluenesulfonyl) group serves as an excellent protecting group for the piperidine nitrogen. It is highly stable to a wide range of reaction conditions, yet can be removed if desired. Critically, its electron-withdrawing nature deactivates the nitrogen, preventing unwanted side reactions such as N-alkylation during subsequent synthetic steps. The carboxylic acid at the C4 position provides a convenient handle for elaboration, most commonly through amide bond formation.[6]
| Property | Value |
| CAS Number | 147636-36-0[8][9][10] |
| Molecular Formula | C₁₃H₁₇NO₄S[6][9][10] |
| Molecular Weight | 283.34 g/mol [6][9][11] |
| Appearance | Solid[6][8] |
| Storage | Sealed in dry, room temperature conditions[8][11] |
Section 3: Synthetic Strategy: Amide Coupling as a Gateway to Novel Chemical Entities
The most direct and widely used method for derivatizing this compound is through coupling its carboxylic acid moiety with a primary or secondary amine.[12] This reaction, fundamental in medicinal chemistry, creates a stable amide bond and allows for the introduction of diverse chemical functionalities. The choice of amine is critical, as this component will significantly influence the final compound's biological activity. Amines can be selected based on rational drug design, such as targeting a specific protein pocket or mimicking a known pharmacophore.
The direct condensation of a carboxylic acid and an amine is generally inefficient.[13] Therefore, activating agents are required to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Buy this compound | 147636-36-0 [smolecule.com]
- 7. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 8. This compound | 147636-36-0 [sigmaaldrich.com]
- 9. Amatek Chemical-products [allchemblock.com]
- 10. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - CAS:147636-36-0 - Sunway Pharm Ltd [3wpharm.com]
- 12. Amide Synthesis [fishersci.dk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-Tosylpiperidine-4-carboxylic Acid as a Versatile Scaffold for the Synthesis of Novel Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of 1-Tosylpiperidine-4-carboxylic acid as a pivotal starting material in the design and synthesis of potent enzyme inhibitors. We will dissect the strategic importance of its constituent moieties—the piperidine ring, the tosyl protecting group, and the carboxylic acid handle. A detailed, field-proven protocol for the multi-step synthesis of an oxadiazole-based inhibitor library targeting α-glucosidase and lipoxygenase is presented. Furthermore, we discuss broader design strategies for targeting other critical enzyme classes, including serine proteases and matrix metalloproteinases, underscoring the versatility of this scaffold in modern drug discovery.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring is one such "privileged scaffold," prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] this compound (MW: 283.35 g/mol , Formula: C₁₃H₁₇NO₄S) capitalizes on this foundation by incorporating two other strategically vital functional groups, making it an exceptionally versatile building block for inhibitor synthesis.[1]
-
Piperidine Core: Provides a robust, non-planar structure to orient pharmacophoric elements.
-
Carboxylic Acid: Serves as a primary synthetic handle for elaboration, most commonly through amide bond formation, to introduce moieties that interact with enzyme active sites.[1]
-
Tosyl Group: Functions both as a stable protecting group for the piperidine nitrogen and as a key pharmacophoric element itself, capable of forming productive interactions within hydrophobic enzyme pockets.[3][4]
This unique combination of features has enabled the use of this scaffold in the synthesis of inhibitors for a wide range of enzyme targets, including α-glucosidase, lipoxygenase, serine proteases (like thrombin and Factor Xa), and matrix metalloproteinases (MMPs).[3][4][5]
Figure 1: General workflow for developing enzyme inhibitors starting from the this compound scaffold.
Causality of Design: The Role of Each Molecular Component
Understanding why this scaffold is effective requires an appreciation for the function of each component part in the context of an enzyme's active site.
-
The Piperidine Ring: Unlike flexible alkyl chains, the piperidine ring's chair conformation reduces the entropic penalty upon binding to a target, often leading to higher affinity. Its saturated nature makes it metabolically robust. Piperidine-containing compounds are well-established therapeutic agents, used to manage conditions ranging from plasma glucose levels to serving as anesthetics.[5]
-
The Tosyl (p-Toluenesulfonyl) Group: This group is more than just a protector for the nitrogen atom. In many serine proteases and metalloproteinases, the active site is flanked by specificity pockets. The bulky, aromatic sulfonamide of the tosyl group is perfectly suited to occupy and interact with hydrophobic pockets, such as the S1' pocket in MMPs, contributing significantly to binding affinity and selectivity.[3][4][6] Sulfonamides are a cornerstone of pharmacology, known for their utility as antibacterial, anticancer, and hypoglycemic agents.[7]
-
The Carboxylic Acid Handle: This is the primary point of diversification. As a nucleophilic center, it is readily activated (e.g., with carbodiimides like EDCI) for coupling with amines to form stable amide bonds.[8] This allows chemists to systematically append different chemical groups designed to interact with other regions of the enzyme, such as the catalytic machinery or deep specificity pockets. This moiety can also be converted to other key functional groups, such as hydroxamic acids, which are potent chelators of the catalytic zinc ions found in MMPs.[3][4]
Application Protocol: Synthesis of a 1,3,4-Oxadiazole-Based Inhibitor Library
This section provides a detailed, step-by-step protocol for synthesizing a library of potential enzyme inhibitors based on the 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazole scaffold, as demonstrated in the successful synthesis of α-glucosidase and lipoxygenase inhibitors.[5][7]
Figure 2: Synthetic workflow for the preparation of an S-substituted 1,3,4-oxadiazole library.
Protocol 1: Synthesis of 1-(4-Tosyl)piperidin-4-carbohydrazide (2)
-
Objective: To convert the starting ethyl ester into its corresponding hydrazide, a key precursor for heterocycle formation.
-
Materials:
-
Ethyl 1-(4-tosyl)piperidin-4-carboxylate (1) (13.0 mmol)
-
Methanol (20 mL)
-
Hydrazine hydrate (80%, 10 mL)
-
250 mL round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
Dissolve Ethyl 1-(4-tosyl)piperidin-4-carboxylate (1) in methanol in the round-bottom flask.[5]
-
Add hydrazine hydrate dropwise to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-5 hours.
-
Self-Validation Checkpoint: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Once complete, remove the excess solvent under reduced pressure (rotary evaporation).
-
The resulting white crystalline product (2) is washed with cold distilled water and dried.[5]
-
Protocol 2: Synthesis of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (3)
-
Objective: To construct the 1,3,4-oxadiazole heterocyclic core.
-
Materials:
-
1-(4-Tosyl)piperidin-4-carbohydrazide (2) (11.0 mmol)
-
Methanol (30 mL)
-
Potassium hydroxide (KOH) (11.0 mmol)
-
Carbon disulfide (CS₂) (22.0 mmol)
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve compound (2) in methanol in a 250 mL round-bottom flask.
-
Add KOH and carbon disulfide to the mixture.[5]
-
Reflux the reaction mixture for 5-6 hours.
-
Self-Validation Checkpoint: Monitor reaction progress with TLC.
-
Upon completion, cool the mixture and add 50 mL of chilled distilled water.
-
Acidify the mixture to a pH of 2-3 with dilute HCl. This will cause the desired product to precipitate out of the solution.[5]
-
Filter the solid precipitate, wash with water, and dry to yield the thiol product (3).
-
Protocol 3: General Method for Synthesis of S-substituted Derivatives (5a-h)
-
Objective: To generate a library of diverse final compounds by alkylating the thiol group.
-
Materials:
-
5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (3) (1.0 eq)
-
Sodium hydride (NaH) (1.2 eq)
-
Dimethylformamide (DMF)
-
Appropriate aralkyl halide (e.g., 4-fluorobenzyl chloride) (1.1 eq)
-
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend the thiol (3) in anhydrous DMF.
-
Carefully add NaH portion-wise at 0 °C to form the thiolate anion.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired aralkyl halide dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Self-Validation Checkpoint: Monitor the formation of the product by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.[5]
-
Data Presentation and Structure-Activity Relationship (SAR)
The synthesized library of compounds was screened for inhibitory activity against α-glucosidase and lipoxygenase. The results highlight how minor structural modifications can lead to significant changes in biological activity.[7]
| Compound ID | R-Group (Substituent on Benzyl Ring) | α-Glucosidase IC₅₀ (µM) | Lipoxygenase IC₅₀ (µM) |
| 5b | 4-Fluoro | 21.4 ± 0.6 | 19.3 ± 0.5 |
| 5c | 4-Chloro | 18.2 ± 0.4 | Inactive |
| 5d | 4-Bromo | Inactive | 45.6 ± 0.8 |
| 5e | 4-Iodo | 15.3 ± 0.3 | Inactive |
| 5f | 2,4-Dichloro | Inactive | Inactive |
| Data adapted from Aziz-ur-Rehman et al., 2017.[7] |
Key SAR Insights:
-
α-Glucosidase Inhibition: Activity is strongly influenced by 4-halogen substitution on the benzyl ring, with the 4-iodo derivative (5e ) being the most potent. The presence of a second chlorine at the 2-position (5f ) completely abolishes activity, suggesting steric hindrance is detrimental.[7]
-
Lipoxygenase Inhibition: In contrast, only the 4-fluoro substituted compound (5b ) showed significant activity against this enzyme, indicating a highly specific electronic and steric requirement for binding.[7]
Broader Design Strategies for Other Enzyme Classes
The true power of this compound lies in its adaptability. The synthetic principles can be extended to target other major enzyme families.
Targeting Serine Proteases (e.g., Thrombin, Factor Xa)
Serine proteases are central to processes like blood coagulation and are major drug targets.[9][10] Their active sites typically feature a deep S1 pocket that recognizes and binds the side chain of the substrate.
-
Design Strategy: The carboxylic acid of the scaffold is used to couple with a basic moiety (or a mimic thereof), such as a benzamidine group, which is a classic S1 pocket binder.[11] The tosylpiperidine portion can then be oriented to occupy adjacent hydrophobic pockets like S4, maximizing affinity and selectivity.[12]
Figure 3: Conceptual model for designing a serine protease inhibitor using the tosylpiperidine scaffold.
Targeting Matrix Metalloproteinases (MMPs)
MMPs are zinc-dependent endopeptidases involved in tissue remodeling, with implications in arthritis and cancer.[3][6]
-
Design Strategy: The critical interaction for many MMP inhibitors is the chelation of the catalytic Zn²⁺ ion. The carboxylic acid of the scaffold can be converted to a hydroxamic acid (-CONHOH), a potent zinc-binding group.[3][4] The tosylpiperidine portion then acts as a scaffold to fill the S1' specificity pocket, a common strategy for achieving high potency.[3][4]
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its pre-installed piperidine core, reactive carboxylic acid handle, and dually functional tosyl group provide a robust platform for the efficient synthesis of diverse enzyme inhibitors. The detailed protocols and design strategies presented here demonstrate its utility in generating libraries for screening and its adaptability for rational design against well-characterized enzyme targets. This scaffold represents a valuable tool for researchers, scientists, and drug development professionals seeking to accelerate the discovery of novel therapeutics.
References
- Cheng, M., De, B., Pikul, S., Almstead, N. G., Natchus, M. G., Anastasio, M. V., McIver, J. M., Grako, K. A., Mieling, G. E., & Taiwo, Y. O. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 43(21), 369–380.
- ResearchGate. (2000). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors.
- Aziz-ur-Rehman, Abbasi, M. A., Hassan, M., Siddiqui, S. Z., Ahmad, I., & Khan, K. M. (2017). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. Brazilian Journal of Pharmaceutical Sciences, 53(1).
- PubMed. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors.
- Aziz-ur-Rehman, Abbasi, M. A., Hassan, M., Siddiqui, S. Z., Ahmad, I., & Khan, K. M. (2017). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. SciELO.
- Di Marco, M., Cini, M., Piergentili, A., Georgis, A., Bartolini, M., Andrisano, V., Gissi, A., & Quaglia, W. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479–1487.
- de Candia, M., Fiorella, F. M., Lopopolo, G., Carotti, A., Romano, M. R., Logramo, M. D., Martel, S., Carrupt, P. A., Belviso, B. D., Caliandro, R., & Altomare, C. D. (2013). Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity. Journal of Medicinal Chemistry, 56(21), 8564–8578.
- ResearchGate. (2018). Synthetic route and chemical structures of piperidine derivatives.
- Venkatraj, M., Messagie, J., Joossens, J., Lambeir, A. M., Haemers, A., Van der Veken, P., & Augustyns, K. (2012). Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry, 20(4), 1491–1500.
- IRIS Aperto. (2013). Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity.
- Kikelj, D., & Ilaš, J. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 25(23), 5678.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 10122–10149.
- Blasi, F., & Sidenius, N. (2010). The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling. Current Pharmaceutical Design, 16(19), 2138–2147.
- Cenmed Enterprises. This compound (C007B-292053).
- MDPI. (2016). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases.
- Angeli, A., Tanini, D., & Supuran, C. T. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 22(16), 8877.
- Frontiers Media. (2023). Discovery and development of Factor Xa inhibitors (2015–2022).
- PubMed. (2007). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][6]benzothiazine as orally-active adhesion molecule inhibitors.
- ResearchGate. (1989). Sites of Synthesis of urokinase and tissue-type plasminogen-activators in the murine kidney.
- Figshare. (2007). Selective Urokinase-Type Plasminogen Activator Inhibitors. 4. 1-(7-Sulfonamidoisoquinolinyl)guanidines†.
- Samanta, P., & Bagchi, B. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B, 123(48), 10240–10250.
- PubMed. (2009). Nonbenzamidine Isoxazoline Derivatives as Factor Xa Inhibitors.
- Wikipedia. Urokinase.
- Becker, R. C., & Steinberg, B. A. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. Journal of Thrombosis and Thrombolysis, 52(1), 1–12.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors.
- National Center for Biotechnology Information. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 10. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document: Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA). (CHEMBL1944597) - ChEMBL [ebi.ac.uk]
- 12. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierung von 1-Tosylpiperidin-4-carbonsäure für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-Tosylpiperidin-4-carbonsäure, einem vielseitigen Baustein in der medizinischen Chemie. Der Schwerpunkt liegt auf den wichtigsten Derivatisierungsstrategien, die auf die Carbonsäuregruppe abzielen: Amidkupplung, Veresterung und Reduktion zum primären Alkohol. Jede Strategie wird mit fundierten theoretischen Erklärungen, detaillierten Schritt-für-Schritt-Protokollen und praktischen Einblicken untermauert, um Forscher bei der Synthese neuartiger, potenziell bioaktiver Moleküle zu unterstützen.
Einleitung: Die Bedeutung des 1-Tosylpiperidin-4-carbonsäure-Gerüsts
Der Piperidinring ist ein fundamentaler heterocyclischer Baustein, der in zahlreichen pharmazeutischen Wirkstoffen und Naturstoffen vorkommt.[1] Seine Prävalenz ist auf seine Fähigkeit zurückzuführen, als starres Gerüst zu dienen, das Substituenten in definierten dreidimensionalen Orientierungen positioniert und so die Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren optimiert.[2]
1-Tosylpiperidin-4-carbonsäure (Summenformel: C₁₃H₁₇NO₄S, Molekulargewicht: 283,34 g/mol ) ist ein besonders wertvolles Derivat für die Wirkstoffforschung.[2] Es vereint drei entscheidende Merkmale:
-
Der Piperidinring: Bietet ein bewährtes pharmakologisches Gerüst.
-
Die Tosylgruppe (p-Toluolsulfonyl): Dient als stabile Schutzgruppe für den Piperidin-Stickstoff und kann in fortgeschrittenen Synthesestadien potenziell als Abgangsgruppe für weitere Modifikationen fungieren.[2]
-
Die Carbonsäuregruppe: Ist ein äußerst vielseitiger chemischer "Griff", der eine breite Palette von Umwandlungen ermöglicht, um diverse Molekülbibliotheken zu erstellen.[2]
Dieses Handbuch konzentriert sich auf die gezielte Modifikation der Carbonsäurefunktion, um drei wichtige Klassen von Derivaten zu erzeugen: Amide, Ester und Alkohole.
Tabelle 1: Physikalisch-chemische Eigenschaften von 1-Tosylpiperidin-4-carbonsäure
| Eigenschaft | Wert | Quelle |
| CAS-Nummer | 147636-36-0 | |
| Summenformel | C₁₃H₁₇NO₄S | [2] |
| Molekulargewicht | 283,34 g/mol | [2] |
| Erscheinungsbild | Feststoff | [2] |
| Reinheit | Typischerweise ≥95% | |
| Lagerung | Trocken bei Raumtemperatur versiegelt |
Zentrale Derivatisierungsstrategien
Die Carbonsäuregruppe an Position 4 des Piperidinrings ist der primäre Angriffspunkt für die Synthese von Molekülbibliotheken. Die folgenden Abschnitte beschreiben die drei fundamentalen Derivatisierungswege.
Abbildung 2: Vereinfachter Arbeitsablauf der Carbodiimid-vermittelten Amidkupplung.
Anwendungsbeispiel: Derivate von 1-(4-Sulfamoylbenzoyl)piperidin-4-carboxamid wurden als potente Inhibitoren der humanen Carboanhydrase (hCA) identifiziert, was die Bedeutung der Amidmodifikation für die Enzymhemmung unterstreicht. [8]
Detaillierte experimentelle Protokolle
Protokoll 1: Allgemeine Amidkupplung mittels EDC/HOBt
Dieses Protokoll ist robust und eignet sich für eine Vielzahl von primären und sekundären Aminen. Hydroxybenzotriazol (HOBt) wird als Additiv eingesetzt, um die Racemisierung zu unterdrücken und die Effizienz zu steigern.
Materialien:
-
1-Tosylpiperidin-4-carbonsäure
-
Gewünschtes Amin (1.1 Äquivalente)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) (1.2 Äquivalente)
-
HOBt (Hydroxybenzotriazol) (1.2 Äquivalente)
-
Base, z.B. Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (3.0 Äquivalente)
-
Wasserfreies Lösungsmittel, z.B. Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Standard-Reagenzien für die Aufarbeitung (z.B. 1 M HCl, gesättigte NaHCO₃-Lösung, Sole)
-
Trockenmittel (z.B. Na₂SO₄ oder MgSO₄)
Durchführung:
-
Vorbereitung: Lösen Sie 1-Tosylpiperidin-4-carbonsäure (1.0 Äquivalent) in wasserfreiem DCM oder DMF in einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon).
-
Aktivierung: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie HOBt (1.2 Äquivalente), EDC (1.2 Äquivalente) und die Base (z.B. DIPEA, 3.0 Äquivalente) hinzu. [3]3. Rühren: Lassen Sie die Mischung 30-60 Minuten bei 0 °C rühren, um die Carbonsäure vollständig zu aktivieren. [3]4. Aminzugabe: Fügen Sie das Amin (1.1 Äquivalente), gelöst in einer minimalen Menge des Reaktionslösungsmittels, tropfenweise zur Reaktionsmischung bei 0 °C hinzu.
-
Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 4-16 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Aufarbeitung:
-
Verdünnen Sie die Reaktionsmischung mit einem organischen Lösungsmittel wie Ethylacetat.
-
Waschen Sie die organische Phase nacheinander mit 1 M wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und Sole (gesättigte NaCl-Lösung). [4] * Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
Protokoll 2: Fischer-Veresterung
Diese klassische Methode eignet sich zur Synthese von Estern, insbesondere wenn der verwendete Alkohol kostengünstig ist und im Überschuss eingesetzt werden kann, um das Gleichgewicht zu verschieben. [5] Materialien:
-
1-Tosylpiperidin-4-carbonsäure
-
Gewünschter Alkohol (z.B. Methanol, Ethanol; als Lösungsmittel und Reagenz im großen Überschuss)
-
Saurer Katalysator (z.B. konzentrierte Schwefelsäure (H₂SO₄), 2-5 mol%)
-
Reagenzien zur Neutralisation (z.B. gesättigte NaHCO₃-Lösung)
Durchführung:
-
Ansatz: Lösen oder suspendieren Sie 1-Tosylpiperidin-4-carbonsäure (1.0 Äquivalent) im gewünschten Alkohol (z.B. 20-50 Äquivalente oder als Lösungsmittel).
-
Katalysatorzugabe: Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam den sauren Katalysator (z.B. H₂SO₄) hinzu.
-
Erhitzen: Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-24 Stunden. Die Reaktion ist reversibel; das Gleichgewicht wird durch den großen Überschuss an Alkohol auf die Produktseite verschoben. [5]4. Aufarbeitung:
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.
-
Lösen Sie den Rückstand in einem organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die organische Phase vorsichtig mit gesättigter NaHCO₃-Lösung, um die Säure zu neutralisieren, gefolgt von Wasser und Sole.
-
-
Reinigung: Trocknen Sie die organische Phase (Na₂SO₄), filtrieren Sie, konzentrieren Sie sie und reinigen Sie den Ester bei Bedarf durch Säulenchromatographie oder Destillation/Kristallisation.
Protokoll 3: Reduktion zum primären Alkohol mit LiAlH₄
Lithiumaluminiumhydrid (LiAlH₄) ist ein starkes Reduktionsmittel, das Carbonsäuren effizient zu primären Alkoholen reduziert. [6][7]Diese Reaktion erfordert streng wasserfreie Bedingungen und sorgfältige Handhabung.
Materialien:
-
1-Tosylpiperidin-4-carbonsäure
-
Lithiumaluminiumhydrid (LiAlH₄) (ca. 2.0-3.0 Äquivalente)
-
Wasserfreies Lösungsmittel, z.B. Tetrahydrofuran (THF) oder Diethylether
-
Reagenzien für die Quench-Prozedur (z.B. Ethylacetat, Wasser, 15%ige NaOH-Lösung)
Durchführung:
-
Vorbereitung: Suspendieren Sie LiAlH₄ (2.0-3.0 Äquivalente) in wasserfreiem THF in einem trockenen Kolben unter Inertgasatmosphäre und kühlen Sie auf 0 °C. Achtung: LiAlH₄ reagiert heftig mit Wasser. [6]2. Säurezugabe: Lösen Sie 1-Tosylpiperidin-4-carbonsäure (1.0 Äquivalent) in wasserfreiem THF und fügen Sie diese Lösung langsam und tropfenweise zur LiAlH₄-Suspension hinzu. Es wird eine Gasentwicklung (H₂) beobachtet, da der saure Proton der Carbonsäure reagiert. [8]3. Reaktion: Nach beendeter Zugabe lassen Sie die Reaktion bei 0 °C für 1 Stunde rühren und erwärmen sie dann langsam auf Raumtemperatur oder erhitzen sie bei Bedarf unter Rückfluss, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
-
Aufarbeitung (Fieser-Workup):
-
Kühlen Sie die Reaktion wieder auf 0 °C.
-
Quenchen: Fügen Sie sehr langsam und vorsichtig nacheinander hinzu:
-
X mL Wasser (wobei X = Gramm des verwendeten LiAlH₄)
-
X mL 15%ige wässrige NaOH-Lösung
-
3X mL Wasser
-
-
Rühren Sie die Mischung kräftig bei Raumtemperatur, bis sich ein gut filtrierbarer weißer Niederschlag (Aluminiumsalze) bildet.
-
-
Isolation: Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit THF oder Ethylacetat. Vereinen Sie die organischen Phasen, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Fazit und Ausblick
1-Tosylpiperidin-4-carbonsäure ist ein außergewöhnlich nützlicher Baustein für die Synthese von Wirkstoffkandidaten. Die in diesem Handbuch beschriebenen Protokolle zur Amidierung, Veresterung und Reduktion stellen grundlegende und robuste Methoden dar, um die chemische Vielfalt schnell zu erweitern. Jedes Derivat bietet neue sterische und elektronische Eigenschaften sowie die Möglichkeit zur Bildung unterschiedlicher Wasserstoffbrückenbindungen, was entscheidend für die Modulation der pharmakologischen Aktivität ist. [14]Die sorgfältige Auswahl der Derivatisierungsstrategie und der Reaktionspartner ermöglicht es Forschern, gezielt Moleküle mit verbesserten Eigenschaften in Bezug auf Potenz, Selektivität und pharmakokinetisches Profil zu entwickeln. [15]
Referenzen
-
Amide Synthesis . Fisher Scientific. URL: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors . PubMed Central, National Institutes of Health. URL: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. URL: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. URL: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. URL: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PubMed Central, National Institutes of Health. URL: [Link]
-
Reduction of carboxylic acids . Chemguide. URL: [Link]
-
Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid . NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
How to perform reduction of carboxylic acids to primary alcohols in the lab? . Reddit. URL: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. URL: [Link]
-
Esterification--Making Esters from Carboxylic Acids . YouTube. URL: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling . ResearchGate. URL: [Link]
-
Carboxylic Acids to Alcohols, Part 4: LiAlH4 . YouTube. URL: [Link]
-
Esterification - alcohols and carboxylic acids . Chemguide. URL: [Link]
-
Reduction of carboxylic acids to primary alcohols using LiAlH4 . Master Organic Chemistry. URL: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development. URL: [Link]
-
Reduction of carboxylic acids . Khan Academy. URL: [Link]
-
Ester synthesis by esterification . Organic Chemistry Portal. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [smolecule.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
HPLC method for analysis of 1-Tosylpiperidine-4-carboxylic acid
An Application Note and Protocol for the HPLC Analysis of 1-Tosylpiperidine-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a tosyl (p-toluenesulfonyl) group and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₃H₁₇NO₄S, and it has a molecular weight of approximately 283.35 g/mol .[1][2] This bifunctional molecule serves as a valuable building block in medicinal chemistry and drug development, with the piperidine scaffold being a common motif in various bioactive molecules.[1] The presence of both a carboxylic acid and a tosyl group imparts a degree of polarity and specific chemical reactivity to the molecule.
The tosyl group contains a benzene ring, which acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. This characteristic is highly advantageous for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. The analysis of such compounds is critical for purity assessment, reaction monitoring, and quality control in research and manufacturing environments.
This application note presents a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The methodology is designed to provide excellent peak shape, resolution, and sensitivity, addressing the challenges often associated with the analysis of polar acidic compounds.
Scientific Rationale for Method Development
The development of a successful HPLC method for this compound hinges on controlling its ionization state to ensure reproducible retention and symmetrical peak shapes. As a carboxylic acid, the analyte's charge state is pH-dependent.
-
Analyte Ionization: In its ionized (deprotonated) carboxylate form at higher pH, the compound is highly polar and exhibits poor retention on non-polar reversed-phase columns, often eluting at or near the void volume. To enhance retention, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa.[3] By maintaining the analyte in its neutral, protonated form, its hydrophobicity increases, leading to stronger interaction with the stationary phase and, consequently, better retention.[4]
-
Stationary Phase Selection: A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is typically the first choice for method development.[3] Its non-polar nature provides effective retention for a wide range of organic molecules, including the tosylpiperidine derivative when its polarity is moderated by mobile phase pH control.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Component: Deionized water with an acidic modifier is used to control the pH. Phosphoric acid is an excellent choice as it is a non-volatile acid that provides stable pH and is compatible with UV detection. A concentration of 0.1% is generally sufficient to ensure a low pH and suppress the ionization of the carboxylic acid.[5][6]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and high elution strength in reversed-phase chromatography. The ratio of the aqueous to the organic phase is optimized to achieve an appropriate retention time and resolution from potential impurities.
-
-
Detection: The inherent UV absorbance of the tosyl group allows for sensitive detection. Based on similar tosylated compounds, a detection wavelength in the range of 230-254 nm is expected to provide a strong signal.[7][8] An initial wavelength of 230 nm is chosen to maximize sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄, ≥85%)
-
Methanol (HPLC grade, for cleaning)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm syringe filters (PTFE or other compatible material)
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water. Mix thoroughly. This creates a 0.1% (v/v) phosphoric acid solution.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase composition used for the analysis (e.g., 35:65 v/v Water:Acetonitrile with 0.1% H₃PO₄).
-
Sample Preparation: Prepare samples by dissolving them in the mobile phase to an expected concentration similar to the working standard. Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.
HPLC Method Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Mode | Isocratic |
| Composition | 35% A : 65% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Analytical Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Workflow for the HPLC analysis of this compound.
Results and Discussion
Under the specified isocratic conditions, this compound should be well-retained and elute as a sharp, symmetrical peak. The retention time is expected to be in the range of 3 to 7 minutes, providing a rapid analysis while ensuring sufficient resolution from the solvent front and any early-eluting impurities.
-
Peak Shape: The acidification of the mobile phase with phosphoric acid is crucial for obtaining a good peak shape. Without the acid, the interaction of the ionized carboxylate with residual silanol groups on the silica-based stationary phase can lead to significant peak tailing.[9]
-
Selectivity: The combination of a C18 stationary phase and a water/acetonitrile mobile phase provides a robust system for separating the analyte from common process impurities or degradation products, which will likely have different polarities.
-
Method Validation Parameters (Expected Performance): While a full validation was not conducted for this note, a properly optimized method based on this protocol is expected to meet typical validation criteria.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 µg/mL |
(Note: LOD and LOQ values are estimations based on similar compounds and methods and would require experimental determination.)[5][6][10]
Conclusion
The described reversed-phase HPLC method provides a reliable and efficient protocol for the quantitative analysis of this compound. By employing a standard C18 column and an acidified water/acetonitrile mobile phase, this method ensures excellent retention, peak symmetry, and sensitivity for the analyte. The protocol is straightforward and can be readily implemented in a quality control or research laboratory for routine analysis. The principles outlined here—particularly the control of analyte ionization—are fundamental to the successful chromatographic analysis of polar acidic compounds.
References
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Klimešová, V., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- Cenmed Enterprises. (n.d.). This compound.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS Method for In-Process Monitoring of 1-Tosylpiperidine-4-carboxylic acid Synthesis
Abstract
This application note details a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of reaction mixtures in the synthesis of 1-Tosylpiperidine-4-carboxylic acid. This intermediate is crucial in the development of various pharmaceutical agents, and monitoring its formation, purity, and the profile of related impurities is paramount for process control and optimization. The described methodology provides a selective, sensitive, and rapid approach for researchers, scientists, and drug development professionals to ensure the integrity of the synthetic process. The protocols herein cover sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by a rationale grounded in established analytical principles.
Introduction: The Rationale for Reaction Monitoring
In modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands rigorous in-process controls. Real-time or near-real-time monitoring of chemical reactions offers invaluable insights into reaction kinetics, the formation of by-products, and the consumption of starting materials.[1] This allows for precise determination of reaction endpoints, optimization of reaction conditions, and ultimately, ensures the quality and safety of the final product. LC-MS is an exceptionally powerful technique for this purpose, combining the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[2]
This compound is a polar, acidic compound, which can present challenges for retention and peak shape in traditional reversed-phase chromatography.[3][4] This guide addresses these challenges by providing a method optimized for such analytes.
Foundational Principles: Experimental Design
The development of a reliable LC-MS method hinges on a systematic approach to optimizing several key parameters. The choices made are dictated by the physicochemical properties of the analyte and the complexity of the reaction matrix.
Analyte Characteristics
-
This compound: This molecule possesses a carboxylic acid group, making it acidic and polar. It also has a tosyl group, which imparts some non-polar character.
-
Potential Impurities: These may include unreacted starting materials (e.g., piperidine-4-carboxylic acid, tosyl chloride) and by-products from side reactions. A successful method must be able to resolve the target analyte from these related substances.
Chromatographic Strategy
Given the polar and acidic nature of the target analyte, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is often a suitable choice.[5] These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases, mitigating the risk of "phase collapse" that can occur with standard C18 columns.[5][6] The mobile phase will be acidic to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the reversed-phase column.
Mass Spectrometric Detection
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[2] Given the presence of the acidic carboxylic acid group, negative ion mode detection of the deprotonated molecule [M-H]⁻ is expected to be highly sensitive and specific.[7] For confirmation of identity, fragmentation analysis (MS/MS) can be employed to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) when used for quantification.[8]
Experimental Workflow
The overall process for analyzing a reaction mixture sample is outlined below.
Caption: Figure 2. Simplified reaction pathway.
Method Validation and Trustworthiness
For use in a regulated environment, this method should be validated according to ICH guidelines. [9][10][11][12][13]Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the chromatographic resolution of the product from starting materials and impurities.
-
Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The LC-MS method presented in this application note provides a powerful tool for the in-process monitoring of this compound synthesis. By offering a detailed and scientifically-grounded protocol, this guide enables researchers and drug development professionals to gain critical insights into their chemical reactions, leading to improved process control, higher product quality, and accelerated development timelines. The principles and methodologies described are broadly applicable to the analysis of other polar, acidic molecules in complex reaction matrices.
References
- Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]
- NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
- New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). LCGC North America. [Link]
- Spectroscopy of Carboxylic Acids. (n.d.).
- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
- Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (2023). LabRulez LCMS. [Link]
- Retaining and Separating Polar Acidic Compounds. (2020).
- Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]
- Teaching Undergraduates LC–MS/MS Theory and Operation via Multiple Reaction Monitoring (MRM) Method Development. (2018).
- Teaching Undergraduates LC-MS/MS Theory and Operation via Multiple Reaction Monitoring (MRM) Method Development. (2018). ERIC. [Link]
- Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. [Link]
- Selectivity for Polar Acids in LC: Tips & Techniques. (2017). Phenomenex. [Link]
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Hichrom. [Link]
- Preparing Samples for LC-MS/MS Analysis. (n.d.).
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). University of Tartu. [Link]
- LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection. (2018).
- Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides. [Link]
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020).
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
- An Introduction to LC/MS for Chemical Analysis. (2024). Excedr. [Link]
- Bioanalytical Method Validation and Study Sample Analysis M10. (2022). ICH. [Link]
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025).
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
- A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012). PubMed. [Link]
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). PubMed. [Link]
- LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. (2020). PubMed. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 3. Selectivity for Polar Acids in LC: Tips & Techniques [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sisu.ut.ee [sisu.ut.ee]
- 10. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Chiral separation of 1-Tosylpiperidine-4-carboxylic acid derivatives
An In-Depth Guide to the Chiral Separation of 1-Tosylpiperidine-4-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of separating enantiomers of this compound derivatives. This class of molecules features a piperidine ring, a common scaffold in medicinal chemistry, making enantiomeric purity a critical parameter for ensuring safety and efficacy in drug candidates.[1][2] This guide will explore both direct and indirect separation strategies, offering detailed protocols and the scientific rationale behind methodological choices.
The core structure, this compound, is an achiral molecule.[3][4] However, its derivatives, which are of significant interest in pharmaceutical development, frequently possess one or more chiral centers. The successful separation of these enantiomers is paramount, as they can exhibit distinct pharmacological and toxicological profiles. This guide provides robust starting points for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as derivatization techniques.
Core Separation Strategies: A Strategic Overview
The separation of enantiomers requires the creation of a chiral environment to induce differential interactions. This can be achieved through two primary strategies:
-
Direct Methods : This is the most common and efficient approach, utilizing a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[5] Both HPLC and SFC are powerful techniques for direct chiral separations.
-
Indirect Methods : This strategy involves chemically converting the enantiomers into diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[6][7] Because diastereomers have different physical properties, they can be separated on a standard, achiral stationary phase.[8]
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 147636-36-0 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Large-scale synthesis of 1-Tosylpiperidine-4-carboxylic acid
An Application Note for the Scalable Synthesis of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This compound is a pivotal building block in medicinal chemistry and pharmaceutical development, primarily utilized as an intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure, which combines a piperidine scaffold with a versatile carboxylic acid handle and a stable tosyl protecting group, makes it highly valuable for creating novel drug candidates, including those targeting the central nervous system.[1] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The methodology is designed for scalability, emphasizing process safety, efficiency, and high purity of the final product. We detail the underlying chemical principles, a step-by-step experimental workflow, and critical process parameters essential for successful implementation in a research or manufacturing environment.
Introduction and Strategic Rationale
The synthesis of this compound (MW: 283.34 g/mol , Formula: C₁₃H₁₇NO₄S) is most effectively and economically achieved on a large scale via the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid).[1][3] This strategic choice is underpinned by several key factors that align with the demands of industrial-scale production:
-
Atom Economy and Simplicity: This single-step synthesis is highly efficient, avoiding complex multi-step procedures that often lead to lower overall yields and increased production costs.[1]
-
Starting Material Accessibility: Piperidine-4-carboxylic acid is a readily available and cost-effective commodity chemical, ensuring a reliable supply chain for large-scale manufacturing.[2]
-
Robust and Well-Characterized Reaction: The tosylation of secondary amines is a fundamental and well-understood reaction in organic chemistry, making the process reliable and reproducible. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
-
Process Control: The reaction is typically conducted in an aqueous basic medium. The base, such as sodium hydroxide, serves a dual purpose: it deprotonates the carboxylic acid to enhance its solubility in the aqueous phase and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
Reaction Mechanism and Process Visualization
The core of the synthesis is the Schotten-Baumann reaction, where the secondary amine of piperidine-4-carboxylic acid reacts with p-toluenesulfonyl chloride under basic conditions.
Caption: Reaction mechanism for N-tosylation.
The overall process flow is designed for safe and efficient large-scale production, moving from reaction to isolation and purification in a streamlined manner.
Caption: Large-scale synthesis workflow.
Detailed Large-Scale Synthesis Protocol
This protocol is optimized for a target batch size producing approximately 2.5 kg of the final product. Adjustments can be made proportionally for different scales.
3.1. Materials and Equipment
-
Chemicals:
-
Piperidine-4-carboxylic acid (Isonipecotic acid): 1.29 kg (10.0 mol)
-
p-Toluenesulfonyl chloride (TsCl): 2.10 kg (11.0 mol, 1.1 eq)
-
Sodium Hydroxide (NaOH): 0.88 kg (22.0 mol, 2.2 eq)
-
Concentrated Hydrochloric Acid (~37%): As required (~1.8 L)
-
Ethanol (95%): ~10 L
-
Deionized Water
-
-
Equipment:
-
100 L glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, and cooling jacket.
-
Addition funnel or dosing pump for controlled addition of solids/liquids.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
pH meter.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
-
3.2. Step-by-Step Procedure
-
Reactor Charging and Dissolution:
-
Charge the reactor with 20 L of deionized water.
-
Begin stirring and add sodium hydroxide (0.88 kg) pellets slowly, allowing them to dissolve completely. The dissolution is exothermic; ensure the temperature does not exceed 40°C.
-
Once the NaOH solution has cooled to below 30°C, add piperidine-4-carboxylic acid (1.29 kg) in portions. Stir until a clear, homogeneous solution is obtained.
-
-
N-Tosylation Reaction:
-
Cool the reaction mixture to 15-20°C using the cooling jacket.
-
Add p-toluenesulfonyl chloride (2.10 kg) in small portions over 2-3 hours. Crucially, maintain the internal temperature below 30°C throughout the addition to prevent unwanted side reactions and ensure process safety.
-
After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and continue stirring for an additional 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
-
Product Precipitation and Isolation:
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Slowly and carefully add concentrated hydrochloric acid to acidify the mixture. A thick white precipitate will form. Continue adding HCl until the pH of the slurry is stable at pH 2.
-
Stir the resulting thick slurry for 1-2 hours at 10-15°C to ensure complete precipitation.
-
Filter the crude product using the filtration apparatus.
-
Wash the filter cake thoroughly with cold deionized water (3 x 5 L) until the filtrate is neutral (pH ~7) to remove inorganic salts.
-
-
Purification by Recrystallization:
-
Transfer the damp crude solid to a clean reaction vessel.
-
Add approximately 10 L of 95% ethanol and heat the mixture to 70-75°C with stirring until the solid is fully dissolved.
-
If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Slowly add 10-15 L of deionized water to the hot ethanol solution until a faint turbidity persists.
-
Allow the solution to cool slowly and undisturbed to room temperature. Then, cool further to 0-5°C and hold for at least 4 hours to maximize crystal formation.
-
Filter the purified crystalline product and wash the cake with a cold 20:80 ethanol/water mixture (2 x 2 L).
-
-
Drying:
-
Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Data Summary and Quality Control
The following table presents typical results for a successfully executed large-scale synthesis based on the described protocol.
| Parameter | Value |
| Starting Material (Piperidine-4-carboxylic acid) | 1.29 kg (10.0 mol) |
| Reagent (p-Toluenesulfonyl chloride) | 2.10 kg (11.0 mol) |
| Final Product Mass | 2.41 - 2.60 kg |
| Molar Yield | 85 - 92% |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥98% |
| Storage Temperature | Room temperature, sealed in a dry environment[4] |
Safety and Hazard Management
All procedures should be conducted in a well-ventilated area by trained personnel.
-
p-Toluenesulfonyl chloride (TsCl): Is a corrosive solid and a lachrymator. It is an irritant and should be handled with extreme care in a fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Use appropriate PPE, including chemical-resistant gloves, a face shield, and an apron. Handle with caution, especially during dissolution and neutralization steps, which are exothermic.
-
Process Exotherm: The tosylation reaction is exothermic. Strict temperature control during the addition of TsCl is critical to prevent a runaway reaction. Ensure the reactor's cooling system is fully operational before starting.
Conclusion
The protocol described herein provides a robust, efficient, and scalable method for the synthesis of this compound. By leveraging a simple one-step tosylation of a readily available starting material and employing a straightforward acidic workup and recrystallization, this process consistently delivers a high-purity product in excellent yield. The detailed operational steps and safety considerations make this application note a valuable resource for researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis.
References
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- Google Patents. (CN102617447A). Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
- Blog. (2025, August 6). How is Isonipecotamide synthesized?.
- ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl....
- p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Rasayan J. Chem.
- National Center for Biotechnology Information. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(10), 7386–7403.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Bentham Science Publisher. (2017). An Investigation on Practical Synthesis of Carboxylic Acid Derivatives Using p-Toluenesulfonyl Chloride. Letters in Organic Chemistry, 14(6).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- LookChem. General procedures for the purification of Carboxylic acids.
Sources
Application Notes & Protocols: Strategic Incorporation of 1-Tosylpiperidine-4-carboxylic Acid in Solid-Phase Synthesis
Introduction: The Strategic Value of Piperidine Scaffolds
In modern drug discovery and combinatorial chemistry, the use of rigid, non-peptidic scaffolds is a cornerstone for developing novel therapeutic agents with improved pharmacokinetic profiles. The piperidine ring is a highly privileged scaffold, appearing in a vast range of clinically approved drugs due to its metabolic stability and ability to orient substituents in well-defined three-dimensional space.[1] 1-Tosylpiperidine-4-carboxylic acid emerges as a particularly valuable building block for solid-phase synthesis (SPS).[2][3]
Its utility is rooted in three key structural features:
-
A Rigid Piperidine Core: This serves as a conformationally constrained scaffold, reducing the entropic penalty of binding to a biological target.[1][4]
-
A Carboxylic Acid Handle: This functional group provides a reliable attachment point for solid-phase synthesis, enabling its incorporation into growing molecular chains.[2]
-
A Stable N-Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group offers robust protection of the piperidine nitrogen, stable to the acidic and basic conditions commonly employed in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS).[5][6] This stability allows for selective chemical manipulations at other sites of the molecule before its optional, final removal under specific, harsh conditions.[6]
This guide provides a detailed framework and validated protocols for the successful incorporation of this compound onto a solid support, addressing the unique challenges posed by its sterically hindered nature.
Foundational Principles: Solid-Phase Synthesis (SPS) Workflow
Solid-phase synthesis revolutionized the construction of complex molecules by anchoring the starting material to an insoluble polymer resin.[7][8] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[7] The general workflow is a cyclical process of deprotection and coupling, followed by a final cleavage step.
Caption: General workflow for Solid-Phase Synthesis (SPS).
Experimental Protocols: Incorporation and Elaboration
The successful incorporation of this compound requires careful consideration of its steric bulk. Standard coupling conditions may prove insufficient, leading to incomplete reactions. The following protocols are optimized for high-efficiency coupling.
Materials and Reagents
| Reagent/Material | Recommended Grade/Type |
| Resin | Rink Amide or Wang Resin (100-200 mesh, ~0.5-1.0 mmol/g) |
| Solvents | DMF (Peptide Synthesis Grade), DCM (Anhydrous) |
| Building Block | This compound[9] |
| Coupling Reagents | HBTU, HATU, HCTU, or PyBOP |
| Base | N,N-Diisopropylethylamine (DIEA) |
| Deprotection Agent | 20% (v/v) Piperidine in DMF (for Fmoc removal) |
| Monitoring | Ninhydrin (Kaiser) Test Kit |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5 v/v/v) |
Protocol 1: Coupling to a Resin-Bound Amine
This protocol details the coupling of this compound onto a deprotected N-terminal amine of a peptide chain anchored to the solid support.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of peptide-resin (e.g., 100 mg, 0.1 mmol scale) into a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
Step 2: N-α-Fmoc Deprotection (If applicable)
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound Causality: Due to the steric hindrance of the piperidine ring, a powerful in-situ activating agent is required to form a highly reactive ester for efficient acylation.[10][11] Aminium/Uronium or Phosphonium salt-based reagents like HBTU or HATU are superior to carbodiimides (e.g., DIC) for this purpose as they promote faster reaction rates and minimize side reactions like epimerization.[12][13][14][15]
-
In a separate vial, prepare the activation solution:
-
Dissolve this compound (3-4 eq.) and the coupling reagent (e.g., HBTU, 3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the mixture. The solution should turn yellow, indicating the formation of the active OBt-ester.
-
-
Immediately add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (2x).
Step 4: Monitoring Coupling Completion
-
Take a small sample of the resin beads (5-10 beads).
-
Perform a Kaiser (ninhydrin) test.[16]
-
Negative Result (beads remain colorless/yellow): Indicates the absence of primary amines, confirming the coupling reaction is complete.
-
Positive Result (beads turn dark blue/purple): Indicates the presence of unreacted free amines. If positive, a second coupling (recoupling) step is necessary. Repeat Step 3.
-
Summary of Recommended Coupling Conditions
| Parameter | Recommended Value | Rationale |
| Building Block | 3-4 equivalents | Drives the reaction to completion. |
| Coupling Reagent | 3-4 equivalents | Ensures efficient activation of the sterically hindered carboxylic acid. |
| Base (DIEA) | 6-8 equivalents | A non-nucleophilic base required to activate the coupling reagent and neutralize protonated species. |
| Solvent | DMF | Excellent solvating properties for both reagents and the swelling peptide-resin.[7] |
| Reaction Time | 2-4 hours | Longer time accounts for the reduced reactivity of the hindered building block. |
| Temperature | Room Temperature (can be increased to 40°C) | Microwave assistance can also significantly accelerate difficult couplings.[11] |
Final Cleavage and Optional N-Tosyl Deprotection
Protocol 2: Cleavage from the Solid Support
This procedure cleaves the synthesized molecule from the resin and removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The N-Tosyl group will remain intact under these conditions.[6]
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5) . TIS (triisopropylsilane) acts as a scavenger to trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the resin (approx. 10 mL/100 mg of resin) in a well-ventilated fume hood.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Dry the crude product under vacuum.
Protocol 3: N-Tosyl Group Deprotection (Post-Cleavage)
The tosyl group is exceptionally stable. Its removal requires specific, often harsh, chemical conditions and should be performed as a separate step after the molecule has been cleaved from the resin and purified.[5][6]
Caption: Optional methods for N-Tosyl group deprotection.
Method A: Acidic Hydrolysis [5]
-
Dissolve the purified, tosyl-protected compound in 33% hydrobromic acid (HBr) in acetic acid.
-
Add phenol (as a scavenger).
-
Heat the mixture at 90°C for 16 hours, then reduce to 60°C for an additional 5 hours.
-
Cool the reaction, pour it into ice water, and basify with NaOH to pH > 10.
-
Extract the deprotected product with an organic solvent (e.g., DCM or Ethyl Acetate).
Method B: Reductive Cleavage [5]
-
Dissolve the tosyl-protected compound in methanol.
-
Add magnesium turnings.
-
Perform the reaction under ultrasonication at elevated temperatures (e.g., 48°C).
-
Work-up typically involves filtration to remove magnesium salts followed by extraction.
Note: The choice of deprotection method is critical and must be compatible with the other functional groups present in the final molecule.
Product Analysis and Characterization
After synthesis and purification, the identity and purity of the final product must be confirmed.
| Technique | Purpose |
| RP-HPLC | To determine the purity of the crude and purified product by separating it from failed sequences and by-products.[17][18] |
| LC-MS | To confirm the molecular weight of the desired product, verifying its identity.[18][19] |
| NMR | For detailed structural elucidation of the final purified compound, confirming the presence of the piperidine scaffold and other components.[18] |
References
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Boc Sciences. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Boc Sciences.
- ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis. Request PDF.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ACS Publications. (n.d.). Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides. The Journal of Organic Chemistry.
- Smolecule. (2023). This compound. Smolecule.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- PMC. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC.
- (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry.
- PubMed. (2001). Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). J Pept Res.
- (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Source not available].
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. Benchchem.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PMC. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. PMC.
- (n.d.). 4.3 Synthesis of Peptides on Solid Supports. [Source not available].
- (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not available].
- NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
- Guzmán F, Aróstica M, Román T, et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electron J Biotechnol.
- Wikipedia. (n.d.). Tosyl group. Wikipedia.
- Conti, P. et al. (1997). A new cleavage strategy for the solid-phase synthesis of secondary amines. Tetrahedron Letters.
- Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvxSohSfmuBMkkW-ECVtAuiBvqIeydW18zHw3iJteqzWP7qcltNOCa0DUIdTvig_-a30aUonFGp2Cnk7OlKMZsUrFfInid3rIWQ_Ery78cBy6z5vkbLX5yegqz-57jdHtsoVC
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (2025). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Key Building Block for Peptide Synthesis and Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 147636-36-0 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | 147636-36-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. ijsra.net [ijsra.net]
- 19. researchgate.net [researchgate.net]
The Versatility of 1-Tosylpiperidine-4-carboxylic Acid: A Scaffold for Innovation in Drug Design
Introduction: The Strategic Importance of Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the concept of a molecular scaffold is paramount. A scaffold serves as the foundational core of a drug molecule, a rigid or semi-rigid framework upon which functional groups can be strategically placed to interact with a biological target. The choice of scaffold is a critical decision in the design of new therapeutic agents, influencing properties such as potency, selectivity, and pharmacokinetic profile. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold, frequently encountered in a vast array of natural products and synthetic drugs.[1] Its conformational flexibility and the ability to project substituents in well-defined spatial orientations make it an attractive starting point for medicinal chemists.
This technical guide focuses on a particularly valuable derivative of the piperidine scaffold: 1-Tosylpiperidine-4-carboxylic acid . The introduction of a tosyl group on the piperidine nitrogen and a carboxylic acid at the 4-position bestows this molecule with a unique combination of properties that make it a versatile and powerful tool in drug design. The tosyl group, a bulky and lipophilic moiety, can serve as a non-ionizable surrogate for other functional groups and can influence the overall conformation of the piperidine ring. The carboxylic acid provides a convenient handle for further chemical modifications, allowing for the facile introduction of a wide range of pharmacophoric elements through amide bond formation or other coupling reactions.
This document will provide a comprehensive overview of the synthesis, properties, and applications of this compound as a scaffold in drug design. We will delve into detailed protocols for its synthesis and derivatization, explore its application in the development of potent and selective modulators of key biological targets, and present the underlying scientific rationale for its use.
Physicochemical Properties and Synthesis of the Scaffold
This compound, with the chemical formula C₁₃H₁₇NO₄S and a molecular weight of 283.35 g/mol , is a white to off-white solid at room temperature.[2][3] Its structure combines the rigidity of the piperidine ring with the functional versatility of the tosyl and carboxylic acid groups.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄S | [2][3] |
| Molecular Weight | 283.35 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 147636-36-0 | [2][3] |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid | [3] |
Synthesis of this compound: A General Protocol
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the tosylation of a commercially available piperidine-4-carboxylic acid derivative, followed by hydrolysis. The following protocol outlines a general procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl isonipecotate (ethyl piperidine-4-carboxylate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Tosylation of Ethyl Isonipecotate:
-
Dissolve ethyl isonipecotate (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-tosylpiperidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 1-tosylpiperidine-4-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Causality Behind Experimental Choices:
-
The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the tosylation reaction, driving the reaction to completion.
-
The hydrolysis of the ethyl ester is typically performed under basic conditions to saponify the ester to the corresponding carboxylate salt, which is then protonated with acid to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Application in Drug Design: Case Studies
The this compound scaffold has been successfully employed in the design of inhibitors for a variety of biological targets. The following case studies highlight its versatility and the rationale behind its use.
Case Study 1: Dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonists
Background: Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[4] PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.[5] Dual agonists that can activate both PPARα and PPARγ have the potential to be effective treatments for type 2 diabetes and dyslipidemia.[6]
Scaffold Application: Researchers at Bristol-Myers Squibb designed and synthesized a series of piperidine-4-carboxylic acid analogs as potent dual PPARα/γ agonists.[7] The this compound scaffold served as a key building block in their synthetic strategy. The carboxylic acid provided a point of attachment for a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).
Representative Compounds and Biological Activity:
| Compound | R Group | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Reference |
| Compound A | (Structure to be inserted) | 15 | 30 | [7] |
| Compound B | (Structure to be inserted) | 8 | 12 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
The piperidine ring serves as a central scaffold to orient the key pharmacophoric elements.
-
The carboxylic acid group is essential for activity, likely forming a key interaction with the ligand-binding domain of the PPARs.
-
The nature of the substituent attached to the carboxylic acid significantly influences the potency and selectivity for the PPAR isoforms.
Protocol: General Synthesis of Piperidine-based PPAR Agonists
This protocol is a representative example based on the synthetic strategies reported for this class of compounds.
Materials:
-
This compound
-
Substituted amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
Caption: PPAR signaling pathway activated by a dual agonist.
Case Study 2: Carbonic Anhydrase Inhibitors
Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain isoforms, such as CA IX, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8] Therefore, selective inhibitors of tumor-associated CAs are attractive targets for cancer therapy.
Scaffold Application: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as potent human carbonic anhydrase inhibitors.[2] In this case, a derivative of piperidine-4-carboxylic acid was used, which can be readily prepared from this compound by de-tosylation and subsequent acylation. The piperidine ring acts as a linker connecting the zinc-binding sulfamoylphenyl group to a "tail" group, which can be varied to achieve selectivity for different CA isoforms.
Representative Compounds and Biological Activity:
| Compound | R Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Reference |
| Compound C | 4-methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | [2] |
| Compound D | 4-fluorobenzyl | 25.4 | 5.6 | 4.8 | [2] |
Structure-Activity Relationship (SAR) Insights:
-
The 4-sulfamoylbenzoyl moiety is the primary zinc-binding group, crucial for inhibitory activity.
-
The piperidine-4-carboxamide core serves as a rigid and versatile linker.
-
The nature of the substituent on the carboxamide ("tail" group) is critical for isoform selectivity. Aromatic and heterocyclic substituents generally lead to higher potency.
Protocol: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
This protocol is adapted from the supplementary information of the cited research article.[9]
Materials:
-
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid
-
Substituted piperazine or benzylamine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous MeCN.
-
Add EDCI (1.0 eq) to the solution and stir at room temperature.
-
Add the appropriate substituted piperazine or benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final amide.
Sources
- 1. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPAR gamma and human metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - PPARγ and human metabolic disease [jci.org]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unica.it [iris.unica.it]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-Tosylpiperidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-Tosylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and providing actionable solutions.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the tosylation of piperidine-4-carboxylic acid can stem from several factors. A primary concern is the incomplete reaction of the starting material. This can be due to insufficient reaction time or suboptimal temperature. It's also possible that side reactions are consuming your starting materials or product.
To improve your yield, consider the following:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Temperature Control: While the reaction is often performed at room temperature, gentle heating might be necessary to drive it to completion. However, be cautious as excessive heat can promote side reactions.
-
Reagent Purity: Ensure the purity of your starting materials, particularly the tosyl chloride, as impurities can interfere with the reaction.[1]
Question: I'm observing the formation of a significant amount of a di-tosylated byproduct. How can this be avoided?
Answer: The formation of a di-tosylated product, where both the piperidine nitrogen and the carboxylic acid are tosylated, is a common issue. This occurs because the carboxylic acid can be converted to a mixed anhydride by tosyl chloride, which is then susceptible to nucleophilic attack.
To prevent this side reaction:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess of piperidine-4-carboxylic acid relative to tosyl chloride can help minimize the formation of the di-tosylated species.
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity and favor the mono-tosylation of the more nucleophilic piperidine nitrogen.
Question: My final product is difficult to purify, and I suspect the presence of p-toluenesulfonic acid. How can I effectively remove this impurity?
Answer: The hydrolysis of unreacted tosyl chloride during the workup is a common source of p-toluenesulfonic acid contamination.[2] This acidic impurity can co-precipitate with your desired product, making purification challenging.
Effective purification strategies include:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize and remove the p-toluenesulfonic acid into the aqueous phase.[3]
-
Recrystallization: Recrystallization from a suitable solvent system can be a highly effective method for removing impurities and obtaining a high-purity product.
Question: My NMR spectrum shows unexpected signals, suggesting a possible rearrangement or degradation of the product. What could be happening?
Answer: While less common, product degradation can occur under harsh reaction or workup conditions. The tosyl group can be a leaving group under certain conditions, potentially leading to elimination or substitution reactions.[4]
To mitigate this:
-
Mild Conditions: Employ mild reaction and workup conditions. Avoid strong acids or bases and excessive heat.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials and product.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
What is the primary role of the tosyl group in this molecule?
The tosyl group (p-toluenesulfonyl group) serves as a protecting group for the piperidine nitrogen.[5] By converting the secondary amine of the piperidine ring into a sulfonamide, its nucleophilicity and basicity are significantly reduced.[5] This is often a necessary step in multi-step syntheses to prevent the amine from participating in subsequent reactions.
Why is a base, such as triethylamine or pyridine, typically added to the reaction mixture?
The reaction between piperidine-4-carboxylic acid and tosyl chloride generates one equivalent of hydrochloric acid (HCl).[4] The added base, typically a tertiary amine like triethylamine or pyridine, acts as an acid scavenger, neutralizing the HCl as it is formed.[6] This is crucial because the protonated piperidine nitrogen is no longer nucleophilic and would not react with tosyl chloride.
Can over-alkylation be a problem in this synthesis?
Over-alkylation, where the product of an initial alkylation is more nucleophilic than the starting material and reacts further, is a common issue in amine alkylations.[7][8][9][10] However, in the case of tosylation, the product, a sulfonamide, is significantly less nucleophilic than the starting secondary amine. Therefore, the risk of a second tosyl group adding to the nitrogen is negligible. The primary concern for multiple additions is the di-tosylation involving the carboxylic acid, as discussed in the troubleshooting section.
What are the key safety considerations when performing this synthesis?
Tosyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The bases used, such as triethylamine and pyridine, are also flammable and have strong odors. Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Experimental Protocol and Data
Synthesis of this compound
Materials:
-
Piperidine-4-carboxylic acid
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 eq.) in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Typical Reaction Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Melting Point | 230-233 °C |
| Appearance | White to off-white solid |
Visualizing Reaction Pathways
To better understand the desired reaction and a common side reaction, the following diagrams illustrate the chemical transformations.
Caption: Common di-tosylation side reaction.
References
- Ashenhurst, J. (2015, March 10).
- Chemistry Steps.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Organic Chemistry Portal.
- National Institutes of Health. (2014).
- Wikipedia. Tosyl group. [Link]
- National Institutes of Health. (2011).
- National Institutes of Health. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- Royal Society of Chemistry. (1983). Hydrolysis of oxiranylmethyl tosylates.
- Wikipedia.
- LookChem.
- Science Madness. (2014, October 23).
- SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. [Link]
- Jasperse, J. Synthesis of Carboxylic Acids. [Link]
- ResearchGate. (2007, August). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
- MDPI. (2017).
- Defense Technical Information Center. (1992, June 4). Piperidine Synthesis. [Link]
- ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. [Link]
- ResearchGate. (2018, February). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Tosylpiperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Tosylpiperidine-4-carboxylic acid (Ts-Pip-COOH). This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity from typical reaction mixtures. The guidance is structured to address common challenges encountered in the laboratory, blending theoretical principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a chemical compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of approximately 283.34 g/mol .[1][2] It features a piperidine ring N-substituted with a tosyl (p-toluenesulfonyl) group and a carboxylic acid group at the 4-position.[1] This bifunctional nature makes it a versatile intermediate in medicinal chemistry and pharmaceutical synthesis.[1] It is a solid at room temperature and should be stored sealed in a dry environment.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄S | [1][4] |
| Molecular Weight | ~283.35 g/mol | [2] |
| Physical Form | Solid | [3] |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid | [2] |
| CAS Number | 147636-36-0 | [2][3] |
| Storage | Room temperature, sealed in dry conditions | [3][4] |
Q2: What are the most likely impurities in a crude reaction mixture of this compound?
The impurities depend on the synthetic route, which typically involves the reaction of a piperidine derivative with tosyl chloride.[1] Common impurities include:
-
Unreacted Starting Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
p-Toluenesulfonyl chloride (TsCl)
-
-
Byproducts of the Tosylating Agent:
-
p-Toluenesulfonic acid (formed from hydrolysis of excess TsCl)
-
-
Reaction Byproducts:
-
Pyridine or triethylamine hydrochloride salts (if used as a base).[5]
-
Over-tosylated or other side-reaction products.
-
The distinct chemical properties (pKa, polarity) of these impurities relative to the desired product are the basis for their removal.
Caption: Target compound and common impurities.
Troubleshooting Guide: Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Q3: My crude product shows multiple spots on the TLC plate, and column chromatography gives severe streaking. How can I achieve good separation?
Cause: Severe streaking or tailing of carboxylic acids on silica gel is a classic problem. Silica gel has acidic silanol groups (Si-OH) on its surface. The carboxyl group of your product can deprotonate and interact strongly with these sites via ionic interactions or strong hydrogen bonding, causing it to move unevenly and smear across the column instead of eluting as a sharp band.
Solution: Acidify the Mobile Phase. The most effective solution is to suppress the deprotonation of your carboxylic acid. By adding a small amount of a volatile acid to your eluent, you enforce Le Châtelier's principle, keeping your compound in its neutral, protonated form (R-COOH), which is less polar and interacts less with the silica gel.
Recommended Action:
-
Select a Base Eluent System: A good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a more polar solvent (like Ethyl Acetate). For example, 70:30 Ethyl Acetate:Hexane.
-
Add a Volatile Acid: Add 0.5% to 1% of acetic acid or formic acid to your chosen eluent mixture.[6] For example, for 100 mL of eluent, add 0.5 mL of acetic acid.
-
Run the Column: Use this acidified mobile phase to equilibrate your column and elute your compound. You should observe significantly sharper bands and better separation.[6]
Causality: The excess protons (H⁺) from the added acid saturate the system, preventing the dissociation of your product's carboxyl group. This ensures it chromatographs as a single, less polar species, leading to clean separation.
Q4: After an aqueous work-up, my yield is very low. Where did my product go?
Cause: The amphoteric nature of this compound can lead to losses during standard work-up if the pH of the aqueous layers is not carefully controlled. The compound is soluble in basic aqueous solutions (as the carboxylate salt) and can also be soluble in strongly acidic aqueous solutions (due to protonation of the piperidine nitrogen, though less likely given the electron-withdrawing tosyl group).
Solution: Precise pH Control During Extraction. You must use the carboxylic acid functionality to your advantage. The key is to perform extractions at specific pH ranges to separate your product from different types of impurities.
Recommended Work-up Protocol:
-
Initial Quench: After the reaction, quench the mixture and dilute it with an organic solvent like Ethyl Acetate (EtOAc).
-
Remove Basic Impurities: Wash the organic layer with a dilute, weak acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate and extract any unreacted basic starting materials or amine bases (like pyridine) into the aqueous layer.
-
Extract Your Product: Now, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The pKa of a carboxylic acid is typically 4-5. Bicarbonate solution (pH ~8) is basic enough to deprotonate your product, forming the sodium salt (R-COO⁻Na⁺), which will move into the aqueous layer. Neutral impurities, like unreacted tosyl chloride, will remain in the organic layer.
-
Isolate Your Product: Separate the basic aqueous layer containing your product. Cool this layer in an ice bath and slowly acidify it with a strong acid (e.g., 6M HCl) to a pH of ~2-3.[7] Your product will precipitate out as a solid.
-
Collect: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under high vacuum.[8]
Caption: Acid-base extraction workflow for purification.
Q5: My final product is a sticky, semi-solid material instead of a fine powder. What should I do?
Cause: A sticky or oily product often indicates the presence of residual solvents or persistent impurities that disrupt the crystal lattice formation. Carboxylic acids are particularly good at trapping protic solvents like water or alcohols.
Solution: Rigorous Drying and Recrystallization.
Recommended Actions:
-
High-Vacuum Drying: Ensure the product is dried thoroughly under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. This will help remove trapped organic solvents.
-
Recrystallization: This is the most powerful method for removing small amounts of impurities and achieving high crystallinity. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to purify this compound that is already reasonably pure (>85%) but requires enhancement of its crystalline form and removal of minor impurities.
Materials:
-
Crude this compound
-
Solvent System: e.g., Ethanol/Water or Ethyl Acetate/Hexane
-
Erlenmeyer flask, heat source (hot plate), ice bath, Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Start by testing solubility. Place a small amount of your crude product in a test tube. Add a potential solvent (e.g., ethanol) dropwise. Good solvents will dissolve the compound when hot but not when cold. A good co-solvent (e.g., water or hexane) will be one in which the compound is insoluble.[9] Aqueous ethanol is a common choice for polar molecules.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., hot ethanol) required to just dissolve the solid completely. Ensure the solution is at or near the solvent's boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Slowly add the co-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the pure crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities, especially when dealing with complex crude mixtures.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent: e.g., Ethyl Acetate/Hexane mixture + 1% Acetic Acid
-
Chromatography column, collection tubes, TLC plates, UV lamp
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexane).[11] Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and evaporating the solvent.
-
Load the Sample: Carefully add your sample to the top of the column.[11] If using a dry load, carefully pour the silica-adsorbed sample onto the sand layer.
-
Elute the Column: Begin eluting the column with your prepared mobile phase (e.g., 70:30 Ethyl Acetate:Hexane + 1% Acetic Acid). Maintain a constant flow rate using gentle air pressure.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Monitor by TLC: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate using the same acidified eluent and visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent and the volatile acid using a rotary evaporator. For complete removal of acetic acid, you may need to co-evaporate with a solvent like toluene.
-
Drying: Dry the resulting pure solid under high vacuum.
References
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- Mátyus, P., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 13(5), 1201-1210.
- SIELC Technologies. Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- LookChem. General procedures for the purification of Carboxylic acids. Chempedia.
- Reddit r/chemistry. (2015). Column chromatography of carboxylic acids?.
- Wang, P., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(1), 115-125.
- Organic Lab Techniques. (2022). Column Chromatography. YouTube.
- Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?.
- Cenmed Enterprises. This compound (C007B-292053).
- Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(24), 7295-7306.
- Mihovilovic, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-798.
- Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- Google Patents. (2012). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- Reddit r/chemhelp. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
- McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 717-730.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 147636-36-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Handling of 1-Tosylpiperidine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Tosylpiperidine-4-carboxylic acid (CAS 147636-36-0). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability of this compound, helping you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
This compound is a bifunctional molecule featuring a piperidine ring, a carboxylic acid group, and a robust p-toluenesulfonyl (tosyl) protecting group on the nitrogen atom. This unique combination makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. However, the interplay between these functional groups dictates its stability under various experimental conditions. This guide will explore these nuances in a practical, question-and-answer format.
Section 1: FAQs - General Handling and Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity and integrity. Based on supplier recommendations and the chemical nature of the molecule, the following conditions should be met:
-
Temperature: Store at room temperature.
-
Atmosphere: Keep the container tightly sealed and store in a dry environment. The tosyl group is susceptible to hydrolysis under certain conditions, and the compound is hygroscopic.
-
Inertness: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.
Q2: What are the main functional groups, and how do they influence the compound's reactivity?
A2: The molecule has two key reactive sites:
-
Carboxylic Acid (-COOH): This is a standard carboxylic acid and will undergo typical reactions such as esterification, amidation (amide bond formation), and reduction to an alcohol. Its acidity is a key characteristic.
-
N-Tosyl (Sulfonamide) Group: The p-toluenesulfonyl group is a strong electron-withdrawing group that serves as a robust protecting group for the piperidine nitrogen. This makes the nitrogen lone pair significantly less nucleophilic than in an unprotected piperidine. While very stable, this group is not inert and can be cleaved under specific, often harsh, reductive or strongly acidic conditions.
Q3: Is the compound particularly sensitive to moisture, light, or air?
A3:
-
Moisture: Yes. While stable under ambient conditions, prolonged exposure to moisture, especially in the presence of acid or base catalysts, can lead to slow hydrolysis of the sulfonamide bond. It is crucial to handle the solid in a dry environment and use anhydrous solvents for reactions where stability is paramount.
-
Light: Some sulfonated aromatic compounds can exhibit sensitivity to UV light, potentially leading to photodegradation. While specific photostability data for this exact compound is not widely published, it is good laboratory practice to store it in an amber vial or otherwise protected from direct light.
-
Air: The compound is generally stable in air. However, as with many complex organic molecules, long-term storage under an inert atmosphere is recommended to prevent unforeseen oxidative degradation.
Section 2: Troubleshooting Guide - Stability Under Specific Experimental Conditions
This section provides detailed answers to questions you might have when encountering unexpected results or planning experiments under various conditions.
Topic: pH and Solvent Stability
Q4: My reaction requires acidic conditions. Will the N-tosyl group be cleaved?
A4: It depends on the severity of the conditions. The N-tosyl group is generally stable to mild acidic conditions, such as those used for the removal of Boc groups (e.g., TFA in DCM at room temperature) or mild acids used to catalyze esterifications.
However, the N-S bond will be cleaved under harsh acidic hydrolysis. This is a known deprotection strategy.
-
Conditions to Avoid (if cleavage is not desired):
-
Strong mineral acids (e.g., HBr, H₂SO₄) at elevated temperatures.
-
Prolonged heating (e.g., >16 hours at >60-90°C) in the presence of strong acids like 33% HBr in acetic acid.
-
Q5: I am using a strong base (e.g., NaOH, LiOH, LDA) in my experiment. Will this affect the compound?
A5: The N-tosyl sulfonamide is remarkably stable to a wide range of basic conditions, especially at room temperature. Unlike esters, sulfonamides do not readily hydrolyze with aqueous bases. However, there are two potential issues to consider:
-
Deprotonation: The carboxylic acid will be readily deprotonated to form a carboxylate salt. This changes the solubility profile of the molecule, typically making it more water-soluble.
-
Reactivity with Very Strong Bases: While the sulfonamide N-H is not present, very strong, non-nucleophilic bases like LDA or BuLi are generally not recommended unless a specific reaction pathway is intended, as they could potentially interact with other parts of the molecule. Under basic conditions, elimination reactions can sometimes be promoted over substitution on related tosylate compounds.
Topic: Thermal and Chemical Stability
Q6: I need to heat my reaction. At what temperature does this compound start to decompose?
Recommendation: For reactions requiring heat, it is advisable to stay below 120°C if possible. If higher temperatures are necessary, running a small-scale control experiment to monitor for decomposition by TLC or LC-MS is highly recommended.
Q7: I am performing a reduction reaction. Will this cleave the N-tosyl group?
A7: Yes, this is highly likely. Reductive cleavage is one of the most common methods for deprotecting N-tosyl groups. If your goal is to reduce the carboxylic acid (e.g., to a primary alcohol using LiAlH₄ or BH₃), you should anticipate simultaneous or subsequent cleavage of the tosyl group.
-
Common Reductive Deprotection Conditions:
-
Dissolving metal reductions (e.g., sodium in liquid ammonia).
-
Magnesium turnings in methanol, often aided by sonication.
-
Sodium naphthalenide.
-
Visible-light photoredox catalysis.
-
If you need to perform a reduction elsewhere on a molecule containing this moiety without removing the tosyl group, you must choose your reagents very carefully. Catalytic hydrogenation (e.g., H₂/Pd-C) may be compatible under certain conditions, but its success is substrate-dependent and must be tested.
Q8: What common reagents should I avoid when working with this compound?
A8: To maintain the integrity of this compound, avoid the following unless a specific transformation is intended:
-
Strong Reducing Agents: (e.g., LiAlH₄, Na/NH₃, Mg/MeOH) will likely cleave the N-tosyl group.
-
Harsh, Hot Acidic Conditions: (e.g., refluxing HBr, H₂SO₄) will hydrolyze the N-tosyl group.
-
Strong Oxidizing Agents: While the piperidine ring is robust, strong oxidizers could potentially affect other parts of the molecule or reaction partners.
-
Strong Nucleophiles: The tosyl group itself can be a target for nucleophilic substitution under certain conditions, although this is less common for tosylamides compared to tosylates.
Section 3: Protocols and Methodologies
As a self-validating system, a reliable protocol is essential. Here we provide step-by-step methodologies for common transformations, explaining the causality behind each choice.
Protocol 1: Esterification of the Carboxylic Acid (Preserving the N-Tosyl Group)
This protocol describes a standard Fischer esterification. The mild acidic conditions are sufficient to catalyze the reaction without causing significant cleavage of the stable N-tosyl group.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add the desired alcohol (e.g., methanol, ethanol) in large excess to serve as both the reagent and the solvent. A typical concentration is 0.1-0.2 M.
-
Catalyst Addition: Add a catalytic amount of a strong acid. Concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) is standard.
-
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
-
Reaction: Heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65°C for methanol).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Reduce the volume of the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Controlled Reductive Deprotection of the N-Tosyl Group
This protocol uses magnesium in methanol, a common and effective method for cleaving the N-tosyl group while being milder than some dissolving metal reductions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous methanol.
-
Reagent Addition: Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution.
-
Causality: Magnesium acts as the reducing agent, transferring electrons to the tosyl group, which ultimately leads to the cleavage of the N-S bond.
-
-
Initiation (Optional): If the reaction is slow to start, gentle heating or placing the flask in an ultrasonic bath can help initiate the process.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction can be vigorous. Check for the disappearance of the starting material and the appearance of the deprotected piperidine-4-carboxylic acid product.
-
Workup:
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl to dissolve any remaining magnesium salts.
-
Filter the mixture to remove any insoluble material.
-
Adjust the pH of the filtrate as needed for purification. The product is an amino acid and may be soluble in the aqueous phase. Ion-exchange chromatography or crystallization may be required.
-
-
Purification: The purification strategy will depend on the properties of the final product. It can often be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterion, followed by filtration.
Section 4: Data Summary and Visualizations
Data Presentation
Table 1: Summary of Stability of this compound
| Condition Category | Reagent/Condition | Stability of N-Tosyl Group | Stability of Carboxylic Acid | Key Considerations & References |
| pH (Aqueous) | Mild Acid (pH 4-6) | Stable | Stable | Generally safe for most reactions. |
| Strong Acid (pH < 1), Heat | Unstable (Cleavage) | Stable | A standard deprotection method. | |
| Mild Base (pH 8-10) | Stable | Deprotonated (Salt formation) | Changes solubility. | |
| Strong Base (e.g., 1M NaOH) | Highly Stable | Deprotonated (Salt formation) | Sulfonamide is resistant to basic hydrolysis. | |
| Temperature | < 120 °C | Stable | Stable | Generally safe for most synthetic applications. |
| > 150 °C | Potentially Unstable | Potential for Decarboxylation | Decomposition risk increases with temperature. | |
| Reductants | Mg/MeOH, Na/NH₃ | Unstable (Cleavage) | Reduced (if strong enough) | Common deprotection strategy. |
| NaBH₄, NaBH₃CN | Generally Stable | Stable | Borohydrides are typically not strong enough to cleave the N-S bond. | |
| LiAlH₄, BH₃ | Unstable (Cleavage) | Reduced to Alcohol | Expect both functional groups to react. | |
| Light/Air | UV Light | Potentially Unstable | Stable | Protect from light as a precaution. |
| Air/Oxygen | Stable | Stable | Generally stable but inert atmosphere is best for long-term storage. |
Experimental Workflows and Diagrams
Caption: Decision workflow for reaction planning.
Caption: Key stability and degradation pathways.
References
- Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid.
- Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- Smolecule. (2023). Buy this compound.
- Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
- e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- RSC Publishing. (2015). Aryl tosylates as non-ionic photoacid generators (PAGs)
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Methylpiperidine-4-carboxylic acid hydrochloride.
- AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Sciencemadness.org. (2014).
- The Royal Society of Chemistry. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C.
- Sigma-Aldrich. (n.d.). This compound | 147636-36-0.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- BLD Pharm. (n.d.). 147636-36-0|this compound.
- Wikipedia. (n.d.). Tosyl group.
- PubMed. (2013).
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
Overcoming challenges in the esterification of 1-Tosylpiperidine-4-carboxylic acid
Welcome to the technical support center for the esterification of 1-Tosylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of esters from this important building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Esterifying this compound
This compound is a valuable scaffold in medicinal chemistry. However, its esterification is not always straightforward. The presence of the bulky tosyl group can introduce steric hindrance around the carboxylic acid, making it less reactive. Furthermore, the tosyl group, while generally stable, can be susceptible to cleavage under harsh acidic or reductive conditions.[1][2] This guide will address these challenges and provide practical solutions for successful esterification.
Troubleshooting Guide
This section addresses specific problems you might encounter during the esterification of this compound, offering potential causes and actionable solutions.
Question 1: I am getting a very low yield of my desired ester using Fischer esterification.
Potential Causes:
-
Steric Hindrance: The bulky tosyl group and the piperidine ring can sterically hinder the approach of the alcohol to the carboxylic acid, slowing down the reaction rate.[3]
-
Reversible Reaction: Fischer esterification is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the yield.[4][5]
-
Insufficient Catalyst or High Temperatures: While an acid catalyst is necessary, inappropriate amounts or excessively high temperatures can lead to side reactions or decomposition.
Solutions:
-
Drive the Equilibrium Forward:
-
Optimize Reaction Conditions:
-
Use a suitable acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[4]
-
Maintain a moderate reaction temperature (typically refluxing temperature of the alcohol or toluene) to avoid degradation.
-
-
Consider Alternative Methods for Hindered Acids: If Fischer esterification continues to give low yields, consider milder and more efficient methods for sterically hindered carboxylic acids, such as the Steglich or Mitsunobu reactions.[8][9]
Question 2: I am attempting a Steglich esterification, but my main product is an insoluble white solid that is not my ester.
Potential Cause:
-
N-acylurea Formation: In Steglich esterifications using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[8][10] This byproduct is often insoluble in common organic solvents and can be difficult to separate from the desired product.
Solutions:
-
Crucial Role of DMAP: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is critical to suppress the formation of N-acylurea.[8][10] DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the alcohol before the rearrangement can occur.[8]
-
Optimize Reagent Stoichiometry: Use a slight excess of the alcohol and DCC (typically 1.1-1.2 equivalents) relative to the carboxylic acid.
-
Reaction Temperature: Perform the reaction at room temperature or even cooled to 0 °C to minimize the rate of the rearrangement side reaction.[10]
Question 3: My purification is very difficult due to byproducts from the Mitsunobu reaction.
Potential Causes:
-
Byproduct Formation: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative as byproducts, which can sometimes be challenging to remove completely by standard column chromatography.
-
Incomplete Reaction: If the reaction does not go to completion, separating the desired ester from unreacted starting materials and byproducts can be complex.
Solutions:
-
Purification Strategies for Mitsunobu Byproducts:
-
Crystallization: If your product is a solid, crystallization can be an effective method to remove the often less crystalline byproducts.
-
Modified Workup: In some cases, precipitating the TPPO and hydrazine byproduct from the reaction mixture by adding a non-polar solvent like hexane or diethyl ether and filtering can simplify the subsequent purification.
-
Specialized Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts.
-
-
Ensure Complete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure all the starting material is consumed before workup.
Question 4: I am concerned about the stability of the tosyl group during esterification.
Potential Causes:
-
Harsh Acidic Conditions: Strong, concentrated acids at high temperatures, as sometimes used in Fischer esterification, can potentially lead to the cleavage of the tosyl group.[1]
-
Strong Reducing Agents: While not typically used in esterification, be aware that strong reducing agents can also remove the tosyl group.[1][11]
Solutions:
-
Use Milder Esterification Methods: Opt for methods that do not require harsh acidic conditions, such as:
-
Steglich Esterification: This method proceeds under mild, neutral conditions at room temperature.[10][12]
-
Mitsunobu Reaction: Also performed under mild and neutral conditions.[9][13]
-
Coupling Agents: Employing other peptide coupling agents like TBTU or COMU can also facilitate esterification under gentle conditions.[14]
-
-
Careful Monitoring: If using Fischer esterification, use the minimum necessary amount of acid catalyst and monitor the reaction for any signs of deprotection (e.g., by TLC).
Frequently Asked Questions (FAQs)
Q1: What is the best general method for esterifying this compound?
For a generally reliable and high-yielding method that avoids harsh conditions, the Steglich esterification is highly recommended.[10][15] Its mild reaction conditions are well-suited for substrates with potentially sensitive functional groups like the tosyl group.[12]
Q2: Can I use thionyl chloride (SOCl₂) to make the acid chloride first?
Yes, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol, is a viable method.[16] This is often a very effective way to activate the carboxylic acid. However, care must be taken to handle the corrosive and moisture-sensitive acyl chloride intermediate. This two-step process can be advantageous for hindered acids.
Q3: What solvents are suitable for these esterification reactions?
-
Fischer Esterification: Often, a large excess of the alcohol is used as the solvent.[6] Alternatively, a non-polar solvent like toluene can be used to facilitate water removal.[4]
-
Steglich Esterification: Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[10]
-
Mitsunobu Reaction: Anhydrous THF or diethyl ether are the typical solvents of choice.[9]
Q4: How can I monitor the progress of my esterification reaction?
Thin-layer chromatography (TLC) is the most common and effective method. You should spot the starting carboxylic acid, the alcohol (if UV active or stainable), and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot corresponding to the ester indicates the reaction is progressing.
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol provides a reliable method for the synthesis of esters of this compound under mild conditions.
Materials:
-
This compound
-
Alcohol (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and the alcohol (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Esterification
This protocol is particularly useful for secondary alcohols where an inversion of stereochemistry is desired, and it proceeds under very mild conditions.
Materials:
-
This compound
-
Alcohol (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Data Summary
The choice of esterification method can significantly impact the yield, especially for a sterically hindered substrate. The following table provides a general comparison of expected yields for different methods.
| Esterification Method | Typical Yield Range | Key Considerations |
| Fischer Esterification | 20-60% | Requires forcing conditions; risk of side reactions.[3] |
| Steglich Esterification | 70-95% | Mild conditions; DMAP is crucial.[8][10] |
| Mitsunobu Reaction | 60-90% | Mild conditions; results in stereochemical inversion for chiral alcohols.[9][13] |
| Acyl Chloride Formation | 75-95% | Two-step process; requires handling of sensitive intermediates.[16] |
Visual Diagrams
Logical Flow for Method Selection
Caption: Decision tree for selecting an appropriate esterification method.
Steglich Esterification Workflow
Caption: Step-by-step workflow for the Steglich esterification.
References
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Raghuvanshi, R. S., Yadav, V. P., & Singh, V. K. (2017). An Easy Deprotection of Tosyl Esters with Superoxide Under Microwave Irradiation. Current Microwave Chemistry, 4(2), 128-130.
- Ingenta Connect. (2017).
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Tosyl group. [Link]
- SynArchive. (n.d.).
- The Royal Society of Chemistry. (2014).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Reddit. (2022).
- Maryanoff, C. A., Stanzione, R. C., & Plampin, J. N. (1986). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 51(10), 1882-1884.
- Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045-3049.
- University of Toronto. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Valko, K., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(9), 11056-11067.
- The Welch Foundation. (n.d.). Acid to Ester - Common Conditions. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- ResearchGate. (n.d.). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. [Link]
- Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters. [Link]
- jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
- Master Organic Chemistry. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. synarchive.com [synarchive.com]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Preventing N-detosylation during reactions with 1-Tosylpiperidine-4-carboxylic acid
Navigating Reactions to Prevent N-Detosylation: A Guide for Synthetic Chemists
Welcome to the technical support guide for 1-Tosylpiperidine-4-carboxylic acid. As Senior Application Scientists, we understand the critical role of protecting groups in multi-step synthesis. The N-tosyl group on the piperidine ring is valued for its stability, but unintended cleavage, or N-detosylation, can lead to failed reactions, complex purification challenges, and significant project delays.
This guide provides in-depth, field-proven insights to help you anticipate and prevent unwanted N-detosylation. We will explore the causality behind this side reaction and offer validated protocols and troubleshooting strategies to ensure the integrity of your molecule throughout your synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is N-detosylation and what are the primary chemical mechanisms that cause it?
N-detosylation is the cleavage of the nitrogen-sulfur (N-S) bond in the N-tosyl sulfonamide group, which removes the p-toluenesulfonyl protecting group from the piperidine nitrogen. While the sulfonamide is a robust protecting group, its stability is not absolute.[1] Cleavage typically occurs via two main pathways:
-
Acidic Hydrolysis: Under strongly acidic conditions, such as refluxing with hydrobromic acid (HBr) in acetic acid, the sulfonamide oxygen can be protonated. This increases the electrophilicity of the sulfur atom, making the N-S bond susceptible to cleavage.[2][3]
-
Reductive Cleavage: This is a more common cause of unintentional detosylation. The mechanism often involves a single electron transfer (SET) from a reducing agent to the sulfonamide.[4] This generates a radical anion intermediate that fragments, breaking the N-S bond. A wide range of reducing agents can effect this transformation.
Q2: I am planning a reaction. Which specific reagents and conditions should I be most cautious about?
Based on established literature and internal validation studies, the risk of N-detosylation is highest under the conditions summarized in the table below. Avoiding these conditions is the first line of defense in preventing unwanted deprotection.
| Condition Category | High-Risk Reagents & Conditions | Rationale & Causality |
| Strongly Acidic | • HBr in Acetic Acid (33-40%)• Perchloric Acid/Acetic Acid• High concentrations of TFA at elevated temperatures | These conditions are explicitly used for the intentional removal of tosyl groups. The combination of strong acid and heat facilitates protonation and subsequent hydrolytic cleavage of the N-S bond.[2][5] |
| Reductive (Metals) | • Magnesium (Mg) in Methanol (MeOH)• Sodium (Na) in liquid ammonia• Samarium(II) Iodide (SmI₂) | These are powerful reducing systems that operate via single electron transfer, which is highly effective at cleaving the sulfonamide bond. The Mg/MeOH system is particularly effective and often used for planned deprotections.[2][6][7] |
| Reductive (Hydrides) | • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)• Lithium Aluminum Hydride (LAH) - potential risk | While LAH is primarily used for reducing the carboxylic acid, harsh conditions (high temperature, long reaction times) can potentially lead to some reductive cleavage of the tosyl group. Red-Al® is a known reagent for sulfonamide cleavage. |
| Reductive (Dissolving Metal & Arene Radical Anions) | • Sodium Naphthalenide• Alkali metals on silica gel (e.g., Na₂K-silica) | These are extremely potent reducing agents that readily generate radical anions to cleave the N-S bond.[3][4][8] They are unsuitable for reactions where the tosyl group must be preserved. |
| Photochemical/Electrochemical | • Visible-light photoredox catalysis with electron donors• Electrochemical reduction (e.g., using a Mg anode) | These methods also rely on electron transfer to initiate the N-S bond cleavage and are generally used for intentional, mild deprotection.[6][9][10] |
Q3: My next step is an amide coupling with the carboxylic acid. How can I form the amide bond without cleaving the N-tosyl group?
Amide coupling is a common transformation for this molecule. Standard coupling conditions are generally safe and compatible with the N-tosyl group, provided you adhere to mild protocols.
The key is to activate the carboxylic acid without employing harsh acidic or reductive conditions. The use of non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at or below room temperature is standard practice and does not typically cause detosylation.
Below is a reliable, validated protocol for amide bond formation.
Validated Protocol: Amide Coupling of this compound
This protocol details a standard procedure using HATU, a common and efficient peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous DMF.
-
Addition of Amine and Base: Add the desired amine to the solution, followed by DIPEA. Stir the mixture for 5 minutes at room temperature.
-
Activator Addition: Add HATU to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Troubleshooting Guide
Encountering unexpected detosylation can be frustrating. This section provides a logical workflow to diagnose and resolve the issue.
Problem: LC-MS analysis shows a significant peak corresponding to the mass of the deprotected product (piperidine-4-carboxylic acid derivative).
Use the following decision tree to pinpoint the cause.
Caption: Troubleshooting workflow for N-detosylation.
Q4: I need to perform a reaction that requires acidic conditions, but I want to keep the tosyl group. What are my options?
The N-tosyl group can withstand moderately acidic conditions, especially at lower temperatures. The key is to avoid the harsh reagents used for deliberate deprotection, such as HBr in acetic acid.[2]
Viable Options:
-
Trifluoroacetic Acid (TFA): For reactions like Boc-deprotection, neat TFA or TFA in dichloromethane (DCM) at 0°C to room temperature for short periods (1-2 hours) is usually well-tolerated.[11]
-
Aqueous HCl: Dilute aqueous HCl (e.g., 1-2 M) used during an aqueous workup to neutralize a reaction or protonate a product for extraction is generally safe.
-
Lewis Acids: Many Lewis acids are compatible with N-tosyl groups, but their compatibility should be verified on a case-by-case basis.
Always run a small-scale test reaction and monitor by LC-MS to confirm the stability of the N-tosyl group under your specific acidic conditions before proceeding to a larger scale.
Mechanistic Overview of N-Tosyl Cleavage
Understanding the points of failure can help in designing more robust reaction conditions. The diagram below illustrates the two primary pathways for N-S bond cleavage.
Caption: Primary mechanisms of N-tosyl group cleavage.
References
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry.
- Zhang, W., et al. (2021). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides.
- Kudav, D. P., Samant, S. P., & Hosangadi, B. D. (1987). Perchloric Acid-Acetic Acid: A Reagent System for Detosylation.
- Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry. [Link]
- James, A. L. (2006). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. [Link]
- James, A. L. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Chaudhary, C. L., et al. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis.
- Iwasaki, T., et al. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan. [Link]
- Wikipedia. (n.d.). Tosyl group.
- Senboku, H., et al. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group.
- Ghosh, I., et al. (2014). Photochemical Desulfonylation of N Tosyl Amides by 2Phenyl N , N ′-Dimethylbenzimidazoline (PDMBI).
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1-Tosylpiperidine-4-carboxylic Acid for Reactions
Welcome to the technical support center for 1-Tosylpiperidine-4-carboxylic acid (Ts-Pip-COOH). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. As a bifunctional molecule, possessing both a polar carboxylic acid and a bulky, relatively nonpolar tosyl-protected piperidine ring, Ts-Pip-COOH presents unique solubility characteristics that can complicate its use in synthesis.[1] This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you overcome these hurdles and ensure your reactions proceed smoothly and efficiently.
Section 1: Understanding the Solubility Profile of this compound
The solubility of a compound is dictated by its structure. Ts-Pip-COOH has two distinct regions that influence its behavior in different solvents:
-
The Polar Head: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. This group is acidic and can be deprotonated to form a highly polar carboxylate salt (-COO⁻).[2][]
-
The Nonpolar Tail: The 1-tosylpiperidine moiety is large, rigid, and predominantly nonpolar. This part of the molecule prefers to interact with nonpolar or moderately polar organic solvents.
This dual nature means that no single solvent is universally optimal. The key to successful dissolution is to choose a solvent system that can accommodate both the polar and nonpolar characteristics of the molecule or to chemically modify the molecule in situ to alter its solubility profile.
Caption: Molecular structure and functional regions of Ts-Pip-COOH.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low (as neutral acid) | The large nonpolar tosyl group limits solubility in highly polar protic solvents. Solubility increases dramatically with the addition of a base.[4][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can dissolve the molecule to some extent, but solubility may be limited for achieving high reaction concentrations. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is generally a better choice than diethyl ether due to its higher polarity. Solubility may still be insufficient for many applications. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Very Low / Insoluble | The polar carboxylic acid group prevents dissolution in nonpolar solvents.[4] |
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses the most common solubility problems encountered during reactions with this compound in a practical question-and-answer format.
Q1: My Ts-Pip-COOH won't dissolve sufficiently in my reaction solvent (e.g., DCM, THF) for an amide coupling. What should I do?
Possible Cause: The polarity of your chosen solvent is insufficient to dissolve the required concentration of the starting material. The strong hydrogen bonding between carboxylic acid molecules in the solid state can be difficult for moderately polar solvents to overcome.[2]
Recommended Solution: Implement a Co-Solvent System.
The most effective strategy is to introduce a small amount of a highly polar, aprotic co-solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[6][] They are strong hydrogen bond acceptors and can effectively break up the solid-state structure of the carboxylic acid, bringing it into solution.
Experimental Protocol: Dissolution using a Co-Solvent
-
Initial Setup: In your reaction vessel, add the this compound and the bulk of your primary reaction solvent (e.g., DCM or THF).
-
Co-solvent Addition: While stirring vigorously, add a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise.
-
Observation: Continue adding the co-solvent until all the solid has dissolved. Often, only a small volume (e.g., 5-10% of the total volume) is required.
-
Proceed with Reaction: Once a homogeneous solution is achieved, you can proceed with adding your other reagents. Be mindful that the co-solvent may affect your workup procedure.
Q2: I'm performing a reaction that requires deprotonation of the carboxylic acid (e.g., alkylation of the carboxylate). The sodium salt I formed is insoluble in my organic solvent. How can I proceed?
Possible Cause: You have formed an ionic salt (sodium 1-tosylpiperidine-4-carboxylate). Ionic salts have very low solubility in common organic solvents like THF, DCM, or toluene.[2][8] This leads to a heterogeneous mixture where the reaction cannot occur efficiently.
Recommended Solution: Employ Phase-Transfer Catalysis (PTC).
Phase-transfer catalysis is a powerful technique for reacting water-soluble anions with organic-soluble substrates.[9] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), creates a lipophilic ion pair with the carboxylate anion. This organic-soluble ion pair is then shuttled from the aqueous (or solid) phase into the organic phase, where it can react with your electrophile.[10][11]
Caption: Simplified workflow of Phase-Transfer Catalysis (PTC).
Experimental Protocol: Alkylation using Phase-Transfer Catalysis
-
Setup: To a reaction vessel, add this compound (1.0 eq), your organic solvent (e.g., toluene), your alkylating agent (e.g., benzyl bromide, 1.1 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Base Addition: Add an aqueous solution of a base (e.g., 2 M K₂CO₃) or the solid base itself. The base will deprotonate the carboxylic acid at the interface.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the ion exchange occurs.
-
Monitoring: Monitor the reaction by TLC or LC-MS by sampling the organic layer.
-
Workup: Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.
Q3: How can I prepare a fully aqueous solution of this compound for a biological assay or aqueous reaction?
Possible Cause: The neutral form of the carboxylic acid is poorly soluble in water due to the large, hydrophobic tosyl-piperidine group.[5]
Recommended Solution: Adjust the pH to Form the Soluble Carboxylate Salt.
By adding a base, you can deprotonate the carboxylic acid (pKa ≈ 4-5) to form the corresponding carboxylate anion.[] This ionic species is significantly more soluble in water than the neutral acid.[2][12] To ensure complete dissolution, the pH of the solution should be adjusted to at least 1.5 to 2 units above the pKa of the carboxylic acid.
Caption: Effect of pH on the ionization and water solubility of a carboxylic acid.
Experimental Protocol: Preparation of an Aqueous Stock Solution
-
Initial Suspension: Weigh the desired amount of this compound and place it in a volumetric flask. Add approximately 70-80% of the final desired volume of purified water. The compound will likely form a suspension.
-
pH Adjustment: While stirring, add a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.0-7.5 for many biological applications).
-
Final Volume: Once the solid is fully dissolved and the pH is stable, add water to reach the final target volume and mix thoroughly.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which base is best for deprotonation in organic reactions?
-
A: For reactions in organic solvents where you want to form a soluble salt, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred. They form ammonium salts that have better solubility in organic media than their inorganic (Na⁺, K⁺) counterparts. For phase-transfer catalysis, inorganic bases like K₂CO₃ or NaOH are ideal because they are inexpensive and remain in the aqueous phase.[10]
-
-
Q: Can I simply heat the mixture to dissolve the compound?
-
A: Heating can increase solubility and is a valid first step.[6] However, for compounds with very low solubility, you may not reach the desired concentration before the solvent begins to boil. Furthermore, if the compound has low solubility at room temperature, it may precipitate upon cooling, which can complicate reactions and purifications.[6] Heating is best used in combination with other techniques like co-solvents.
-
-
Q: My reaction is very slow, even though the starting material appears to have dissolved. Could solubility still be the problem?
-
A: Yes. The compound may be "dissolved" but at a concentration that is too low for the reaction to proceed at a practical rate.[6] This creates a situation where the rate-limiting step is not the chemical reaction itself, but the slow dissolution of the solid to replenish the material consumed in the reaction. If you observe a significant amount of undissolved solid throughout the reaction, you should employ one of the solubilization techniques described above.
-
-
Q: I used NaOH to solubilize my starting material in an aqueous reaction. How does this affect my workup?
-
A: After the reaction, any unreacted this compound will be present as its soluble sodium salt in the aqueous phase. To recover it, you must re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. This will re-protonate the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate, which can then be collected by filtration or extracted into an organic solvent.[13][14]
-
References
- Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts.
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935–957.
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory.
- Al-Obaidi, H., & Buckton, G. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 956.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Wordpress.
- Mąkosza, M., & Fedoryński, M. (2019). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 24(23), 4339.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry.
- Wikipedia. Phase-transfer catalyst.
- ResearchGate. (2004). The effect of different pH-adjusting acids on the aqueous solubility of....
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- Solubility of Things. Solubility of Piperidine-4-carboxylic Acid.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Open Textbook Publishing. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual.
- Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
- Slideshare. (2015). solubility enhancement -by pH change & complexation.
- JoVE. (2023). Video: Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment).
- Fuguet, E., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
- Cenmed Enterprises. This compound (C007B-292053).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
- Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Faghih, Z., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. NIH.
- Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids.
- Khan Academy. Carboxylic acid reactions overview.
- Stenutz. piperidine-4-carboxylic acid.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Video: Physical Properties of Carboxylic Acids [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. Troubleshooting [chem.rochester.edu]
Technical Support Center: Amide Coupling with 1-Tosylpiperidine-4-carboxylic acid
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our specialized technical support guide for amide coupling reactions involving 1-Tosylpiperidine-4-carboxylic acid. This resource is structured in a question-and-answer format to directly address the common challenges and specific issues you may encounter during your synthetic work. As your Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: This is a frequent challenge and can often be attributed to a few key factors. This compound, while a useful building block, presents subtle complexities.[1]
-
Poor Solubility of the Carboxylic Acid: this compound has limited solubility in common non-polar aprotic solvents like Dichloromethane (DCM).[2][3] If the acid is not fully dissolved before the addition of the coupling reagents, the reaction will be sluggish and incomplete.
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be efficiently converted into a reactive intermediate (like an active ester). If the coupling reagent is old, hydrated, or simply not potent enough for this specific substrate, activation will be inefficient.
-
Steric Hindrance: While not severely hindered, the tosyl group can present some steric bulk, potentially slowing down the approach of the amine, especially if the amine partner is also sterically demanding.[4][5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield reactions.
Q2: I'm observing the formation of a major byproduct that appears to be an N-acylurea when using EDC. How can I prevent this?
A2: The formation of N-acylurea is a classic side reaction when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6] It arises from the rearrangement of the highly reactive O-acylisourea intermediate before the amine can intercept it.
Mechanism of Side Reaction:
The carboxylic acid reacts with EDC to form the O-acylisourea intermediate. This intermediate is the desired activated species. However, it is unstable and can undergo an intramolecular O-to-N acyl transfer, yielding a stable N-acylurea that is unreactive towards your amine.
Solutions:
-
Use of Additives: The most common and effective solution is to use nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7] These additives react with the O-acylisourea intermediate to form a more stable active ester (HOBt-ester or HOAt-ester).[7] This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.[7]
-
Order of Addition: A practical tip is to pre-activate the carboxylic acid.[8] Stir the this compound, HOBt (or HOAt), and a base like Diisopropylethylamine (DIPEA) in your solvent for a few minutes before adding the EDC. Allow this mixture to stir for 15-30 minutes to form the active ester, and only then add your amine.[8]
Q3: My amine is electron-deficient and the reaction is not proceeding with standard EDC/HOBt conditions. What coupling reagents are better suited for this?
A3: Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and often require more powerful activation methods.[9][10] For these challenging couplings, you should consider switching to uronium/aminium or phosphonium-based reagents.[4][11]
Recommended Reagent Classes:
| Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, low racemization rates.[4] HATU is particularly effective for difficult couplings.[7][12] |
| Phosphonium Salts | PyBOP, PyAOP | Very efficient for sterically hindered substrates and known to minimize racemization.[4][13] PyBOP is a safer alternative to BOP.[14] |
Mechanism of HATU Activation:
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylate anion to form a highly reactive OAt-active ester.[7] The presence of the pyridine nitrogen in the HOAt moiety is thought to accelerate the subsequent coupling with the amine.[7]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a good starting point for relatively unhindered and nucleophilic amines.
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (enough to fully dissolve all solids).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup to remove DMF and byproducts.[7]
Protocol 2: Enhanced Protocol for Difficult Couplings using HATU
This protocol is recommended for sterically hindered or electron-deficient amines.
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. For particularly challenging substrates, gentle heating (40-50 °C) may be beneficial.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup.
References
- BOP - Common Organic Chemistry. Link
- BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx - Slideshare. Link
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Link
- Acid-Amine Coupling using BOP - Organic Synthesis. Link
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem. Link
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Link
- Coupling Reagents - Aapptec Peptides. Link
- Amide coupling reaction in medicinal chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Link
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Link
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Link
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Link
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
- Peptide Coupling Reagents Guide - Sigma-Aldrich. Link
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
- Buy this compound | 147636-36-0 - Smolecule. Link
- Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Link
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. Link
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Link
- Installation of -SO2F groups onto primary amides - PMC - NIH. Link
- Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes - MDPI. Link
- optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. Link
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid - ChemicalBook. Link
- Izomeric name is not commonly used | Solubility of Things. Link
- amide coupling help : r/Chempros - Reddit. Link
- troubleshooting common problems in 4-piperidinecarboxamide reactions. - Benchchem. Link
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Link
- Amide Synthesis - Fisher Scientific. Link
- This compound | 147636-36-0 - Sigma-Aldrich. Link
- An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents - Benchchem. Link
- 21.7: Chemistry of Amides - Chemistry LibreTexts. Link
- Functional groups in (bio)chemistry - Interchim. Link
- The Amide Functional Group: Properties, Synthesis, and Nomencl
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. BOP [commonorganicchemistry.com]
Technical Support Center: By-product Analysis in 1-Tosylpiperidine-4-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Tosylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Core Synthesis: The Schotten-Baumann Reaction
The synthesis of this compound from piperidine-4-carboxylic acid and p-toluenesulfonyl chloride (tosyl chloride, TsCl) is typically conducted under Schotten-Baumann conditions. This involves the N-tosylation of the secondary amine of the piperidine ring in the presence of a base to neutralize the hydrochloric acid by-product.[1][2] While seemingly straightforward, this reaction is susceptible to the formation of several by-products that can complicate purification and compromise the yield and purity of the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The most frequently encountered impurities are unreacted starting material (piperidine-4-carboxylic acid), p-toluenesulfonic acid from the hydrolysis of tosyl chloride, and a mixed sulfonic-carboxylic anhydride. In some cases, symmetrical p-toluenesulfonic anhydride may also be present as an impurity from the tosyl chloride reagent.
Q2: My TLC plate shows multiple spots. What do they likely correspond to?
A2: A typical TLC analysis of the crude reaction mixture might show the following (note that the Rf values are relative and depend on the eluent system):
-
Baseline Spot: Highly polar compounds, likely the starting piperidine-4-carboxylic acid and p-toluenesulfonic acid.
-
Main Product Spot: this compound.
-
Higher Rf Spot(s): Less polar by-products, which could include the mixed sulfonic-carboxylic anhydride and unreacted tosyl chloride.
Q3: Why is it crucial to use anhydrous conditions for this reaction?
A3: The presence of water can lead to the hydrolysis of tosyl chloride to form p-toluenesulfonic acid. This not only consumes the tosylating agent, reducing the yield of the desired product, but the resulting sulfonic acid can also complicate the purification process.
Q4: Can the carboxylic acid group react with tosyl chloride?
A4: Yes, the carboxylic acid can react with tosyl chloride, particularly in the presence of a base, to form a mixed sulfonic-carboxylic anhydride.[3] This is a significant potential by-product that needs to be considered during analysis and purification.
III. Troubleshooting Guide: By-product Identification and Mitigation
This section provides a detailed guide to identifying and addressing specific by-products encountered during the synthesis of this compound.
By-product 1: Unreacted Piperidine-4-carboxylic Acid
-
Cause of Formation: Incomplete reaction due to insufficient tosyl chloride, inadequate reaction time, or low reaction temperature.
-
Identification:
-
TLC: Appears as a spot with very low Rf, often at the baseline, which co-elutes with the starting material standard.
-
¹H NMR: The absence of the characteristic aromatic protons of the tosyl group (typically in the 7.4-7.8 ppm region) and the presence of the signals corresponding to the piperidine ring protons of the free amino acid.
-
Mass Spectrometry (MS): A signal corresponding to the molecular weight of piperidine-4-carboxylic acid (129.16 g/mol ).
-
-
Mitigation and Removal:
-
Reaction Optimization: Ensure the use of a slight excess of tosyl chloride (1.1-1.2 equivalents) and allow for sufficient reaction time, monitoring by TLC until the starting material is consumed.
-
Purification: An acid-base extraction can be employed. The desired product and the starting material can be extracted into an aqueous basic solution. Upon acidification, the product will precipitate, while the more water-soluble starting material may remain in the aqueous phase, allowing for separation.[4][5]
-
By-product 2: p-Toluenesulfonic Acid
-
Cause of Formation: Hydrolysis of tosyl chloride due to the presence of moisture in the reagents or solvent.
-
Identification:
-
TLC: A highly polar spot, often remaining at the baseline.
-
¹H NMR: A characteristic singlet for the methyl group around 2.4 ppm and aromatic protons in the 7.2-7.8 ppm range. The acidic proton may be visible as a broad singlet at high chemical shift, depending on the solvent.
-
MS: A signal corresponding to the molecular weight of p-toluenesulfonic acid (172.20 g/mol ).
-
-
Mitigation and Removal:
-
Prevention: Use anhydrous solvents and fresh, high-quality tosyl chloride.
-
Purification: Easily removed during the work-up by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. The sulfonic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.
-
By-product 3: Mixed Sulfonic-Carboxylic Anhydride
-
Cause of Formation: Reaction of the carboxylic acid moiety of either the starting material or the product with tosyl chloride. This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.[3][6]
-
Identification:
-
TLC: Expected to have a higher Rf value than the product due to the masking of the polar carboxylic acid group.
-
¹H NMR: The spectrum would resemble the product, but the chemical shifts of the piperidine protons adjacent to the carboxylic acid would be shifted downfield. The absence of the carboxylic acid proton signal would also be indicative.
-
¹³C NMR: The carbonyl carbon of the anhydride would likely appear at a different chemical shift compared to the carboxylic acid of the product.
-
MS: A signal corresponding to the molecular weight of the mixed anhydride (C₂₀H₂₃NO₅S₂, MW: 421.53 g/mol ).
-
-
Mitigation and Removal:
-
Reaction Control: Avoid excessive heating and prolonged reaction times.
-
Hydrolysis during Work-up: The mixed anhydride is generally unstable in the presence of water, especially under basic or acidic conditions, and can be hydrolyzed back to the desired carboxylic acid during the aqueous work-up. A final wash with a mild base can help ensure its complete conversion.
-
Chromatography: If the anhydride persists, it can be separated from the product by column chromatography, though hydrolysis is the preferred method of removal.
-
By-product 4: p-Toluenesulfonic Anhydride
-
Cause of Formation: Can be present as an impurity in the starting tosyl chloride or formed in situ.[7][8]
-
Identification:
-
TLC: Will likely have a high Rf value.
-
¹H NMR: Shows a singlet for the two methyl groups and a set of aromatic signals.
-
-
Mitigation and Removal:
-
Reagent Quality: Use high-purity tosyl chloride.
-
Work-up: p-Toluenesulfonic anhydride is reactive towards water and will be hydrolyzed to p-toluenesulfonic acid during the aqueous work-up, which can then be removed by a basic wash.
-
IV. Analytical Methodologies
A multi-technique approach is recommended for the comprehensive analysis of the reaction mixture.
Thin-Layer Chromatography (TLC) Monitoring
A quick and effective way to monitor the progress of the reaction.
| Compound | Expected Relative Rf |
| Piperidine-4-carboxylic acid | Low (baseline) |
| p-Toluenesulfonic acid | Low (baseline) |
| This compound | Medium |
| Mixed Sulfonic-Carboxylic Anhydride | High |
| p-Toluenesulfonyl chloride | High |
Eluent systems such as ethyl acetate/hexanes with a small amount of acetic acid or methanol/dichloromethane are good starting points.
High-Performance Liquid Chromatography (HPLC)
Provides quantitative information on the purity of the product and the relative amounts of by-products.[9][10][11][12][13]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Essential for structural confirmation of the product and identification of by-products.
-
¹H NMR of this compound (Expected Signals):
-
Aromatic protons of the tosyl group (2 doublets, ~7.4-7.8 ppm).
-
Piperidine ring protons.
-
Methyl protons of the tosyl group (singlet, ~2.4 ppm).
-
Carboxylic acid proton (broad singlet, >10 ppm, may not be observed in all solvents).
-
-
¹³C NMR of this compound (Expected Signals):
-
Carbonyl carbon of the carboxylic acid (~175-180 ppm).
-
Aromatic carbons of the tosyl group (~127-145 ppm).
-
Piperidine ring carbons.
-
Methyl carbon of the tosyl group (~21 ppm).
-
Mass Spectrometry (MS)
Confirms the molecular weight of the product and helps in identifying by-products.[14]
-
Expected [M+H]⁺ for this compound: m/z 284.0951
V. Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water or dichloromethane), add a base such as sodium carbonate or sodium hydroxide (2.0-2.5 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove p-toluenesulfonic acid.
-
To separate unreacted starting material, extract the organic layer with a dilute aqueous base (e.g., 1M NaOH). The desired product and any remaining starting material will move to the aqueous layer.
-
Separate the aqueous layer and acidify it with concentrated HCl to pH 2-3, which will precipitate the pure this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
VI. Visualizing Reaction Pathways
Main Reaction and By-product Formation
Caption: General workflow for the analysis and purification of this compound.
VII. References
-
Karger, M. H., & Mazur, Y. (1961). Mixed sulfonic-carboxylic anhydrides. I. Synthesis and thermal stability. New syntheses of sulfonic anhydrides. The Journal of Organic Chemistry, 26(12), 532-538. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]
-
Supel, E., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
-
ResearchGate. (n.d.). Schotten-Baumann reaction to produce cocoyl glycine. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
-
Analysis of amino acids by high performance liquid chromatography. (2014). International Journal of Pharmaceutical Sciences and Research, 5(6), 2134-2143.
-
PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
Bentham Science. (n.d.). An Investigation on Practical Synthesis of Carboxylic Acid Derivatives Using p-Toluenesulfonyl Chloride. Retrieved from [Link]
-
Karger, M. H., & Mazur, Y. (1961). Mixed sulfonic-carboxylic anhydrides. I. Synthesis and thermal stability. New syntheses of sulfonic anhydrides. The Journal of Organic Chemistry, 26(12), 532-538.
-
RSC Publishing. (n.d.). Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction. Retrieved from [Link]
-
Rutledge, J. C., & Rudy, J. (1987). HPLC qualitative amino acid analysis in the clinical laboratories. American journal of clinical pathology, 87(5), 614–618.
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. Retrieved from [Link]
-
Google Patents. (n.d.). Process for producing acid anhydride. Retrieved from
-
Organic Syntheses. (n.d.). p-TOLUENESULFONIC ANHYDRIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]
-
PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of aromatic sulfonic anhydrides. Retrieved from
-
Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid. Retrieved from
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of p-toluenesulfonic anhydride toward arylamines in organic solutions. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. collegedunia.com [collegedunia.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. P-Toluenesulfonic anhydride | 4124-41-8 [amp.chemicalbook.com]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. iris.unica.it [iris.unica.it]
Technical Support Center: Scaling Up the Synthesis of 1-Tosylpiperidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Tosylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the scale-up of this important synthetic intermediate.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] While the small-scale synthesis is often straightforward, transitioning to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and process safety. This guide provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound, with a focus on challenges pertinent to scaling up the process.
Reaction Execution & Monitoring
Question 1: My reaction is showing a low yield of the desired product, with a significant amount of starting material remaining. What are the likely causes?
A low or incomplete conversion is a common issue when scaling up. Several factors related to your reagents and reaction conditions could be at play:
-
Reagent Quality and Stoichiometry:
-
Tosyl Chloride (TsCl) Degradation: Tosyl chloride is highly sensitive to moisture and can degrade over time to p-toluenesulfonic acid.[2] Always use a fresh, high-purity batch of TsCl for your reaction. It is advisable to perform a quality check on the incoming material.
-
Base Equivalents: Ensure you are using a sufficient amount of base (typically 1.5-2.0 equivalents) to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Inadequate base can lead to the protonation of the piperidine nitrogen, rendering it non-nucleophilic and stalling the reaction.[3]
-
-
Anhydrous Conditions:
-
The tosylation reaction is highly sensitive to water.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. On a larger scale, this means ensuring your reactor is dry and performing additions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Time and Temperature:
-
While tosylations are often run at 0 °C to control exotherms and side reactions, some substrates may require a longer reaction time or a gradual warm-up to room temperature to go to completion.[2][4] Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
-
Question 2: My reaction is exothermic, and I'm concerned about temperature control on a larger scale. How can I manage this?
The reaction between an amine and tosyl chloride is exothermic, and managing this heat release is critical for safety and to prevent side reactions.[1]
-
Controlled Reagent Addition: On a large scale, add the tosyl chloride solution portion-wise or via a dropping funnel at a controlled rate. This allows the reactor's cooling system to dissipate the heat generated.[4]
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable cooling system to maintain the desired internal temperature.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing. A balance must be struck between thermal control and process efficiency.
Question 3: I'm observing a significant amount of an impurity with a similar retention time to my product in the HPLC analysis. What could it be?
The most likely culprit is the formation of an alkyl chloride byproduct.
-
Chloride Ion Displacement: At elevated temperatures, the chloride ion generated during the reaction can act as a nucleophile and displace the newly formed tosylate group.[4] This is a common side reaction in tosylations.
-
Mitigation Strategies:
-
Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of tosyl chloride.[4]
-
Alternative Reagents: If the chloride byproduct remains a significant issue, consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. This eliminates the source of chloride ions in the reaction mixture.[4]
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Work-up and Purification
Question 4: How can I effectively remove unreacted tosyl chloride and p-toluenesulfonic acid during the work-up?
Residual tosyl-containing impurities are common and must be removed to ensure the purity of the final product.
-
Aqueous Work-up (Quenching): This is the most common and scalable method.
-
After the reaction is complete, slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[6]
-
This will hydrolyze the unreacted TsCl to the water-soluble p-toluenesulfonic acid (TsOH) and neutralize any existing TsOH.[6]
-
The resulting tosylate salt is easily removed in the aqueous phase during a liquid-liquid extraction.[6]
-
-
Solid-Phase Scavengers: For smaller scale-up or when aqueous work-up is problematic, amine-functionalized silica gels can be used. These scavengers react with the excess TsCl, and the resulting bound byproduct is removed by filtration.[6]
Question 5: My product seems to have some water solubility, making extraction difficult. What are my options?
This can be a challenge, especially with carboxylic acid-containing molecules.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. At a lower pH (around 3-4), the carboxylic acid will be protonated, making it less water-soluble and more amenable to extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, improving extraction efficiency.[7]
Question 6: Column chromatography is not a viable purification method for my target scale. What are the alternatives?
Recrystallization is the most effective and scalable method for purifying solid products like this compound.[6]
-
Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[6] Common solvent systems for recrystallization include:
-
Ethanol/water
-
Isopropanol/water
-
Ethyl acetate/hexanes
-
-
Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms, or polymorphs.[8][9] It is crucial to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Piperidine-4-carboxylic acid | 129.16 | 100 g | 0.774 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 162.2 g | 0.851 | 1.1 |
| Triethylamine (TEA) | 101.19 | 172.4 mL | 1.24 | 1.6 |
| Dichloromethane (DCM) | - | 1 L | - | - |
| Saturated NaHCO₃ solution | - | As needed | - | - |
| 1M HCl solution | - | As needed | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed reactor with piperidine-4-carboxylic acid (1.0 eq.) and dichloromethane. Begin stirring and cool the mixture to 0-5 °C.
-
Base Addition: Slowly add triethylamine (1.6 eq.) to the stirred suspension, maintaining the internal temperature below 10 °C.
-
Tosyl Chloride Addition: Prepare a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with 1M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with tosyl chloride on a large scale?
Tosyl chloride is a corrosive and moisture-sensitive solid. When handling large quantities, it is crucial to:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]
-
Work in a well-ventilated area or use a fume hood to avoid inhalation of dust.[5]
-
Store tosyl chloride in tightly sealed containers in a cool, dry place, away from water and other incompatible materials.[5]
-
Be aware that the reaction with water can release corrosive hydrochloric acid.[5]
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the compound.
-
Purity: HPLC is the preferred method for determining the purity of the final product and quantifying any impurities.[10] A purity of >98% is typically required for pharmaceutical intermediates.
Q3: What is Analytical Quality by Design (AQbD) and how can it be applied here?
AQbD is a systematic approach to developing analytical methods that ensures predefined objectives are met throughout the lifecycle of the method.[11] For the synthesis of this compound, this would involve:
-
Defining the analytical target profile (e.g., to accurately quantify the main product and key impurities).
-
Identifying critical method parameters (e.g., HPLC column type, mobile phase composition, flow rate).
-
Using Design of Experiments (DoE) to understand the relationships between these parameters and the method's performance (e.g., resolution, peak shape).[11]
-
This results in a more robust and reliable analytical method for quality control.
Q4: Can I use a different base instead of triethylamine?
Yes, other non-nucleophilic bases can be used.
-
Pyridine: While effective, it can be more difficult to remove during work-up.
-
Diisopropylethylamine (DIPEA): A sterically hindered base that is a good alternative to TEA.
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate can be used, but their solubility in organic solvents can be a limitation.[12]
Q5: What should I do if my product oils out during recrystallization?
Oiling out occurs when the product comes out of solution as a liquid rather than a solid. To remedy this:
-
Add more of the "good" solvent: The solvent in which the compound is more soluble.
-
Re-heat the solution: To dissolve the oil.
-
Cool more slowly: Slow cooling encourages the formation of crystals.
-
Scratch the inside of the flask: This can provide a surface for nucleation.
-
Seed the solution: Add a small crystal of the pure product to initiate crystallization.
Impurity Profiling
A critical aspect of scaling up is understanding the impurity profile of your product. Impurities can arise from starting materials, side reactions, or degradation.[13]
| Impurity Type | Potential Source | Analytical Detection Method | Mitigation Strategy |
| Process-Related | |||
| Unreacted Piperidine-4-carboxylic acid | Incomplete reaction | HPLC, LC-MS | Optimize reaction time, temperature, and stoichiometry. |
| Unreacted p-Toluenesulfonyl chloride | Excess reagent | HPLC, GC-MS | Quench with aqueous base, use scavenger resin.[6] |
| p-Toluenesulfonic acid | Hydrolysis of TsCl | HPLC, LC-MS | Aqueous base wash during work-up. |
| Alkyl chloride byproduct | High reaction temperature | HPLC, LC-MS, GC-MS | Strict temperature control, use of Ts₂O.[4] |
| Degradation | |||
| Decarboxylated product | Thermal stress | HPLC, LC-MS | Avoid excessive temperatures during reaction and work-up. |
| Residual Solvents | |||
| Dichloromethane, Ethanol, etc. | Incomplete drying | GC-Headspace | Proper drying of the final product under vacuum. |
Logical Diagram for Purification Strategy
Caption: Scalable purification workflow for this compound.
References
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (2025).
- Shouguang Nuomeng Chemical Co., Ltd. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?
- Benchchem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Benchchem. (2025).
- ResearchGate. (2025). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Benchchem. (2025). Troubleshooting low yield in Nipamovir synthesis.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Chemical Review and Letters. (2021).
- Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.
- National Institutes of Health. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).
- BOC Sciences. (n.d.). Piperidine Impurities.
- ResearchGate. (2025). Quality Control and Analytical Techniques for Biopharmaceuticals.
- Arkivoc. (n.d.).
- PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2015).
- MDPI. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
- SynThink Research Chemicals. (n.d.).
- Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form.
- The Royal Society of Chemistry. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2023). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme.
- Master Organic Chemistry. (2015).
- ResearchGate. (n.d.). Polymorphic Crystal Forms and Cocrystals in Drug Delivery (Crystal Engineering).
- ACS Publications. (2026).
- Benchchem. (2025). Application Notes and Protocols for Scaling Up Himbadine Synthesis.
- National Institutes of Health. (n.d.). Preparation and Crystallographic Analysis of Gliclazide Polymorphs.
- HAL Open Science. (2018).
Sources
- 1. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Crystallographic Analysis of Gliclazide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Optimizing Nucleophilic Substitution on the Tosyl Group
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving tosyl groups. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the outcomes of their experiments. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides, all grounded in established scientific principles and practical laboratory experience.
The p-toluenesulfonyl (tosyl) group is an invaluable tool in modern organic synthesis. Its primary role is to convert a poor leaving group, typically a hydroxyl group in an alcohol, into an excellent leaving group, the tosylate.[1] This transformation opens the door to a wide array of nucleophilic substitution reactions, which are crucial for building the complex molecular structures found in pharmaceuticals and other advanced materials.[1] The remarkable effectiveness of the tosylate anion as a leaving group is due to its high stability, which arises from the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring.[1][2][3]
This guide will provide you with the expertise to navigate the nuances of these reactions, ensuring you can achieve your desired products with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on a tosylate resulting in a low yield?
Low yields in nucleophilic substitution reactions of tosylates can stem from several factors. A systematic approach to troubleshooting is essential. Here are the most common culprits and how to address them:
-
Poor Quality of the Starting Tosylate: Alkyl tosylates can be susceptible to decomposition, especially if they are not stored correctly.[4] Exposure to heat, light, or moisture can lead to degradation.
-
Troubleshooting: Always ensure your tosylate is pure and has been stored in a cool, dark, and dry place. If decomposition is suspected, consider purifying the tosylate by recrystallization or column chromatography before use.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for the success of the reaction.
-
Troubleshooting: A careful optimization of these parameters is necessary. The ideal conditions will depend on the specific nucleophile and the desired reaction pathway (Sₙ1 vs. Sₙ2).[4]
-
-
Presence of Side Reactions: Competing reactions, such as elimination and solvolysis, are common and can significantly reduce the yield of the desired substitution product.[4]
-
Troubleshooting: Understanding and minimizing these side reactions is key. This is addressed in detail in the questions below.
-
Q2: How can I minimize the formation of elimination byproducts (E1/E2)?
Elimination reactions are a major competing pathway in nucleophilic substitutions, especially with secondary and tertiary substrates.[4] Several factors influence the substitution-to-elimination ratio:
-
Nature of the Nucleophile/Base: Strongly basic and sterically hindered nucleophiles favor elimination.[4][5]
-
Solution: Opt for a nucleophile that is a strong nucleophile but a weak base, if possible. For instance, halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent nucleophiles with low basicity. If a basic nucleophile is required, using a less sterically hindered one can help.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[6][7][8] This is because elimination reactions typically have a higher activation energy and a more positive entropy change (more molecules are formed) than substitution reactions.[6][7]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] Careful temperature control is crucial.
-
-
Substrate Structure: Steric hindrance around the reaction center in the substrate can favor elimination.[9][10]
-
Solution: While you often cannot change the substrate, be aware that for highly hindered substrates, elimination may be the dominant pathway.
-
The interplay between substitution and elimination is summarized in the following decision-making workflow:
Caption: Decision workflow for minimizing elimination.
Q3: What is the best solvent for my nucleophilic substitution reaction?
The choice of solvent is one of the most critical parameters in controlling the outcome of a nucleophilic substitution reaction, as it can influence the reaction rate and mechanism (Sₙ1 vs. Sₙ2).[11][12]
| Solvent Type | Characteristics | Effect on Sₙ1 Reactions | Effect on Sₙ2 Reactions | Examples |
| Polar Protic | Contains O-H or N-H bonds; can act as hydrogen bond donors. | Favored . Stabilizes the carbocation intermediate and the leaving group through solvation.[13] | Disfavored . Solvates the nucleophile, reducing its nucleophilicity.[11][12] | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) |
| Polar Aprotic | Has a large dipole moment but no O-H or N-H bonds. | Disfavored . Does not effectively solvate the leaving group to promote carbocation formation. | Favored . Solvates the counter-ion of the nucleophile, leaving the "naked" nucleophile highly reactive.[11][12] | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[11] |
| Non-Polar | Low dielectric constant; does not effectively dissolve ionic reagents. | Disfavored . | Disfavored . | Hexane, Toluene, Diethyl ether |
General Guideline:
-
For Sₙ2 reactions , which require a strong, unhindered nucleophile, polar aprotic solvents are the best choice.[12]
-
For Sₙ1 reactions , which proceed through a carbocation intermediate, polar protic solvents are preferred.[12]
Q4: My nucleophile is weak. How can I improve the reaction rate?
When dealing with a weakly nucleophilic reagent, you can employ several strategies to drive the reaction forward:
-
Increase the Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction rate.[14] However, be mindful that this can also promote side reactions like elimination, so optimization is key.[4]
-
Use a More Reactive Leaving Group: While tosylates are excellent leaving groups, in some challenging cases, switching to an even more reactive sulfonate ester, such as a nosylate or triflate, can be beneficial.[15]
-
Increase the Concentration of the Nucleophile: According to the rate law for Sₙ2 reactions (rate = k[substrate][nucleophile]), increasing the concentration of the nucleophile will increase the reaction rate.
-
Phase-Transfer Catalysis: For reactions where the nucleophile is an inorganic salt with limited solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase, thereby increasing its effective concentration and reactivity.
Troubleshooting Guides
Guide 1: The reaction is not proceeding to completion.
Problem: After the recommended reaction time, analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress at regular intervals to determine the optimal conditions.
-
-
Deactivated Nucleophile:
-
Solution: Ensure the nucleophile is not degraded or passivated. If it is a salt, ensure it is sufficiently soluble in the reaction medium. Using a polar aprotic solvent can enhance the nucleophilicity of anionic nucleophiles.[16]
-
-
Steric Hindrance:
-
Solution: If the substrate or nucleophile is highly sterically hindered, the reaction may be inherently slow.[5][9][10][17] Consider using a less hindered nucleophile if possible. For hindered substrates, Sₙ1 conditions (polar protic solvent, weaker nucleophile) might be more effective if the substrate can form a stable carbocation.
-
-
Poor Leaving Group Ability (in specific contexts):
-
Solution: While tosylate is generally an excellent leaving group, ensure that the reaction conditions do not compromise its ability to depart. For instance, in some cases, the presence of certain counter-ions can interfere with the reaction.
-
Guide 2: An unexpected product has formed.
Problem: The major product isolated is not the expected substitution product.
Possible Causes & Solutions:
-
Rearrangement (Sₙ1 reactions):
-
Cause: If the reaction proceeds via an Sₙ1 mechanism, the intermediate carbocation can rearrange to a more stable carbocation before being attacked by the nucleophile.[18]
-
Solution: To avoid rearrangements, favor Sₙ2 conditions: use a strong nucleophile, a polar aprotic solvent, and the lowest possible temperature.
-
-
Solvolysis:
-
Cause: If a nucleophilic solvent (e.g., water, alcohol) is used, it can act as the nucleophile, leading to a solvolysis product.[4]
-
Solution: Use a non-nucleophilic solvent. If a protic solvent is necessary for solubility, ensure it is rigorously dried if solvolysis is a concern.
-
-
Reaction at an Alternative Electrophilic Site:
-
Cause: Some molecules may have multiple electrophilic sites.
-
Solution: Analyze the structure of your starting material and product to determine if the nucleophile has attacked an unexpected position. Protecting groups may be necessary to block other reactive sites.
-
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate.
Materials:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine or triethylamine (TEA) (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by recrystallization or column chromatography.
Caption: Workflow for the tosylation of a primary alcohol.
Protocol 2: General Procedure for Sₙ2 Displacement of a Tosylate with Azide
This protocol details the substitution of a tosylate with sodium azide.
Materials:
-
Alkyl tosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF.[1]
-
Add sodium azide (1.5 eq.) to the solution.[1]
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[1] Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add deionized water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude azide product by column chromatography.
References
- Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Chemistry LibreTexts.
- Tosylate Leaving Group. (n.d.). AK Lectures.
- 9.4: Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts.
- 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks.
- 9.13: Tosylate—Another Good Leaving Group. (2019, September 20). Chemistry LibreTexts.
- Why is the tosylate anion a good leaving group class 12 chemistry CBSE. (n.d.). Vedantu.
- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
- 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison.
- Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017, June 16). Chemistry Stack Exchange.
- Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2025, August 5). ResearchGate.
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
- ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. (n.d.). NTU > IRep.
- How can I tosylate an hindered secondary alcohol? (2013, April 30). ResearchGate.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- effect of steric hindrance on nucleophiles. (2021, August 1). Reddit.
- 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. (2018, February 6). YouTube.
- SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying 1-Tosylpiperidine-4-carboxylic Acid via Column Chromatography
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the column chromatography purification of 1-Tosylpiperidine-4-carboxylic acid (Ts-Pip-COOH). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this and structurally similar molecules. The unique bifunctional nature of this compound—possessing both a bulky, moderately non-polar tosyl group and a highly polar, acidic carboxylic acid—presents specific chromatographic hurdles that require a nuanced approach.
This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help you achieve optimal separation and yield.
Part 1: Fundamental Concepts & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to approach this purification successfully.
Question: What are the key structural features of this compound that influence its chromatographic behavior?
Answer: The chromatographic behavior of this compound is dictated by two opposing functionalities:
-
The Carboxylic Acid Group (-COOH): This is a highly polar and acidic functional group. On a standard silica gel stationary phase, which has acidic silanol groups (Si-OH), the carboxylic acid can engage in strong hydrogen bonding or deprotonate to the carboxylate (-COO⁻). This leads to very strong retention and, more problematically, significant peak tailing.[1][2]
-
The Tosyl Group (Ts): This p-toluenesulfonyl group is bulky and significantly less polar than the carboxylic acid. It contributes to the molecule's overall size and solubility in organic solvents.
The primary challenge is to find a chromatographic condition that balances the retention of the molecule without allowing the carboxylic acid to dominate the interaction with the stationary phase.
Question: Why does my compound "streak" or "tail" on a standard silica TLC plate?
Answer: Tailing or streaking is the most common issue observed with carboxylic acids on silica gel.[1] This occurs because the acidic silanol groups on the silica surface can interact with your carboxylic acid in multiple ways (e.g., hydrogen bonding, acid-base interactions). These strong, non-uniform interactions cause some molecules to lag behind the main band, resulting in an elongated, asymmetrical spot or "tail." To solve this, the interaction must be controlled, typically by modifying the mobile phase.[2]
Question: What is the ideal Rf value I should aim for during TLC method development?
Answer: For effective separation via flash column chromatography, the ideal retention factor (Rf) for the target compound is typically between 0.25 and 0.35 .[1] This Rf range ensures that the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume of solvent, preventing excessive band broadening. It's also crucial that there is a separation of at least 0.20 Rf units between your target compound and the nearest impurity to ensure a clean separation on the column.[1]
Question: Should I use normal-phase or reversed-phase chromatography?
Answer: For this compound, normal-phase chromatography on silica gel is the most common and cost-effective method . However, it requires careful mobile phase modification to succeed. Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), is an alternative, especially for highly polar compounds.[3][4] However, developing a reversed-phase method can be more complex and may require the use of buffers or ion-pairing agents, which can be difficult to remove later.[5][6] For most lab-scale purifications of this molecule, optimizing a normal-phase method is the more direct approach.
Part 2: The Troubleshooting Guide
This section is structured in a problem-cause-solution format to address specific experimental issues.
Problem 1: Severe Peak Tailing or Streaking
-
Primary Cause: Strong, non-specific interaction between the carboxylic acid group and the acidic silanol groups on the silica gel surface. The compound's acidity leads to a slow, uneven elution.
-
Solution: Modify the Mobile Phase with an Acid. The most effective solution is to add a small amount of a volatile acid to your eluting solvent. This serves two purposes:
-
Suppresses Ionization: It keeps your target compound in its protonated, less polar -COOH form, minimizing its ionic interaction with the stationary phase.[7]
-
Saturates Silica Sites: The acid modifier competes with your compound for the active sites on the silica, creating a more homogenous surface for interaction and leading to sharper, more symmetrical peaks.[2]
-
| Parameter | Recommendation | Rationale |
| Acid Additive | Acetic Acid (AcOH) or Formic Acid (FA) | Both are effective and volatile, making them easy to remove under vacuum after purification. |
| Concentration | 0.5% to 2% (v/v) | Start with 1%. Too little may not be effective; too much can alter the mobile phase polarity significantly. |
| Example Eluent | Dichloromethane:Methanol:Acetic Acid (95:5:0.5) | A good starting point for polar compounds. The ratio can be adjusted based on TLC results. |
Problem 2: Compound Will Not Elute from the Column ("Stuck at the Origin")
-
Primary Cause: The mobile phase is not polar enough to overcome the strong adsorption of the carboxylic acid to the silica gel.
-
Solution 1: Increase Mobile Phase Polarity. If your compound is not moving, you need to increase the strength of your eluent. This is typically done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of methanol in a dichloromethane/methanol system). This should always be guided by prior TLC analysis.
-
Solution 2: Ensure an Acid Modifier is Present. As discussed above, the absence of an acid modifier can cause the compound to bind almost irreversibly to the silica. If you started without acid, you can attempt to rescue the column by switching to an eluent that contains 1-2% acetic or formic acid.
-
Solution 3: Check Compound Stability. In rare cases, the compound may decompose on the acidic silica gel.[8] You can test for this by dissolving your compound in the eluent, adding a small amount of silica gel, stirring for a few hours, and then analyzing the mixture by TLC to see if new spots have appeared.[8]
Problem 3: Poor Separation from a Nearby Impurity
-
Primary Cause: The chosen solvent system does not provide adequate selectivity for the components in your mixture.
-
Solution 1: Re-optimize the Mobile Phase. Test different solvent systems during the TLC phase. Sometimes, switching the solvent classes entirely provides the necessary selectivity. For example, if an ethyl acetate/hexane system fails, try a dichloromethane/methanol or a chloroform/acetone system (always including your acid modifier).
-
Solution 2: Use a Shallow Gradient. Instead of running the column with a single isocratic solvent mixture, use a gradient elution. Start with a less polar mixture to elute non-polar impurities, then gradually and slowly increase the polarity to carefully elute your target compound away from the closely-running impurity.
-
Solution 3: Reduce the Amount of Sample Loaded. Overloading the column is a common cause of poor separation.[1] A good rule of thumb is to load no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica).
Problem 4: Compound is Poorly Soluble for Loading
-
Primary Cause: The compound is too polar to dissolve in the relatively non-polar mobile phase used to start the column. Loading it in a strong, polar solvent will ruin the separation.
-
Solution: Use the Dry Loading Technique. Dry loading is the preferred method for compounds that have limited solubility in the eluent.[9] It ensures that the compound is introduced to the column in a concentrated, narrow band, leading to optimal separation.
Part 3: Experimental Protocols & Workflows
Workflow for Method Development
Here is a logical workflow for developing a purification method for this compound.
Caption: Method development workflow for Ts-Pip-COOH purification.
Protocol 1: TLC Analysis with Acid Modifier
-
Prepare the Eluent: In a fume hood, prepare a stock solution of your chosen mobile phase, for example, 95:5 (v/v) Dichloromethane:Methanol. To this stock, add Acetic Acid to a final concentration of 1% (e.g., add 1 mL of Acetic Acid to 99 mL of the DCM/MeOH stock).
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the acid-modified eluent into a developing chamber. Place a piece of filter paper inside to saturate the atmosphere and cover it. Let it equilibrate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude sample in a suitable solvent (e.g., methanol or DCM). Using a capillary tube, spot a small, concentrated dot on the baseline of the TLC plate.
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent like potassium permanganate or phosphomolybdic acid.[10]
Protocol 2: Column Chromatography (Dry Loading)
-
Prepare the Slurry: Weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample) into a beaker. In a fume hood, prepare the initial, least polar eluent you plan to use (containing the acid modifier). Add this eluent to the silica gel to create a uniform, pourable slurry.
-
Pack the Column: Pour the slurry into your column, ensuring no air bubbles are trapped. Open the stopcock to drain some solvent, allowing the silica to pack evenly under gravity or gentle pressure. The final packed bed should be level. Add a thin layer of sand on top to protect the surface.[9]
-
Prepare the Sample for Dry Loading:
-
Dissolve your crude material (e.g., 1 g) in a minimal amount of a polar, volatile solvent (like methanol or acetone).
-
Add silica gel (approx. 5-10 times the mass of your sample, e.g., 5-10 g) to this solution.[9]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
-
Load the Column: Carefully add the silica-adsorbed sample as a powder on top of the sand layer in the column. Gently tap the column to settle the powder. Add another thin layer of sand on top of the sample layer.
-
Run the Column: Carefully add your eluent to the column. Use gentle air pressure to begin eluting the solvent through the column. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Visualizing the Key Interaction
The diagram below illustrates why adding an acid modifier is crucial for preventing peak tailing.
Caption: Effect of an acid modifier on silica-analyte interaction.
References
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Thin Layer Chromatography. (n.d.).
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- What is the stationary phase of Liquid chromatography? (n.d.).
- University of California, Los Angeles. (2021, April 1). Thin Layer Chromatography (TLC).
- LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- Lehel, S., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(3), 1433-1445.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Princeton University. Merging Photoredox and Nickel Catalysis.
- Princeton University. Full Anhydride SI.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- SIELC. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- University of Tartu, Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
- Organic Chemistry Data. pKa Data Compiled by R. Williams.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. waters.com [waters.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Recrystallization of 1-Tosylpiperidine-4-carboxylic acid
Welcome to the technical support resource for the purification of 1-Tosylpiperidine-4-carboxylic acid (CAS: 147636-36-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Crystallization & Yield Issues
Q1: My compound is "oiling out" instead of forming crystals. What's happening and what should I do?
A1: "Oiling out" occurs when the solid melts and separates from the solvent as a liquid layer rather than crystallizing. This is a common issue when the melting point of the compound is low relative to the solvent's boiling point or when the compound is highly impure, which depresses its melting point.[1][2]
-
Causality: The solubility of the molten compound (oil) in the solvent is exceeded, but the temperature is still too high for crystal lattice formation.
-
Immediate Solution:
-
Reheat the flask to dissolve the oil completely.
-
Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent in a mixed-solvent system to increase the saturation temperature.[1][3]
-
Ensure very slow cooling. You can achieve this by placing the flask in a warm water bath and allowing it to cool to room temperature with the bath, or by insulating the flask with paper towels.[1][4] This gives the molecules sufficient time to orient themselves into a crystal lattice rather than aggregating as a liquid.
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A2: The failure of crystals to form is most often due to either using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling, or the solution requires a nucleation site to begin crystallization.[2]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common fix. Gently heat the solution to boil off a portion of the solvent.[2] Allow it to cool again. Be careful not to evaporate too much, which could cause the product to precipitate out of the hot solution.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled solution. The seed crystal acts as a template for other molecules to crystallize upon.
-
Cool to a Lower Temperature: If not already done, place the flask in an ice-water bath to maximize the decrease in solubility.[4]
-
Q3: My final yield is very low. What are the potential sources of product loss?
A3: A low recovery can be frustrating and points to losses at various stages of the recrystallization process.
-
Common Causes & Preventative Measures:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[1][2] Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.[1] To prevent this, use a pre-heated funnel (stemless or short-stemmed is best) and keep the solution at or near its boiling point during filtration.
-
Incomplete Transfer: Product can be lost on glassware during transfers. Rinse flasks and filter cakes with a small amount of the cold recrystallization solvent to recover all the material.
-
Washing with the Wrong Solvent: Washing the final crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold recrystallization solvent.
-
Second Crop Recovery: Significant material may remain in the mother liquor. You can recover some of this by concentrating the filtrate (boiling off some solvent) and cooling for a second round of crystallization.[1] Note that this "second crop" may be less pure than the first.
-
Q4: The recrystallized crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A4: Colored impurities are often large, polar molecules with extended conjugated systems. They can be effectively removed using activated carbon (charcoal).[5]
-
Protocol for Decolorization:
-
Dissolve the crude this compound in the appropriate amount of hot solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can adsorb your product and reduce the yield.[1]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is very soluble at high temperatures but poorly soluble at low temperatures.[6] The molecule itself has mixed polarity; the tosyl group is relatively non-polar, while the carboxylic acid and piperidine nitrogen are polar.[7] This suggests that moderately polar solvents or mixed-solvent systems are likely candidates.
A good starting point is to test solubility in small test tubes with various solvents.[8] Based on the structure, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane are promising.
| Solvent Type | Example(s) | Rationale | Suitability |
| Polar Protic | Water, Ethanol, Methanol | The carboxylic acid group can form hydrogen bonds with these solvents.[9] Water alone may be a poor solvent due to the bulky tosyl group, but in a mixed system with an alcohol, it can serve as an effective anti-solvent. | Good (especially as a mixed system) |
| Polar Aprotic | Acetone, Ethyl Acetate | These can solvate the polar parts of the molecule. Ethyl acetate is often a good choice for compounds of intermediate polarity. | Good (single or mixed system) |
| Non-Polar | Hexane, Toluene | The compound is likely to have low solubility in non-polar solvents, making them suitable as anti-solvents in a mixed-solvent system.[9] Toluene might show some affinity for the aromatic tosyl group. | Good (as anti-solvents) |
Q2: Can you provide a step-by-step protocol for a single-solvent recrystallization?
A2: Certainly. This protocol assumes you have identified a suitable single solvent (e.g., isopropanol).
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heating: Heat the mixture on a hot plate while stirring. Add the solvent in small portions, bringing the solution back to a boil after each addition, until the solid just dissolves. Adding the minimum amount of hot solvent is critical for good recovery.[5]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, sand) or have used decolorizing charcoal, you must perform a hot filtration. Filter the boiling solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring).[3] Rapid cooling traps impurities.[1] Once at room temperature, you can place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through them and partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Visualization of Experimental Workflow
Caption: General workflow for a single-solvent recrystallization.
Q3: When and how should I use a mixed-solvent system?
A3: A mixed-solvent system is ideal when no single solvent meets the criteria for a good recrystallization—that is, when your compound is either too soluble in all available hot solvents or not soluble enough in any of them.[8] The method uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of the boiling "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Cooling & Isolation: Cool the solution slowly, collect the crystals, wash, and dry them as described in the single-solvent protocol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Journal of Chemical Education. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Smolecule. (2023, August 15). Buy this compound | 147636-36-0.
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Organic Compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
- BenchChem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Department of Chemistry.
- Amatek Chemical. (n.d.). 1-Tosyl-4-piperidinecarboxylic acid.
- ChemScene. (n.d.). 147636-36-0 | this compound.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Unknown Source. (n.d.).
- Solubility of Things. (n.d.). Izomeric name is not commonly used | Solubility of Things.
- Unknown Source. (n.d.).
- Reddit. (2012, February 7). Help!
- The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?.
- Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.
- Google Patents. (n.d.).
- Chempedia - LookChem. (n.d.).
- Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp.
- ChemBK. (n.d.). 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID.
- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
- ResearchGate. (2025, August 7). (PDF) Solvent design for crystallization of carboxylic acids. of carboxylic acids*.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Buy this compound | 147636-36-0 [smolecule.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
Monitoring the progress of reactions involving 1-Tosylpiperidine-4-carboxylic acid
Technical Support Center: 1-Tosylpiperidine-4-carboxylic acid
A Senior Application Scientist's Guide to Reaction Monitoring & Troubleshooting
Welcome to the technical support guide for this compound (CAS 147636-36-0). This document provides in-depth, field-proven insights for researchers, medicinal chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to effectively monitor reaction progress, troubleshoot common issues, and ensure the integrity of your results.
Part 1: Foundational Knowledge & General FAQs
This section addresses fundamental questions about the starting material, this compound, which is crucial for designing and interpreting experiments.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The molecule possesses three key regions that dictate its chemical behavior:
-
The Carboxylic Acid (-COOH): This is the primary site for the reactions discussed here, such as amide bond formation and esterification. Its acidity (pKa ≈ 4-5) means it can readily deprotonate, which is a critical consideration when reacting with basic amines.
-
The N-Tosyl Group (-Ts): This is a robust electron-withdrawing group that renders the piperidine nitrogen non-basic and non-nucleophilic. This is a deliberate design feature, as it prevents the piperidine nitrogen from competing in reactions targeting the carboxylic acid. The tosyl group's aromatic ring also serves as a useful UV chromophore for analytical techniques like TLC and HPLC.
-
The Piperidine Scaffold: This saturated heterocyclic ring provides a specific three-dimensional structure to the molecule, which can introduce steric considerations in its reactions.
Q2: What are the recommended storage and handling procedures for this compound?
A2: this compound is a solid at room temperature.[1][2] It should be stored sealed in a dry environment at room temperature.[2][3] According to safety data, it is harmful if swallowed, causes skin and serious eye irritation, and may be harmful to aquatic life.[4] Therefore, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 2: The Core Workflow of Reaction Monitoring
Effective reaction monitoring is not just about checking for completion; it's a diagnostic tool. A well-executed Thin-Layer Chromatography (TLC) can tell you about starting material consumption, product formation, and the emergence of byproducts, guiding your decisions on reaction time, workup, and purification.
Q3: What is the best general approach to monitor the progress of a reaction involving this acid?
A3: A multi-tiered approach is recommended, starting with the fastest technique and progressing to more detailed methods for confirmation.
Caption: A typical workflow for monitoring reaction progress.
In-Depth Guide: Thin-Layer Chromatography (TLC)
TLC is your primary tool. The key is differentiating the polar carboxylic acid starting material from the less polar ester or amide product.
Q4: How do I select the right TLC solvent system (eluent)?
A4: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of ~0.2-0.3 and the product has a higher Rf.
-
Starting Point: A good initial system is 1:1 Hexanes:Ethyl Acetate. This mixture is moderately polar.
-
Tuning Polarity:
-
If both spots are at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 3:7 Hexanes:EtOAc). If that is still insufficient, switch to a more polar system like 95:5 Dichloromethane (DCM):Methanol.[5]
-
If both spots are at the solvent front, the eluent is too polar. Increase the proportion of hexanes.
-
-
The "Acid Tailing" Problem & Solution: Carboxylic acids often interact strongly with the acidic silica gel, causing spots to "streak" or "tail." This can obscure separation. To fix this, add a small amount (~0.5-1%) of acetic or formic acid to your eluent. [6] This protonates the silica surface and ensures the acid spot is sharp and compact.[7]
Q5: How can I visualize the spots on the TLC plate?
A5: Since the tosyl group contains a benzene ring, it is UV-active. However, using a chemical stain is highly recommended for better sensitivity and to visualize non-UV-active byproducts.
-
UV Light (254 nm): First, examine the dried plate under a UV lamp.[8] The starting material and any products containing the tosyl group will appear as dark spots on the fluorescent green background.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal oxidative stain.[9] It will visualize almost any organic compound that can be oxidized (alcohols, alkenes, etc.), appearing as yellow-brown spots on a purple background.[8] This is useful for seeing byproducts that may not be UV-active.
-
Specific Stains (for confirmation):
-
Bromocresol Green: This stain is highly specific for acidic compounds with a pKa < 5.[9][10] It will produce a yellow spot for the carboxylic acid starting material against a blue background. The disappearance of this yellow spot is a strong confirmation that the acid has been consumed.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This can be used to detect sulfonamides, producing a distinct color.[3]
-
| Stain | Preparation | Visualizes | Appearance |
| UV Light | N/A (254 nm lamp) | Aromatic compounds | Dark spots on green background |
| KMnO₄ | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[9] | Most organic compounds | Yellow/brown spots on purple background |
| Bromocresol Green | 0.04g bromocresol green in 100mL ethanol, add 0.1M NaOH until pale blue.[9] | Carboxylic acids (pKa < 5) | Yellow spots on blue background |
Protocol 1: Standard TLC Monitoring
-
Prepare your eluent in a TLC chamber with a filter paper wick and allow it to saturate for 5-10 minutes.
-
Using a capillary tube, spot the reaction mixture on the TLC plate baseline. Also spot the pure starting material as a reference.
-
Place the plate in the chamber and allow the eluent to run until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate with a heat gun.
-
Visualize under a 254 nm UV lamp and circle any spots.
-
Dip the plate into your chosen chemical stain (e.g., KMnO₄), wipe the excess from the back, and gently heat with a heat gun until colors develop.
Confirmatory Analysis: NMR Spectroscopy
While TLC suggests a reaction is complete, ¹H NMR of the crude product confirms the structural transformation. The most telling signal is the disappearance of the carboxylic acid proton.
Q6: What key changes should I look for in the ¹H NMR spectrum?
A6: You are looking for the disappearance of starting material signals and the appearance of new, characteristic product signals.
| Proton Type | This compound (Start) | Methyl Ester Product (Example) | Amide Product (Example) | Rationale for Change |
| -COOH | ~11.0-12.0 ppm (broad singlet)[11] | Absent | Absent | The acidic proton is removed during the reaction. This is the single most important indicator. |
| Tosyl-Ar-H | ~7.4-7.8 ppm (2 doublets) | ~7.4-7.8 ppm | ~7.4-7.8 ppm | Environment is largely unchanged. |
| Tosyl-CH₃ | ~2.4 ppm (singlet)[12] | ~2.4 ppm | ~2.4 ppm | Environment is largely unchanged. |
| Piperidine H (α to N) | ~3.5-3.8 ppm (multiplet) | ~3.5-3.8 ppm | ~3.5-3.8 ppm | Minor shifts may occur, but protons remain. |
| -CO-O-CH₃ | Absent | ~3.7 ppm (singlet)[11] | Absent | New signal from the methyl ester group. |
| -CO-NH-R | Absent | Absent | Varies (~5-9 ppm, broad) | New signal from the amide N-H proton. |
Part 3: Troubleshooting Specific Reactions
Scenario A: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry but is fraught with potential issues, especially when using a sterically accessible but electronically deactivated carboxylic acid.
Caption: Key components and common pitfalls in amide coupling.
Q7: My TLC shows only starting material after several hours. What's wrong?
A7: This almost always points to a failure in activating the carboxylic acid or deactivation of the amine nucleophile.
-
Problem: Incomplete Acid Activation. The coupling reagent (e.g., HATU, HBTU, DCC) may be old or degraded.
-
Solution: Use a fresh bottle of coupling reagent. Crucially, pre-activate the carboxylic acid . Stir the acid, coupling reagent, and a non-nucleophilic base (like Diisopropylethylamine, DIPEA) in an anhydrous solvent (like DMF or DCM) for 15-30 minutes before adding the amine.[1] This allows the formation of the activated ester intermediate without the amine present to interfere.
-
-
Problem: Amine Deactivation. The amine, being a base, can react with your carboxylic acid in an acid-base reaction to form an ammonium carboxylate salt. This protonated amine is no longer nucleophilic and will not attack the activated acid.
-
Solution: The pre-activation step mentioned above is the primary solution. Additionally, ensure you are using at least 2 equivalents of base (e.g., DIPEA): one to neutralize the HCl or HOBt byproduct from the coupling reagent, and one to ensure the amine remains in its freebase form.[1]
-
Q8: The reaction is sluggish, and the yield is low. I suspect steric hindrance. How can I improve it?
A8: If either your amine or the piperidine ring is sterically demanding, the reaction rate will decrease.
-
Solution 1: Change Coupling Reagent. Some reagents are better for hindered couplings. T3P (Propylphosphonic Anhydride) is often cited as being very effective.[13] Alternatively, converting the carboxylic acid to an acyl fluoride, which is smaller and highly reactive, can overcome steric barriers.[14]
-
Solution 2: Increase Temperature. Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier. Monitor by TLC to ensure product formation without decomposition.
-
Solution 3: Use Excess Reagent. If one of your components is significantly cheaper or more readily available, using an excess (e.g., 1.5 equivalents) can help drive the reaction to completion via Le Châtelier's principle.[13]
Scenario B: Fischer Esterification
This classic reaction is powerful but governed by equilibrium, which is the most common source of trouble.
Caption: The reversible nature of Fischer Esterification.
Q9: My esterification reaction stalls at ~60% conversion according to NMR. How can I push it to completion?
A9: The reaction has reached equilibrium. Because water is a product, its accumulation drives the reverse reaction (hydrolysis).[15][16] You must actively shift the equilibrium toward the products.
-
Solution 1: Use a Large Excess of Alcohol. This is the simplest method. If you use the alcohol as the solvent, its high concentration will drive the reaction forward. Using a 10-fold excess of alcohol can increase yields to over 95%.[17]
-
Solution 2: Remove Water. This is the most effective method.
-
Dean-Stark Apparatus: If your reaction is in a solvent that forms an azeotrope with water (like toluene or hexane), refluxing through a Dean-Stark trap will physically remove water as it is formed, irreversibly driving the reaction to completion.[15]
-
Drying Agents: Adding molecular sieves to the reaction mixture can sequester the water byproduct, preventing it from participating in the reverse reaction.[15]
-
Q10: The reaction is extremely slow, taking over 24 hours. Is this normal?
A10: Yes, Fischer esterification can be notoriously slow.[15]
-
Solution: Catalyst Choice and Temperature. Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[17] The reaction also requires heat; refluxing is standard practice to increase the rate.[16][18]
Part 4: Purification Strategies
Q11: My crude product is a complex mixture. What is the best way to purify my target amide or ester?
A11: Flash column chromatography on silica gel is the most common and effective method.[19]
-
Principle: You will exploit the polarity difference between your product and impurities. The non-polar product will travel through the silica column faster than the polar impurities.
-
Challenge with Piperidines: If your final molecule has a basic nitrogen (i.e., if the tosyl group was removed), it can stick to the acidic silica gel, leading to significant peak tailing.
-
Solution: For basic compounds, add ~1% triethylamine (Et₃N) to your eluent.[20] This base will occupy the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Protocol 2: Flash Column Chromatography Purification
-
Determine Eluent System: Use TLC to find a solvent system that gives your desired product an Rf of 0.25-0.35. This Rf generally translates well to good separation on a column.
-
Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour this into your column and use pressure to pack a firm, level bed. Equilibrate the column by running 2-3 column volumes of your starting eluent through it.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute and Collect: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.
References
- EPFL.
- University of California, Los Angeles. TLC Stains. [Link]
- The Sarpong Group, University of California, Berkeley.
- PubMed Central. (1995).
- Wikipedia.
- Quora. (2016).
- Amphoteros. (2014).
- Organic Chemistry, University of Colorado, Boulder. TLC stains. [Link]
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
- Chemistry Steps.
- UniCA IRIS. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
- Reddit. (2022). amide coupling help. [Link]
- Patsnap. (2025).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- ResearchGate. (2017).
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2022).
- Organic Chemistry Data, University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ResearchGate. (2018). TLC tailing and carboxylic acid?. [Link]
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- National Institutes of Health. (2014).
- Organic Syntheses. Aldol processes catalyzed by N-tosyl-(Sa)-binam-L-prolinamide 3. [Link]
- University of Rochester.
- The Royal Society of Chemistry.
- Supporting Information.
- ScienceOpen.
- Organic Chemistry Data, University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Radboud Repository. Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. [Link]
- Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. This compound | 147636-36-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scienceopen.com [scienceopen.com]
- 13. reddit.com [reddit.com]
- 14. amphoteros.com [amphoteros.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 19. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Tosylpiperidine-4-carboxylic Acid and its Boc-Protected Analog in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Selecting the Optimal N-Protected Piperidine-4-Carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and synthetic versatility make it a privileged structure in a vast array of biologically active molecules. The strategic choice of a protecting group on the piperidine nitrogen is a critical decision that profoundly influences the reactivity of the molecule and the overall synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed building blocks: 1-Tosylpiperidine-4-carboxylic acid and its tert-butyloxycarbonyl (Boc)-protected counterpart, N-Boc-piperidine-4-carboxylic acid.
This analysis, grounded in fundamental principles of organic chemistry and supported by representative experimental data, aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors. We will delve into the electronic and steric effects imparted by the tosyl and Boc protecting groups, and how these factors govern the reactivity of the carboxylic acid moiety in key transformations such as amide bond formation and esterification.
Core Principles: Unpacking the Electronic and Steric Dichotomy of Tosyl and Boc Protecting Groups
The divergent reactivity of this compound and N-Boc-piperidine-4-carboxylic acid stems from the intrinsic electronic and steric properties of the tosyl (a sulfonyl group) and Boc (a carbamate group) moieties.[1]
Electronic Effects: The tosyl group is strongly electron-withdrawing due to the presence of the sulfonyl group.[2] This inductive effect significantly decreases the electron density on the piperidine nitrogen. In contrast, the Boc group, while also electron-withdrawing, has a less pronounced effect. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group of the carbamate, but this effect is weaker than the powerful inductive pull of the sulfonyl group.[2] This difference in electron density on the nitrogen atom can have a through-bond influence on the reactivity of the carboxylic acid at the 4-position. Furthermore, the strong electron-withdrawing nature of the sulfonyl group in the tosyl-protected compound is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the Boc-protected analog.[3]
Steric Effects: Both the tosyl and Boc groups introduce significant steric bulk around the piperidine nitrogen. The tosyl group, with its appended tolyl ring, presents a considerable steric shield. Similarly, the tert-butyl group of the Boc moiety is notoriously bulky. This steric hindrance can play a crucial role in reactions involving the piperidine nitrogen itself, and can also influence the approach of reagents to the carboxylic acid at the 4-position, albeit to a lesser extent.[4]
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of the differing reactivities, we will examine two of the most common transformations involving these building blocks: amide bond formation and esterification.
Amide Bond Formation: A Tale of Two Activation Profiles
Amide bond formation is a cornerstone of drug discovery, and the efficiency of this reaction can be significantly impacted by the nature of the N-protecting group.[5] The reaction typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by an amine.
The stronger electron-withdrawing nature of the tosyl group in this compound makes the carboxyl group more electrophilic and potentially more reactive towards activation. However, this electronic advantage can be counteracted by the stability of the activated intermediate and the overall reaction conditions.
Table 1: Comparative Overview of Physicochemical Properties and General Reactivity
| Property | This compound | N-Boc-piperidine-4-carboxylic acid | Rationale |
| Molecular Weight | 283.34 g/mol [6] | 229.27 g/mol | - |
| Predicted pKa | Lower | Higher | The electron-withdrawing tosyl group increases the acidity of the carboxylic acid.[3] |
| Deprotection Conditions | Harsh (e.g., strong acid, reducing agents)[1] | Mild acid (e.g., TFA, HCl)[1] | The Boc group is designed for facile removal. |
| Stability to Basic Conditions | Generally stable | Generally stable[7] | Both protecting groups are robust to many basic reagents. |
| Reactivity in Amide Coupling | Potentially faster activation, but can be substrate-dependent | Generally reliable and widely used | The electronic effect of the tosyl group may enhance carboxyl activation. |
| Reactivity in Fischer Esterification | May proceed under standard conditions | May require more forcing conditions or alternative methods | The increased acidity of the tosylated compound could favor acid-catalyzed esterification. |
Esterification: The Influence of Acidity on Reaction Kinetics
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[8] The rate of this reversible reaction is influenced by the acidity of the carboxylic acid.
Given that this compound is expected to be more acidic than its Boc-protected counterpart, it is likely to undergo Fischer esterification more readily under standard conditions. The higher proton concentration resulting from the increased acidity of the substrate can accelerate the protonation of the carbonyl oxygen, a key step in the reaction mechanism.
Experimental Protocols and Mechanistic Insights
Experimental Workflow: Amide Bond Formation via HATU Coupling
This workflow outlines a general procedure for the synthesis of an amide using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Generalized workflow for HATU-mediated amide coupling.
Protocol 1: Amide Coupling of this compound with Benzylamine
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is cooled to 0 °C, and HATU (1.1 eq) is added in one portion.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired amide.
Protocol 2: Amide Coupling of N-Boc-piperidine-4-carboxylic Acid with Benzylamine
This reaction follows the same general procedure as Protocol 1, with N-Boc-piperidine-4-carboxylic acid (1.0 eq) used as the starting material. This coupling is a widely practiced transformation in medicinal chemistry.[9]
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective for a wide range of substrates.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.
-
DMF is a polar apathetic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Experimental Workflow: Fischer Esterification
The following workflow illustrates a standard Fischer esterification procedure.
Caption: General workflow for Fischer esterification.
Protocol 3: Fischer Esterification of this compound
-
This compound is dissolved in a large excess of methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.
-
The mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is taken up in an organic solvent and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.[10]
Protocol 4: Fischer Esterification of N-Boc-piperidine-4-carboxylic Acid
While Fischer esterification is possible, alternative methods are often employed for Boc-protected amino acids to avoid the harsh acidic conditions that could lead to partial deprotection. A common alternative is methylation using (trimethylsilyl)diazomethane or reaction with methyl iodide in the presence of a base.[2] However, for the sake of comparison, a Fischer esterification can be attempted under carefully controlled conditions.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[8]
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
Conclusion: A Strategic Choice Based on Synthetic Goals
The choice between this compound and its Boc-protected analog is a strategic one that should be guided by the overall synthetic plan.
-
This compound is a robust building block, and its strong electron-withdrawing nature can be advantageous in certain reactions by increasing the reactivity of the carboxylic acid. However, the harsh conditions required for the eventual deprotection of the tosyl group limit its applicability in the synthesis of sensitive molecules.
-
N-Boc-piperidine-4-carboxylic acid offers the significant advantage of a readily cleavable protecting group under mild acidic conditions, making it the preferred choice for many multi-step syntheses, particularly in the context of solid-phase peptide synthesis and the preparation of complex drug candidates.[1] While the reactivity of its carboxylic acid may be slightly attenuated compared to the tosylated analog, a wide array of modern coupling reagents can effectively mediate its transformations.
Ultimately, the Senior Application Scientist must weigh the desired reactivity profile against the deprotection strategy to select the optimal N-protected piperidine-4-carboxylic acid for their specific synthetic challenge.
References
- ResearchGate. (2025, August 5). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?
- FAO AGRIS. (2018). Influence of sulfur groups on carboxylic acid strengths.
- NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
- European Bioinformatics Institute. (n.d.). ChEMBL compound report for CHEMBL1888502.
- European Bioinformatics Institute. (n.d.). ChEMBL compound report for CHEMBL192233.
- RSC Publishing. (n.d.). New Journal of Chemistry.
- ACS Publications. (n.d.). The Journal of Organic Chemistry.
- ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?
- MDPI. (n.d.). Molecules.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- PubMed Central. (2012, March 21). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of sulfur groups on carboxylic acid strengths [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Buy this compound | 147636-36-0 [smolecule.com]
- 7. This compound | 147636-36-0 [sigmaaldrich.com]
- 8. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. prepchem.com [prepchem.com]
A Technical Guide to the Structure-Activity Relationships of 1-Tosylpiperidine-4-carboxylic Acid Derivatives as Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anticoagulant therapies has led researchers to explore novel molecular targets that play a crucial role in the coagulation cascade. One such target, Factor XIa (FXIa), has emerged as a promising candidate due to its significant involvement in thrombosis with a more limited role in hemostasis, suggesting a potentially wider therapeutic window with a reduced risk of bleeding complications. Within the landscape of FXIa inhibitors, derivatives of 1-Tosylpiperidine-4-carboxylic acid have garnered considerable attention as a versatile scaffold for the development of potent and selective agents. This guide provides a comprehensive comparison of these derivatives, delving into their structure-activity relationships (SAR) and providing the experimental context necessary for researchers in the field.
The this compound Scaffold: A Privileged Starting Point
The this compound core structure presents several advantageous features for medicinal chemistry exploration. The piperidine ring offers a three-dimensional framework that can be functionalized to probe the binding pockets of target enzymes. The tosyl group, a well-established sulfonamide moiety, can engage in crucial hydrogen bonding and other non-covalent interactions. Finally, the carboxylic acid provides a key attachment point for further chemical elaboration, allowing for the introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties.
A significant breakthrough in the application of this scaffold was the discovery of 3-(1-tosylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives as potent Factor XIa inhibitors, as detailed in patent literature. This guide will focus on the SAR of this particular class of compounds, drawing insights from the exemplified structures and their corresponding biological activities.
Comparative Analysis of Structural Modifications
The inhibitory potency of 3-(1-tosylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives against Factor XIa is highly dependent on the nature and position of substituents on both the pyrrolo[2,3-b]pyridine core and the tosyl group. The following sections dissect these relationships based on available data.
Modifications on the Pyrrolo[2,3-b]pyridine Ring System
The pyrrolo[2,3-b]pyridine (also known as 7-azaindole) moiety serves as a key recognition element for the enzyme's active site. Variations at different positions on this ring system have a profound impact on inhibitory activity.
Table 1: SAR of Substitutions on the Pyrrolo[2,3-b]pyridine Ring
| Position of Substitution | Substituent | Factor XIa Inhibition (IC50) | Key Observations |
| R1 (N1-position) | H | Baseline | Unsubstituted pyrrole nitrogen is a common feature in active compounds. |
| R1 (N1-position) | Methyl | Decreased activity | Alkylation of the pyrrole nitrogen is generally detrimental to potency. |
| R5 (5-position) | H | Moderate activity | The unsubstituted 5-position provides a baseline for comparison. |
| R5 (5-position) | Chloro | Significantly Increased Activity | Introduction of a chloro group at the 5-position consistently enhances inhibitory potency, suggesting a favorable interaction with a specific sub-pocket of the enzyme. |
| R5 (5-position) | Fluoro | Increased activity | A fluoro substituent at the 5-position also improves activity, though generally to a lesser extent than chloro. |
| R5 (5-position) | Methyl | Decreased activity | A methyl group at this position is not well-tolerated, indicating steric hindrance. |
The data strongly suggests that the 5-position of the pyrrolo[2,3-b]pyridine ring is a critical "hotspot" for interaction with Factor XIa. The electron-withdrawing and hydrophobic nature of the chloro substituent appears to be optimal for maximizing potency.
Modifications on the Tosyl Group
The tosyl group, attached to the piperidine nitrogen, also plays a crucial role in anchoring the inhibitor within the active site.
Table 2: SAR of Substitutions on the Tosyl Group
| Position of Substitution | Substituent | Factor XIa Inhibition (IC50) | Key Observations |
| R2 (para-position) | Methyl (Tosyl) | Baseline | The para-methyl group of the standard tosyl moiety is well-tolerated. |
| R2 (para-position) | Hydrogen (Benzenesulfonyl) | Slightly decreased activity | Removal of the methyl group has a minor negative impact on potency. |
| R2 (para-position) | Chloro | Maintained or slightly increased activity | A chloro substituent at the para-position is also well-tolerated and can sometimes lead to a modest improvement in activity. |
| R2 (ortho- or meta-position) | Methyl | Decreased activity | Moving the methyl group to the ortho or meta position is detrimental, highlighting the importance of the para-substitution pattern for optimal binding. |
These findings indicate that while some variation on the tosyl group is tolerated, the para-substituted phenylsulfonamide motif is generally preferred for maintaining high inhibitory activity.
Experimental Protocols
To provide a practical context for the SAR data, this section outlines the key experimental methodologies for the synthesis and evaluation of these Factor XIa inhibitors.
Synthesis of the 3-(1-tosylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine Core
The synthesis of the core scaffold is a critical first step in exploring the SAR of this compound class. A representative synthetic route is depicted below.
Caption: A generalized synthetic workflow for the preparation of the core scaffold.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Friedel-Crafts Acylation: The activated acid chloride is then reacted with 1H-pyrrolo[2,3-b]pyridine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent. This reaction typically proceeds at room temperature to yield the ketone intermediate.
-
Reduction of the Ketone: The resulting ketone is reduced to the desired methylene linkage using a reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
In Vitro Factor XIa Inhibition Assay
The biological activity of the synthesized compounds is evaluated using a biochemical assay that measures the inhibition of Factor XIa enzymatic activity.
Caption: Workflow for the in vitro Factor XIa inhibition assay.
Detailed Protocol:
-
Reagents and Materials:
-
Human Factor XIa (commercially available).
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay buffer (e.g., Tris-HCl buffer with salts and a surfactant).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
A solution of human Factor XIa in assay buffer is added to the wells of a microplate.
-
Serial dilutions of the test compounds in DMSO are then added to the wells, followed by a pre-incubation period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
-
Concluding Remarks and Future Directions
The structure-activity relationship studies of 3-(1-tosylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives have provided valuable insights into the key structural features required for potent Factor XIa inhibition. The 5-chloro substitution on the pyrrolo[2,3-b]pyridine ring has been identified as a critical determinant of high activity. These findings serve as a robust foundation for the design of next-generation Factor XIa inhibitors with improved efficacy and safety profiles.
Future research in this area could focus on:
-
Exploring alternative substituents at the 5-position: While chloro is highly effective, other small, electron-withdrawing groups could be investigated to fine-tune electronic and steric properties.
-
Modifying the piperidine ring: Introduction of substituents on the piperidine ring could further optimize binding interactions and modulate physicochemical properties.
-
In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to animal models of thrombosis to assess their antithrombotic efficacy and bleeding risk.
By leveraging the knowledge gained from these SAR studies, the scientific community can continue to advance the development of novel and safer anticoagulants targeting Factor XIa, ultimately addressing a significant unmet medical need.
References
- Pinto, D. J. P., et al. (2009). Substituted bicyclic heteroaryls and compositions and methods of use thereof.
- National Center for Biotechnology Information.
A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 1-Tosylpiperidine-4-carboxylic Acid
Introduction: The Versatility of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for designing molecules that can bind to diverse biological targets.[3] 1-Tosylpiperidine-4-carboxylic acid emerges as a particularly valuable starting material for synthetic chemists.[4][5][6] The tosyl group provides a stable, electron-withdrawing feature, while the carboxylic acid handle at the 4-position offers a reactive site for a multitude of chemical transformations, allowing for the systematic development of compound libraries with diverse functionalities.[4] This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from this versatile precursor, complete with detailed experimental protocols for their evaluation.
Synthetic Derivatization Strategies
The primary routes for derivatizing this compound leverage the reactivity of its carboxylic acid group. Standard organic chemistry reactions such as esterification and amidation are commonly employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties like lipophilicity, polarity, and size. These modifications are crucial for optimizing pharmacokinetic profiles and target engagement.[4][7]
-
Amide Formation: Coupling the carboxylic acid with various primary or secondary amines is a straightforward method to generate a library of piperidine-4-carboxamides. This approach is fundamental in creating compounds with potential as enzyme inhibitors or receptor modulators.[7][8]
-
Esterification: Reaction with different alcohols can yield a series of esters, which can serve as prodrugs or as compounds with distinct biological activities.[4]
-
Nucleophilic Substitution: The tosyl group itself can be a target for nucleophilic substitution, further expanding the synthetic possibilities, although this is less common than modifying the carboxyl group.[4]
Comparative Biological Evaluation
Compounds derived from the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
The piperidine nucleus is a frequent feature in molecules designed to combat cancer.[1][9][10][11] Derivatives often exert their effects by inducing apoptosis, causing cell cycle arrest, or modulating key signaling pathways that are dysregulated in cancer cells.[10][11] A prominent target is the PI3K/Akt pathway, a critical network that governs cell growth, proliferation, and survival.[1][10]
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate higher potency.
| Derivative Class | Compound Example | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Isatin-Piperidine Conjugate | Propylene-tethered isatin dimer | MCF-7 | Breast | More potent than doxorubicin | [11] |
| Substituted Piperidine | Compound 16 | 786-0 | Renal | 0.4 µg/mL (GI50) | [9] |
| Substituted Piperidine | Compound 17a | PC3 | Prostate | 0.81 | [1] |
| Tamoxifen Derivative | DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| Tamoxifen Derivative | DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] |
Many piperidine-based anticancer agents function by inhibiting the PI3K/Akt signaling cascade.[1][10] This pathway is often overactive in cancer, promoting cell survival and resistance to therapy.
Caption: The PI3K/Akt signaling pathway and a point of inhibition.
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[12][13] Synthetic compounds, including those with a piperidine scaffold, are a promising source for novel drugs that can combat resistant bacterial and fungal strains.[12][13] The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[14][15]
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-Piperidine | Compound Series | Bacillus subtilis | Potent Activity | [13] |
| Thiophene-Piperidine | Compound Series | Escherichia coli | Potent Activity | [13] |
| 1,3-bis(aryloxy)propan-2-amine | CPD20 | Streptococcus pyogenes | 2.5 | [15] |
| 1,3-bis(aryloxy)propan-2-amine | CPD20 | Staphylococcus aureus | 2.5 | [15] |
| 1,3-bis(aryloxy)propan-2-amine | CPD22 | Streptococcus pyogenes | 2.5 | [15] |
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's represent a significant healthcare challenge. The piperidine scaffold is present in approved drugs for Alzheimer's, such as Donepezil, which acts as an acetylcholinesterase inhibitor.[9][16] Research continues to explore novel piperidine derivatives for their potential to protect neurons from damage and slow disease progression.[16][17][18] For instance, certain piperidine carboxamide derivatives have been evaluated as calpain inhibitors, which show anticonvulsive properties in preclinical models.[8]
| Derivative Class | Compound Example | Biological Target/Model | Activity/Result | Reference |
| Piperidine Carboxamide | Keto amide 11j | µ-calpain | Ki = 9 nM | [8] |
| Cinnamamide-Piperidine | Compound 9d | Glutamate-induced neurotoxicity | Potent neuroprotection | [18] |
| Piperidine Alkaloid | Compound 8 | Paclitaxel-induced neurotoxicity | Attenuated neurite damage | [17] |
Experimental Protocols & Methodologies
The trustworthiness of biological data hinges on robust and well-controlled experimental design. Below are detailed protocols for key assays used to evaluate the compounds discussed.
Workflow for In Vitro Biological Screening
A typical workflow for screening newly synthesized compounds involves a tiered approach, starting with broad cytotoxicity assays and moving toward more specific mechanistic studies for promising candidates.
Caption: A generalized workflow for screening synthetic compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[21]
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[19][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19][21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%).[19] Remove the old medium and add 100 µL of medium containing the compounds. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well to achieve a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[19]
-
Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[20]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Alternative Cell Viability Assessment using XTT Assay
The XTT assay is a second-generation tetrazolium salt assay that offers an advantage over MTT: its formazan product is water-soluble, eliminating the need for a solubilization step.[19] This simplifies the protocol and makes it more suitable for high-throughput screening.[19]
Principle: Similar to MTT, the XTT assay measures the reduction of the XTT tetrazolium salt by mitochondrial enzymes in metabolically active cells to a colored, water-soluble formazan product.[21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.[21]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. Incubation time may require optimization based on cell type.[21]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[19][21] A reference wavelength (e.g., 660 nm) can be used for background correction.[21]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in Mueller Hinton Broth (MHB) directly in a 96-well microplate to achieve a range of desired concentrations.[15]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the diluted compound.
-
Controls: Include a positive control (broth with bacteria, no compound) to confirm growth and a negative control (broth only) for sterility and background absorbance.
-
Incubation: Incubate the microplate at 35-37°C for 18-24 hours.[15]
-
MIC Determination: Inspect the wells visually for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells that show no visible growth and plate it on nutrient agar. After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[15]
Conclusion and Future Perspectives
This compound is a highly tractable starting material for the synthesis of diverse compound libraries. Derivatives have shown significant promise in anticancer, antimicrobial, and neuroprotective applications. The comparative data presented herein demonstrates the broad therapeutic potential of the piperidine scaffold. Future work should focus on optimizing the structure-activity relationships (SAR) of these derivatives to enhance potency and selectivity while minimizing off-target effects and toxicity. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation therapeutic agents based on this privileged scaffold.[23]
References
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central (PMC).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH).
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
- Chemical structures of anticancer piperidine derivatives. ResearchGate.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. PubMed.
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI).
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate.
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate.
- Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. MDPI.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC).
- A near-universal way to measure enzyme inhibition. McGill Newsroom.
- Antimicrobial activity of tested synthesized compounds and antibiotics... ResearchGate.
- Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health (NIH).
- Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. ResearchGate.
- Antimicrobial activity of the synthesized compounds. Compound Minimum... ResearchGate.
- Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley.
- Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. MDPI.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
- (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
- 1-Tosyl-4-piperidinecarboxylic acid. Amatek Chemical.
- 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem.
- Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 147636-36-0 [smolecule.com]
- 5. Amatek Chemical-products [allchemblock.com]
- 6. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Comparative analysis of different synthetic routes to 1-Tosylpiperidine-4-carboxylic acid
Introduction: The Significance of 1-Tosylpiperidine-4-carboxylic Acid in Modern Drug Discovery
This compound is a crucial building block in medicinal chemistry. Its rigid piperidine scaffold, combined with the versatile handles of a carboxylic acid and a tosyl-protected nitrogen, makes it an invaluable precursor for the synthesis of complex biologically active molecules. The tosyl group not only serves as a robust protecting group but can also influence the pharmacokinetic properties of a final drug compound. The carboxylic acid moiety provides a convenient point for further chemical modifications, such as amide bond formation, which is a cornerstone of drug development. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to researchers in both academic and industrial settings.
This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific project goals, whether they be speed, cost-effectiveness, or overall yield.
Route 1: Direct N-Tosylation of Isonipecotic Acid
The most direct and atom-economical approach to this compound is the selective N-tosylation of commercially available isonipecotic acid (piperidine-4-carboxylic acid). This method is predicated on the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
Mechanistic Considerations
The reaction proceeds via a classical nucleophilic substitution on the sulfonyl chloride. The secondary amine of isonipecotic acid acts as the nucleophile. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent system is critical to ensure the selective tosylation of the amine without promoting unwanted side reactions, such as the formation of a mixed anhydride with the carboxylic acid. The use of an aqueous base, such as sodium hydroxide, under Schotten-Baumann conditions, is a common and effective strategy.
Caption: Mechanism of N-tosylation of isonipecotic acid.
Experimental Protocol: N-Tosylation of Isonipecotic Acid
This protocol is adapted from a procedure described by Wagaw et al. in the Journal of Organic Chemistry[1].
Materials:
-
Isonipecotic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
A solution of isonipecotic acid (1.0 eq) is prepared in water.
-
To this solution, sodium hydroxide (2.0 eq) is added, and the mixture is stirred until all solids dissolve.
-
The reaction mixture is cooled in an ice bath, and a solution of p-toluenesulfonyl chloride (1.05 eq) in diethyl ether is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
After the reaction is complete, the aqueous layer is separated and washed with diethyl ether to remove any unreacted tosyl chloride.
-
The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
Yield and Characterization:
-
Reported Yield: 82%[1]
-
Appearance: White solid
-
Melting Point: 219-221 °C[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.35 (s, 1H), 7.66 (d, J = 8.3 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 3.48 (d, J = 12.0 Hz, 2H), 2.40 (s, 3H), 2.29 (tt, J = 10.8, 3.8 Hz, 1H), 2.13 (t, J = 11.5 Hz, 2H), 1.77 (d, J = 13.0 Hz, 2H), 1.48 (qd, J = 12.4, 4.3 Hz, 2H)[1].
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 175.7, 143.5, 134.3, 129.8, 127.3, 45.4, 40.4, 28.1, 20.9[1].
Route 2: Two-Step Synthesis via Esterification, N-Tosylation, and Hydrolysis
An alternative strategy involves a two-step process starting from an ester of isonipecotic acid, typically the ethyl or methyl ester. This route first protects the carboxylic acid as an ester, followed by N-tosylation, and concludes with the hydrolysis of the ester to yield the final product.
Mechanistic Considerations
Step 1: N-Tosylation of Ethyl Isonipecotate
Similar to Route 1, this step involves the nucleophilic attack of the piperidine nitrogen on tosyl chloride in the presence of a base. With the carboxylic acid group protected as an ester, the potential for side reactions at this position is eliminated.
Step 2: Ester Hydrolysis
The hydrolysis of the ethyl ester is typically achieved under basic conditions (saponification). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and yield the desired carboxylic acid.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
This protocol is a composite of a reported N-tosylation of ethyl isonipecotate[2] and a general procedure for ester hydrolysis.
Part A: Synthesis of Ethyl 1-Tosylpiperidine-4-carboxylate
Materials:
-
Ethyl isonipecotate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of ethyl isonipecotate (1.0 eq) in dichloromethane, triethylamine (1.5 eq) is added.
-
The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-tosylpiperidine-4-carboxylate.
Yield:
-
Reported Yield: 95%[2]
Part B: Hydrolysis of Ethyl 1-Tosylpiperidine-4-carboxylate
Materials:
-
Ethyl 1-tosylpiperidine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Ethyl 1-tosylpiperidine-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (2.0-3.0 eq) in water is added, and the mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to give this compound.
Comparative Analysis
| Feature | Route 1: Direct N-Tosylation | Route 2: Two-Step Synthesis via Ester |
| Starting Material | Isonipecotic acid | Ethyl isonipecotate |
| Number of Steps | 1 | 2 |
| Overall Yield | ~82% | Potentially higher (Step 1: 95%, hydrolysis is typically high yielding) |
| Atom Economy | Higher | Lower (loss of ethanol) |
| Reagents | Isonipecotic acid, TsCl, NaOH | Ethyl isonipecotate, TsCl, TEA, NaOH, Ethanol |
| Work-up & Purification | Simple precipitation and filtration | Involves an extractive work-up for the ester intermediate followed by precipitation of the final product |
| Scalability | Good, though handling of a biphasic reaction mixture may require efficient stirring. | Excellent, with well-defined steps and intermediates that can be easily purified. |
| Considerations | Potential for side reactions if conditions are not carefully controlled. | Requires an additional synthetic step. The starting ester may be more expensive than the free acid. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Direct N-Tosylation) is an attractive option due to its simplicity and high atom economy. For laboratory-scale synthesis where expediency is a key factor, this one-step procedure is highly recommended. The high reported yield of 82% makes it a very efficient method. However, careful control of the reaction conditions is necessary to ensure selective N-tosylation.
Route 2 (Two-Step Synthesis via Ester) provides a more controlled, albeit longer, approach. The protection of the carboxylic acid as an ester in the first step eliminates the possibility of side reactions at this position during tosylation. This route may be preferable for large-scale production where process robustness and the ability to isolate and purify a stable intermediate are critical. While it involves an additional step, the individual reaction yields are very high, potentially leading to a higher overall yield.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired level of process control. Both methods are well-established and, with the detailed protocols provided, can be reliably implemented to produce high-purity this compound for downstream applications in drug discovery and development.
References
- Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the N-Arylation of Imidazoles. J. Org. Chem.1999, 64 (18), 6599–6603. [Link]
- DeLuca, M. R.; Kerwin, S. M. Synthesis of N-Tosyl-4-hydroxypiperidine and N-Tosyl-4-piperidone. Synth. Commun.1997, 27 (10), 1681–1690. [Link]
Sources
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Against 1-Tosylpiperidine-4-carboxylic Acid Derivatives
Introduction: The Imperative of Specificity in Small Molecule Antibody Development
In the landscape of drug development and diagnostics, antibodies targeting small molecules, or haptens, are indispensable tools. The 1-Tosylpiperidine-4-carboxylic acid scaffold and its derivatives represent a class of molecules frequently encountered in medicinal chemistry, serving as building blocks for pharmacologically active agents.[1][2][3] Consequently, generating highly specific antibodies against these structures is crucial for developing robust immunoassays for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and biomarker detection.
However, the very nature of small molecule immunogens presents a formidable challenge: cross-reactivity. An antibody raised against a specific 1-Tosylpiperidine derivative may bind to structurally similar molecules, such as metabolites, synthetic precursors, or other drugs in a class.[4][5] This lack of specificity can have profound consequences, leading to inaccurate measurements, false-positive results in diagnostic tests, and a flawed understanding of a drug's behavior in vivo.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of antibodies raised against this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, compare the performance of key analytical methods, and provide a logical workflow for generating trustworthy, high-integrity data.
Section 1: The Immunogen and the Roots of Cross-Reactivity
To understand cross-reactivity, we must first analyze the immunogen itself. This compound (CAS 147636-36-0) is characterized by three primary structural motifs: the piperidine ring, the tosyl (p-toluenesulfonyl) group, and the carboxylic acid.[7] When generating antibodies, this small molecule is typically conjugated to a larger carrier protein (like Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit a robust immune response. The resulting antibodies will recognize specific epitopes, which may encompass parts of any of these three motifs.
Cross-reactivity arises when other molecules share structurally homologous epitopes. For an antibody against a this compound derivative, potential cross-reactants could include:
-
Metabolites: Compounds where the tosyl group has been modified or the piperidine ring has been hydroxylated.
-
Structural Analogs: Other piperidine-based compounds used in drug discovery.[8][9][10][11]
-
Precursors or Impurities: Molecules left over from the synthesis of the target compound.
Therefore, a systematic evaluation against a rationally selected panel of such compounds is not merely a quality control step but a fundamental component of antibody validation.
Section 2: A Strategic Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity is a multi-stage process. Simply screening for binding is insufficient; a quantitative and multi-platform approach is required to build a complete specificity profile. The following workflow provides a logical progression from initial screening to in-depth characterization.
Caption: Strategic workflow for antibody cross-reactivity assessment.
Section 3: Core Methodologies for Cross-Reactivity Assessment
No single technique can definitively characterize cross-reactivity. We advocate for a combination of methods to build a comprehensive and trustworthy profile. Here, we compare three gold-standard techniques.
Competitive ELISA: The High-Throughput Screening Workhorse
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the primary method for screening a large panel of potential cross-reactants. It quantifies the degree of cross-reactivity by measuring how effectively an analog can compete with the target antigen for binding to the antibody.[12]
Principle of the Assay A known amount of the target antigen is immobilized on a microplate. The antibody is pre-incubated with a dilution series of the test compound (potential cross-reactant) and then added to the plate. If the test compound binds to the antibody, it will prevent the antibody from binding to the immobilized antigen. The amount of antibody bound to the plate is inversely proportional to the concentration of the test compound.
Caption: Principle of Competitive ELISA for cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
-
Antigen Coating:
-
Dilute the target antigen-protein conjugate (e.g., this compound-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.[13]
-
Rationale: This step immobilizes the target, creating the foundation for the assay. Overnight incubation ensures maximum binding.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST).
-
Incubate for 1-2 hours at room temperature.[13]
-
Rationale: Washing removes unbound antigen. Blocking prevents non-specific binding of the antibody to the plate surface, which is a common source of high background.[14]
-
-
Competition Reaction:
-
In a separate "competition" plate, prepare serial dilutions of the target compound (for the standard curve) and each potential cross-reactant. Dilute them in Assay Buffer (e.g., 1% BSA in PBST).
-
Add a fixed, pre-determined concentration of the primary antibody to each well of the competition plate. This concentration should be one that gives approximately 80% of the maximum signal in a direct ELISA.
-
Incubate the competition plate for 1 hour at room temperature to allow the antibody and test compounds to reach equilibrium.
-
-
Incubation and Detection:
-
Wash the coated-and-blocked assay plate 3 times with Wash Buffer.
-
Transfer 100 µL from each well of the competition plate to the corresponding wells of the assay plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of a suitable HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the signal).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) * 100
-
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a powerful, label-free technology that provides detailed kinetic information about molecular interactions.[15] It measures the association (k_a) and dissociation (k_d) rates of the antibody-antigen interaction in real time, from which the equilibrium dissociation constant (K_D) can be calculated. This level of detail is invaluable for distinguishing between weak, non-specific interactions and strong, specific binding.[16]
Principle of the Assay In a typical SPR experiment for cross-reactivity, the antibody is captured on a sensor chip surface. The target compound and potential cross-reactants are then flowed over the surface one by one. Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[15]
Detailed Experimental Protocol: SPR Analysis
-
Chip Preparation and Antibody Capture:
-
Use a sensor chip suitable for antibody capture (e.g., a Protein A/G or anti-Fc antibody-coated chip).
-
Inject the primary antibody over the sensor surface to achieve a stable capture level.
-
Rationale: This orients the antibody uniformly, ensuring that the antigen-binding sites are accessible.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the main target compound (e.g., 0.1 nM to 100 nM) over the captured antibody surface. Each injection consists of an association phase (during injection) and a dissociation phase (as buffer flows over).
-
After each cycle, regenerate the sensor surface with a low-pH buffer (e.g., glycine-HCl, pH 1.5) to remove the bound analyte and captured antibody, preparing it for the next cycle.
-
Rationale: Running a full concentration series allows for accurate calculation of kinetic constants.
-
-
Cross-Reactivity Screening:
-
Capture a fresh aliquot of the primary antibody.
-
Inject a single, high concentration of each potential cross-reactant over the surface.
-
Compare the binding response and dissociation profile to that of the target compound.
-
Rationale: This "single-shot" kinetic analysis is an efficient way to screen for binders. Compounds showing significant binding can then be selected for a full kinetic analysis as described in step 2.
-
-
Data Analysis:
-
Fit the sensorgram data from the full kinetic analysis to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.
-
For the screening data, compare the magnitude of the binding response and the dissociation rate (% dissociation after a set time) for each cross-reactant against the target.
-
Western Blot: Confirming Specificity Against Conjugates
While ELISA and SPR are excellent for analyzing interactions with free haptens in solution, Western Blotting is crucial for confirming that the antibody specifically recognizes the hapten in the context of its protein conjugate and does not cross-react with the carrier protein alone.[17][18]
Principle of the Assay Different antigen-protein conjugates (e.g., Target-BSA, Target-KLH, Analog-BSA) and the unconjugated carrier proteins (BSA, KLH) are separated by size using SDS-PAGE, transferred to a membrane, and then probed with the antibody.[19][20] A signal should only appear for the conjugates containing the specific target hapten.
Detailed Experimental Protocol: Western Blot
-
Sample Preparation and Electrophoresis:
-
Prepare samples of the target conjugate, potential cross-reacting conjugates, and the carrier protein alone. Load 1-5 µg of each protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[20]
-
Rationale: As with ELISA, blocking is critical to prevent non-specific antibody binding to the membrane. Overnight incubation at 4°C often increases signal and reduces background.
-
-
Detection:
-
Wash the membrane 3x for 5-10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot using a digital imager or film.
-
Section 4: Data Interpretation and Comparative Analysis
The true power of this multi-assay approach lies in synthesizing the data. Below is a hypothetical data summary for an antibody raised against "Derivative A" of this compound.
Table 1: Hypothetical Cross-Reactivity Profile of Anti-Derivative A mAb
| Compound Tested | Competitive ELISA (IC50, nM) | % Cross-Reactivity | SPR (K_D, nM) | Western Blot (vs. BSA Conjugate) | Interpretation |
| Derivative A (Target) | 1.5 | 100% | 0.8 | Strong Band | High affinity, specific binding |
| Derivative B (Metabolite) | 30.0 | 5% | 15.2 | Faint Band | Minor cross-reactivity |
| Derivative C (Analog) | > 10,000 | < 0.01% | No Binding | No Band | No cross-reactivity |
| Parent Tosylpiperidine | 5,500 | 0.03% | No Binding | No Band | No cross-reactivity |
| Unconjugated BSA | N/A | N/A | No Binding | No Band | Crucial Negative Control: No binding to carrier |
Interpreting the Results:
-
High Concordance: In this ideal scenario, all three methods agree. The antibody is highly specific for Derivative A.
-
Minor Cross-Reactivity: It shows minimal (5%) cross-reactivity with a potential metabolite, Derivative B. The higher IC50 and K_D values confirm this is a much weaker interaction. This level of cross-reactivity may be acceptable depending on the assay's intended use and the expected physiological concentrations of the metabolite.
-
High Specificity: There is no detectable binding to other analogs or the parent structure, demonstrating excellent specificity.
-
Negative Control Validation: The absence of a signal against unconjugated BSA in the Western Blot is a critical validation step, proving the antibody recognizes the hapten and not the carrier protein.
Conclusion: A Framework for Confidence in Antibody Specificity
The development of antibodies against small molecules like this compound derivatives is a nuanced process where specificity is the ultimate measure of success. A declaration of specificity cannot be based on a single experiment. It requires a body of evidence built from a strategic combination of high-throughput screening, precise kinetic analysis, and contextual validation.
By employing the workflow and methodologies outlined in this guide—moving from high-throughput competitive ELISA to high-content SPR and confirmatory Western Blotting—researchers can build a comprehensive and trustworthy cross-reactivity profile. This rigorous, multi-faceted approach ensures that the resulting antibodies are fit for purpose, providing accurate and reliable data in downstream applications, from preclinical drug development to clinical diagnostics.
References
- Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
- Thermo Fisher Scientific. Western Blot Protocols and Recipes.
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
- Abcam. (2024). Western blot protocol.
- Bio-Rad. Western Blotting Immunodetection Techniques.
- Cell Signaling Technology. Western Blotting Protocol.
- Novus Biologicals. General Western Blot Protocol Overview.
- Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
- Lecturio. (2025). Cross-reactivity: Significance and symbolism.
- HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- Lozano-Sánchez, P., et al. (2018).
- Wikipedia. Cross-reactivity.
- Rich, R. L., & Myszka, D. G. (1994). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance.
- Abcam. (2024). Sandwich ELISA protocol.
- ImmunoReagents. ELISA Protocol.
- Baird, C. L., & Myszka, D. G. (2009). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- van der Neut Kolfschoten, M., et al. (2012).
- Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?.
- SeraCare. Technical Guide for ELISA - Protocols.
- Sigma-Aldrich. ELISA Procedures.
- Sigma-Aldrich. This compound | 147636-36-0.
- Benchchem. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
- El-Subbagh, H. I., et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. NIH.
- ChemScene. 147636-36-0 | this compound.
- ResearchGate. (2019).
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Carbone, C., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. NIH.
- Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
- Richard, J., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. NIH.
- BLD Pharm. 147636-36-0|this compound.
- Ohta, M., et al. (2000). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][17][20]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- MDPI. (2024).
- ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery.
- ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 5. cusabio.com [cusabio.com]
- 6. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 7. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 13. immunoreagents.com [immunoreagents.com]
- 14. seracare.com [seracare.com]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. thermofisher.com [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the In Vitro and In Vivo Stability of 1-Tosylpiperidine-4-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the stability of a potential drug candidate is paramount. This guide provides a comprehensive comparison of the methodologies used to assess the in vitro and in vivo stability of 1-Tosylpiperidine-4-carboxylic acid analogs. While direct comparative data for this specific class of compounds is not extensively published, this document will equip you with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to conduct a thorough stability assessment of your novel analogs.
The Significance of Stability in Drug Discovery
The journey of a drug from the laboratory to the clinic is fraught with challenges, and a significant hurdle is ensuring the compound is stable enough to exert its therapeutic effect. Instability can lead to a cascade of undesirable outcomes, including a short shelf-life, formation of toxic degradation products, and poor pharmacokinetic profiles.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties and metabolic stability.[3][4] However, the overall stability of a molecule is dictated by the interplay of all its functional groups. In the case of this compound analogs, the tosyl group, the piperidine ring, and the carboxylic acid moiety, along with any substitutions, will collectively determine the compound's fate both on the shelf and in the body.
In Vitro Stability Assessment: A First Look at a Compound's Resilience
In vitro stability assays are indispensable tools in early drug discovery for rapidly screening compounds and identifying potential liabilities.[5][6] These assays provide a controlled environment to assess a compound's susceptibility to chemical and enzymatic degradation.
Plasma Stability: Surviving the Circulatory System
One of the first biological environments a drug encounters upon administration is the bloodstream. Plasma contains a variety of enzymes, such as esterases and amidases, that can degrade susceptible compounds.[5][6][7] A plasma stability assay is therefore crucial to predict a compound's survival in circulation.
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO.[8] Pooled plasma from various species (e.g., human, rat, mouse) is thawed at 37°C.[6]
-
Incubation: The test compound is incubated with the plasma at a final concentration of typically 1 µM at 37°C.[6][7] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[6]
-
Reaction Termination: The enzymatic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate plasma proteins.[5] An internal standard is often included in the termination solution to aid in accurate quantification.[6]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[9]
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. From this, the half-life (t½) of the compound in plasma can be determined.[5]
Figure 2: Experimental workflow for an in vitro microsomal stability assay.
Illustrative In Vitro Stability Data for this compound Analogs
The following table presents hypothetical data for a series of this compound analogs, demonstrating how structural modifications might influence their in vitro stability.
| Compound ID | R Group Modification | Plasma Half-life (t½, min) | Microsomal Half-life (t½, min) |
| Analog A | H | > 120 | 45 |
| Analog B | 4-fluoro | > 120 | 75 |
| Analog C | 3-methyl | > 120 | 30 |
| Analog D | 2,6-difluoro | > 120 | > 90 |
This data is for illustrative purposes only.
In Vivo Stability and Pharmacokinetic Profiling: The Whole-Body Perspective
While in vitro assays are valuable for screening, in vivo studies are essential to understand a compound's true stability and pharmacokinetic (PK) behavior in a living organism. [10][11]These studies provide critical information on a drug's absorption, distribution, metabolism, and excretion (ADME).
In Vivo Pharmacokinetic Study Design
A typical PK study in a preclinical species, such as the rat, involves administering the compound and then collecting blood samples over time to measure the drug concentration. [10]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: The compound is administered via at least two routes: intravenous (IV) to determine clearance and volume of distribution, and the intended clinical route, often oral (PO), to assess bioavailability. [10]3. Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method for In Vivo Samples
Accurate quantification of the drug in plasma is crucial for generating reliable PK data. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity. [9][12]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction is typically performed to remove plasma proteins and isolate the drug. [9][13]An internal standard is added to each sample to correct for variability during sample processing and analysis. [13]2. LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography (LC) component separates the drug from other components in the sample, and the tandem mass spectrometry (MS/MS) component provides sensitive and specific detection and quantification.
-
Method Validation: The bioanalytical method must be rigorously validated to ensure its accuracy, precision, selectivity, and stability, following guidelines from regulatory agencies like the FDA. [12][14][15]
Figure 3: Workflow for an in vivo pharmacokinetic study and bioanalysis.
Illustrative In Vivo Pharmacokinetic Data for this compound Analogs
The following table presents hypothetical PK data for the same series of analogs, illustrating how in vitro stability might translate to in vivo performance.
| Compound ID | Half-life (t½, h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) | Oral Bioavailability (F, %) |
| Analog A | 2.5 | 30 | 5.0 | 40 |
| Analog B | 4.2 | 18 | 4.8 | 65 |
| Analog C | 1.8 | 45 | 5.5 | 25 |
| Analog D | 6.1 | 10 | 4.5 | 80 |
This data is for illustrative purposes only.
Bridging the Gap: In Vitro-In Vivo Correlation
A key goal of these studies is to establish an in vitro-in vivo correlation (IVIVC). Generally, compounds that are more stable in liver microsomes (longer half-life, lower intrinsic clearance) tend to have lower clearance and longer half-lives in vivo. [16]For instance, in our hypothetical data, Analog D, which was the most stable in microsomes, also exhibited the longest half-life and lowest clearance in vivo.
However, discrepancies can arise due to factors not captured by simple in vitro models, such as the involvement of non-CYP metabolic enzymes, transporter effects, and tissue distribution. Therefore, a comprehensive assessment of both in vitro and in vivo data is essential for making informed decisions in a drug discovery program.
Conclusion
The stability of this compound analogs is a critical determinant of their potential as therapeutic agents. A systematic approach, beginning with high-throughput in vitro assays for plasma and microsomal stability, followed by definitive in vivo pharmacokinetic studies, is crucial for a thorough evaluation. By understanding the principles behind these assays, implementing robust experimental protocols, and carefully interpreting the data, researchers can effectively guide the optimization of this promising class of compounds and increase the likelihood of developing a successful drug candidate.
References
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Cyprotex. Microsomal Stability. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Domainex. Plasma Stability Assay. [Link]
- Creative Bioarray. Plasma Stability Assay. [Link]
- Cyprotex. Plasma Stability. [Link]
- PubMed Central.
- Creative Bioarray. Microsomal Stability Assay. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- ResearchGate.
- Journal of Pharmaceutical Analysis. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- PubMed.
- ResearchGate. a) Different modalities of piperidine-containing drugs and drug... [Link]
- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- PubMed Central.
- ResearchGate.
- Walsh Medical Media. An Overview of Bioanalytical Methods. [Link]
- ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]
- International Journal of Pharmaceutical Sciences Review and Research.
- Separation Science. Bioanalytical Method Validation Aiming for Enhanced Reproducibility. [Link]
- OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [Link]
- Pharmaceutical Journal.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs... [Link]
- PubMed. Synthesis, in vitro and in silico anti-bacterial analysis of piperine and piperic ester analogues. [Link]
- PubMed Central. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. [Link]
- Clinical Gate. Chemical stability in dosage forms. [Link]
- PubMed. Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence. [Link]
- MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]
Sources
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Senior Application Scientist's Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 1-Tosylpiperidine-4-carboxylic acid
In the landscape of modern drug discovery, the carboxylic acid moiety is a well-established pharmacophore, crucial for the biological activity of over 450 approved drugs.[1][2] Its planarity and pKa of approximately 5 allow it to engage in potent electrostatic interactions with biological targets.[1] However, the very properties that make it effective can also introduce challenges, including metabolic instability, toxicity, and poor membrane permeability.[3][4] This guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid group, specifically within the context of the 1-Tosylpiperidine-4-carboxylic acid scaffold. We will explore the synthesis, physicochemical properties, and potential biological implications of replacing this key functional group with tetrazoles, hydroxamic acids, and acylsulfonamides.
The Rationale for Bioisosteric Replacement
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit a comparable biological response to the functional group they are replacing.[1] The strategic substitution of a carboxylic acid with a suitable bioisostere can be a powerful tool to mitigate its inherent drawbacks while preserving or even enhancing target engagement.[3][5] This approach can lead to improved pharmacokinetic profiles, reduced toxicity, and the generation of new intellectual property.[3]
Comparative Analysis of Key Bioisosteres
This section details the properties and synthesis of three prominent carboxylic acid bioisosteres: 5-substituted-1H-tetrazole, hydroxamic acid, and N-acylsulfonamide. Each is evaluated as a potential replacement for the carboxylic acid in this compound.
The 5-Substituted-1H-Tetrazole: A Close Mimic
The 5-substituted-1H-tetrazole is one of the most widely recognized and successful non-classical bioisosteres of the carboxylic acid group.[5] Its pKa is remarkably similar to that of a carboxylic acid, and it is known to be resistant to metabolic degradation.
Physicochemical Properties at a Glance:
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Justification |
| pKa | ~4.5 | ~4.5-4.9 | The acidic N-H proton of the tetrazole ring closely mimics the acidity of the carboxylic acid proton.[5][6] |
| Lipophilicity (cLogP) | Lower | Higher | The tetrazole ring is generally more lipophilic than the carboxylic acid group.[5] |
| Metabolic Stability | Susceptible to glucuronidation | Generally stable | The tetrazole ring is resistant to common metabolic pathways that affect carboxylic acids.[6] |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Both groups can participate in similar hydrogen bonding interactions with target proteins.[6] |
Experimental Workflow: Synthesis and Evaluation
Detailed Synthetic Protocol: Synthesis of 5-(1-Tosylpiperidin-4-yl)-1H-tetrazole
The most common and versatile method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[7]
-
Step 1: Preparation of 1-Tosylpiperidine-4-carbonitrile.
-
Starting from commercially available this compound, convert the carboxylic acid to the primary amide via standard amide coupling (e.g., using EDC/HOBt and ammonia).
-
Dehydrate the resulting amide using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) to yield 1-Tosylpiperidine-4-carbonitrile.
-
-
Step 2: Cycloaddition with Sodium Azide.
-
In a round-bottom flask, dissolve 1-Tosylpiperidine-4-carbonitrile in an appropriate solvent such as DMF or toluene.[8][9]
-
Add sodium azide (NaN₃) and a catalyst. Common catalysts include zinc salts (e.g., ZnBr₂), triethylamine hydrochloride, or silica sulfuric acid.[9][10][11]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Safety Note: Reactions involving azides can be hazardous. Hydrazoic acid (HN₃), which is explosive and toxic, can be generated in situ. All procedures should be carried out in a well-ventilated fume hood with appropriate safety precautions.[8]
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to protonate the tetrazole ring.[12]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-(1-Tosylpiperidin-4-yl)-1H-tetrazole.[12]
-
The Hydroxamic Acid: A Metal Chelator and Carboxylic Acid Mimic
Hydroxamic acids are another important class of carboxylic acid bioisosteres. They are known for their ability to chelate metal ions, which is a key feature in the mechanism of action for many metalloenzyme inhibitors.[13]
Physicochemical Properties at a Glance:
| Property | Carboxylic Acid | Hydroxamic Acid | Justification |
| pKa | ~4.5 | ~8-9 | Hydroxamic acids are significantly less acidic than carboxylic acids.[14] |
| Lipophilicity (cLogP) | Lower | Generally higher | The replacement of a hydroxyl group with an N-hydroxy amide group typically increases lipophilicity. |
| Metabolic Stability | Susceptible to glucuronidation | Can be metabolized via sulfation and glucuronidation.[14] | |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Can participate in similar hydrogen bonding patterns. |
| Metal Chelation | Weak | Strong | The hydroxamic acid moiety is a potent chelator of metal ions like Zn²⁺ and Fe³⁺.[13] |
Experimental Workflow: Synthesis and Evaluation
Detailed Synthetic Protocol: Synthesis of N-Hydroxy-1-tosylpiperidine-4-carboxamide
Hydroxamic acids are commonly prepared from carboxylic acids or their corresponding esters by reaction with hydroxylamine.[15][16]
-
Step 1: Esterification of this compound.
-
Convert this compound to its methyl or ethyl ester. This can be achieved by reacting the carboxylic acid with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.
-
-
Step 2: Formation of the Hydroxamic Acid.
-
Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in methanol to generate free hydroxylamine in situ.[17]
-
Add the methyl 1-Tosylpiperidine-4-carboxylate to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by TLC or LC-MS.
-
-
Step 3: Work-up and Purification.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid to precipitate the hydroxamic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Hydroxy-1-tosylpiperidine-4-carboxamide. Further purification can be achieved by recrystallization.
-
The N-Acylsulfonamide: A More Acidic Alternative
N-acylsulfonamides are another class of bioisosteres that can effectively mimic carboxylic acids.[18][19] A key feature of this group is that their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen, making them versatile for optimizing interactions with biological targets.[18]
Physicochemical Properties at a Glance:
| Property | Carboxylic Acid | N-Acylsulfonamide | Justification |
| pKa | ~4.5 | ~3.5-4.5 | The electron-withdrawing nature of the sulfonyl group makes the N-H proton more acidic than a typical amide, and comparable to a carboxylic acid.[18] |
| Lipophilicity (cLogP) | Lower | Generally higher | The additional sulfonyl group and its substituent increase the lipophilicity. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | The N-acylsulfonamide linkage is more resistant to hydrolysis than the corresponding carboxylic acid.[18] |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | The two sulfonyl oxygens can act as hydrogen bond acceptors, similar to the carboxylate oxygens.[18] |
Experimental Workflow: Synthesis and Evaluation
Detailed Synthetic Protocol: Synthesis of N-(Alkyl/Arylsulfonyl)-1-tosylpiperidine-4-carboxamide
The most common method for preparing N-acylsulfonamides involves the acylation of a sulfonamide with an activated carboxylic acid derivative, such as an acyl chloride or anhydride.[18]
-
Step 1: Activation of this compound.
-
Convert this compound to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.
-
-
Step 2: Acylation of a Sulfonamide.
-
In a separate flask, dissolve the desired sulfonamide (e.g., methanesulfonamide or benzenesulfonamide) in an appropriate solvent (e.g., DCM or THF) and add a base (e.g., triethylamine or pyridine).
-
Slowly add the freshly prepared 1-Tosylpiperidine-4-carbonyl chloride to the sulfonamide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-(Alkyl/Arylsulfonyl)-1-tosylpiperidine-4-carboxamide.
-
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a nuanced yet powerful strategy in drug design. For the this compound scaffold, 5-substituted-1H-tetrazoles offer a close mimic in terms of acidity and hydrogen bonding potential, with the added benefit of enhanced metabolic stability. Hydroxamic acids, while less acidic, introduce the unique capability of metal chelation, which can be advantageous for specific biological targets. N-acylsulfonamides provide a more acidic and highly tunable alternative, allowing for fine-tuning of physicochemical properties. The choice of bioisostere will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions, pharmacokinetic profile, and intellectual property landscape. The experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of these valuable analogs.
References
- Semantic Scholar. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
- National Institutes of Health. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
- National Institutes of Health. Carboxylic acid (bio)isosteres in drug design. [Link]
- Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
- Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
- Wikipedia. Hydroxamic acid. [Link]
- National Institutes of Health. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]
- Johnson, D. C., II, & Widlanski, T. S. (2002). Multiple Routes for the Synthesis of N-Acyl Sulfonamide-Bridged Nucleosides. Synthesis, 2002(06), 809-815.
- Royal Society of Chemistry. (2022). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
- National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
- Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. [Link]
- ResearchGate.
- Royal Society of Chemistry. (2022).
- ACS Publications. (2019, May 8). Palladium(0)
- National Institutes of Health. (2014).
- ACS Publications. (2022, April 28). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. [Link]
- Bentham Science. Tetrazoles: Synthesis and Biological Activity. [Link]
- Taylor & Francis Online. (2015).
- Organic Chemistry Portal.
- AIR Unimi. (2021, August 20).
- Royal Society of Chemistry. (2023, November 22).
- ACS Publications. (2021, August 20).
- CORA. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]
- National Institutes of Health. (2012). Methods for Hydroxamic Acid Synthesis. [Link]
- National Institutes of Health. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
- ResearchGate. (2025, August 6). Tetrazoles: Synthesis and Biological Activity. [Link]
- ResearchGate. Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. [Link]
- National Institutes of Health. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. [Link]
- OUCI. Tetrazoles as carboxylic acid isosteres: chemistry and biology. [Link]
- ResearchGate. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. [Link]
- ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
- eScholarship.org. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
- National Institutes of Health. (2020).
- Self-serve web hosting. (2011, April 4). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. [Link]
- ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
- University of Pennsylvania. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
- ResearchGate. (2025, December 30).
- ResearchGate. N-Acylation of sulfonamides with carboxylic acid anhydride in solvent.... [Link]
- Semantic Scholar. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 16. air.unimi.it [air.unimi.it]
- 17. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 1-Tosylpiperidine-4-carboxylic Acid
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 1-Tosylpiperidine-4-carboxylic acid is a particularly valuable building block, offering three distinct points for chemical modification: the nitrogen atom (after a potential deprotection), the C-H bonds of the piperidine ring, and the carboxylic acid group. This guide provides a comprehensive comparison of state-of-the-art catalytic systems for the selective functionalization of this versatile scaffold, offering researchers and drug development professionals a detailed roadmap for navigating the complexities of its chemical space.
I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a robust and widely adopted method for the formation of C-N bonds, enabling the arylation of a vast array of amine substrates.[1][2] While this compound itself is N-functionalized, a common synthetic strategy involves the deprotection of the tosyl group to liberate the secondary amine, which can then undergo N-arylation.
Catalytic Cycle and Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-established palladium-catalyzed process.[2] It commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The cycle culminates in reductive elimination, which furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is paramount to the success of this reaction, influencing both catalytic activity and substrate scope.[3]
Figure 1: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Protocol: N-Arylation of Piperidine-4-carboxylic Acid
The following is a general protocol for the N-arylation of piperidine-4-carboxylic acid (assuming prior removal of the tosyl group).
Materials:
-
Piperidine-4-carboxylic acid
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add piperidine-4-carboxylic acid, aryl bromide, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Rhodium-Catalyzed C-H Functionalization: Directing Group-Assisted Activation
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis of complex molecules.[4] For N-tosylpiperidines, rhodium catalysts can facilitate the selective functionalization of C-H bonds, with the tosyl group often acting as a directing group.
Catalytic Cycle and Regioselectivity
Rhodium-catalyzed C-H functionalization can proceed through various catalytic cycles, often involving a Rh(I)/Rh(III) or a Rh(III)/Rh(V) pathway.[4] A common mechanism involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkyne or an alkene, followed by reductive elimination to afford the functionalized product and regenerate the active rhodium catalyst.
The regioselectivity of C-H functionalization on the piperidine ring is a critical consideration. The electronic and steric properties of the N-protecting group and the catalyst's ligand sphere play a crucial role in determining the site of activation.[5] For N-tosylpiperidines, arylation has been shown to occur, and the specific position (e.g., C2 vs. C3/C4) can be influenced by the reaction conditions.[3][5]
Figure 2: Simplified catalytic cycle for rhodium-catalyzed C-H functionalization.
Representative Protocol: Rhodium-Catalyzed C-H Arylation of N-Tosylpiperidine
Materials:
-
N-Tosylpiperidine
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)₂]BF₄ (5 mol%)
-
Chiral diene ligand (e.g., (R,R)-Ph-bod*) (6 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane/H₂O (10:1)
Procedure:
-
In a glovebox, charge a vial with [Rh(cod)₂]BF₄ and the chiral diene ligand.
-
Add anhydrous 1,4-dioxane and stir for 30 minutes.
-
To a separate vial, add N-tosylpiperidine, arylboronic acid, and K₃PO₄.
-
Add the catalyst solution to the substrate mixture, followed by water.
-
Seal the vial and stir at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography.
III. Photoredox Catalysis: Harnessing Light for Decarboxylative Functionalization and Minisci-Type Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[6][7] For this compound, this approach offers a direct avenue for functionalization by leveraging the carboxylic acid moiety.
Decarboxylative Arylation
In a photoredox-catalyzed decarboxylative arylation, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate to a carboxyl radical.[8] This radical readily extrudes CO₂, generating an alkyl radical at the 4-position of the piperidine ring. This radical can then be trapped by an aryl coupling partner, often in the presence of a nickel co-catalyst, to form a new C-C bond.[8][9]
Figure 3: General mechanism for photoredox-catalyzed decarboxylative arylation.
Minisci-Type Reaction
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heteroarene.[10][11] Photoredox catalysis provides a mild and efficient way to generate the necessary alkyl radical from this compound via decarboxylation.[12][13] This radical can then add to a protonated heterocycle, and subsequent oxidation and deprotonation yield the functionalized heteroarene.
Experimental Protocol: Photoredox-Mediated Minisci Reaction
The following is a representative one-pot protocol for a Minisci-type reaction using a carboxylic acid.[12]
Materials:
-
This compound
-
N-Hydroxyphthalimide (1.1 equiv)
-
Heteroarene (5.0 equiv)
-
Organic photocatalyst (e.g., Eosin Y) (2 mol%)
-
DCC (1.1 equiv)
-
TFA (2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a reaction vessel, add this compound, N-hydroxyphthalimide, and DCC.
-
Add anhydrous DMSO and stir at room temperature for 1 hour to form the redox-active ester in situ.
-
Add the heteroarene, photocatalyst, and TFA.
-
Degas the mixture with argon for 15 minutes.
-
Irradiate the reaction with visible light (e.g., blue LEDs) with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
IV. Cooperative Nickel/Photoredox Catalysis for α-Acylation
A recent and highly innovative approach involves the cooperative action of a nickel catalyst and a photoredox catalyst to achieve site- and enantioselective α-acylation of saturated N-heterocycles with carboxylic acids.[1] This method is particularly relevant as it directly utilizes the carboxylic acid functionality for C-C bond formation at a C-H bond of another heterocycle. While this is not a direct functionalization of this compound itself, it showcases a powerful strategy where this molecule could act as the acylating agent.
Mechanism and Synthetic Utility
This dual catalytic system employs a photocatalyst to generate a chlorine radical, which then acts as a hydrogen atom transfer (HAT) agent to selectively abstract an α-amino C-H from a saturated N-heterocycle.[1] The resulting α-amino radical is then captured by a chiral nickel catalyst. Concurrently, the carboxylic acid is activated (e.g., as an anhydride) and undergoes oxidative addition to the nickel center. Reductive elimination then furnishes the α-acylated N-heterocycle with high enantioselectivity.[1]
Figure 4: Cooperative Nickel/Photoredox catalysis for α-acylation.
V. Head-to-Head Comparison of Catalytic Systems
| Catalytic System | Functionalization Site | Key Reagents | Advantages | Limitations |
| Palladium-Catalyzed N-Arylation | Nitrogen (after deprotection) | Pd catalyst, phosphine ligand, base | High functional group tolerance, well-established, broad substrate scope. | Requires deprotection step, potential for catalyst poisoning. |
| Rhodium-Catalyzed C-H Functionalization | C-H bonds (e.g., C2, C4) | Rh catalyst, directing group, oxidant | Atom-economical, direct functionalization. | Regioselectivity can be challenging to control, may require specific directing groups. |
| Photoredox Decarboxylative Coupling | C4 (via carboxylic acid) | Photocatalyst, Ni co-catalyst (often) | Direct use of carboxylic acid, mild conditions. | Substrate scope can be limited, potential for side reactions. |
| Photoredox Minisci-Type Reaction | C4 (via carboxylic acid) | Photocatalyst, acid, heteroarene | Mild conditions, high functional group tolerance. | Requires an electron-deficient coupling partner. |
| Cooperative Ni/Photoredox α-Acylation | This compound acts as the acylating agent | Ni catalyst, photocatalyst, HAT agent | High chemo- and enantioselectivity, direct use of carboxylic acids. | Not a direct functionalization of the piperidine ring itself. |
Conclusion
The functionalization of this compound can be approached through a variety of powerful catalytic systems, each with its own set of advantages and challenges. The choice of methodology will ultimately depend on the desired synthetic outcome. For N-arylation, the Buchwald-Hartwig amination remains the gold standard, albeit requiring a deprotection step. For direct C-H functionalization, rhodium catalysis offers an elegant solution, though control of regioselectivity is key. Photoredox catalysis provides a versatile platform for leveraging the carboxylic acid moiety, either for decarboxylative coupling or for Minisci-type reactions. Finally, the emerging field of cooperative catalysis, such as the nickel/photoredox system, opens up new avenues for asymmetric synthesis where the target molecule can serve as a key building block. A thorough understanding of these catalytic systems will empower researchers to unlock the full synthetic potential of the invaluable piperidine scaffold.
References
- Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox c
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Highly enantioselective arylation of N-tosylalkylaldimines catalyzed by rhodium-diene complexes. PubMed. [Link]
- Mechanism and stereoselectivity in NHC-catalyzed β-functionalization of saturated carboxylic ester. PubMed Central. [Link]
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investig
- Ag/Au-Catalyzed Functionalization of Heterocycles Through C–H Activation.
- Photoredox-Catalyzed C–H Functionaliz
- Photocatalytic Decarboxylative Minisci Reaction Catalyzed by Palladium-Loaded Gallium Nitride. PubMed Central. [Link]
- Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
- Late-stage functionalization of drug analogs Reaction conditions.
- Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides. PubMed. [Link]
- Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group - Princeton University. [Link]
- Photochemical Minisci-type reactions via radical decarboxylation.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N‑(Acyloxy)phthalimides. Figshare. [Link]
- Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University. [Link]
- Enantioselective and rapid Rh-catalyzed arylation of N-tosyl- and N-nosylaldimines in methanol. Semantic Scholar. [Link]
- Palladium‐catalyzed decarboxylative coupling of α,β‐unsaturated carboxylic acids with aryl tosylates.
- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
- (PDF) Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates.
- Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed. [Link]
- Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Semantic Scholar. [Link]
Sources
- 1. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.bu.edu [people.bu.edu]
- 4. Highly Enantioselective Arylation of N-Tosylalkylaldimines Catalyzed by Rhodium-Diene Complexes [organic-chemistry.org]
- 5. Highly enantioselective arylation of N-tosylalkylaldimines catalyzed by rhodium-diene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Recent trends in catalytic sp3 C-H functionalization of heterocycles. | Semantic Scholar [semanticscholar.org]
- 7. Rhodium(III)-catalyzed olefinic C-H alkynylation of acrylamides using tosyl-imide as directing group. | Semantic Scholar [semanticscholar.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. [PDF] Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore | Semantic Scholar [semanticscholar.org]
- 10. Photocatalytic Decarboxylative Minisci Reaction Catalyzed by Palladium-Loaded Gallium Nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via Nâ(Acyloxy)phthalimides - The Journal of Organic Chemistry - Figshare [figshare.com]
A Comparative Guide to the Purity Assessment of Commercial 1-Tosylpiperidine-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess and compare the purity of commercial batches of 1-Tosylpiperidine-4-carboxylic acid. Moving beyond a simple reliance on supplier-provided Certificates of Analysis, we present a multi-faceted, orthogonal approach to purity determination, grounded in robust analytical chemistry. The methodologies detailed herein are designed to offer a holistic understanding of a sample's quality, identifying and quantifying not just the principal component but also process-related impurities and residual solvents that can critically impact downstream applications.
The Critical Role of Purity in Synthesis and Drug Development
This compound is a key building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, featuring a protected piperidine nitrogen and a carboxylic acid moiety, makes it a versatile scaffold for synthesizing a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[1][2]
The purity of this starting material is paramount. Unidentified impurities can lead to the formation of undesired side products, complicate reaction monitoring and product purification, and, most critically, introduce potentially toxic components into final drug substances.[3][4] Therefore, a rigorous, in-house verification of purity is an indispensable step in quality control and regulatory compliance.[5][6]
The Impurity Landscape: What to Expect and Where to Look
A thorough purity assessment begins with a theoretical understanding of the potential impurities that may arise from the synthetic route and subsequent degradation. The most common synthesis involves the reaction of piperidine-4-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][7]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual piperidine-4-carboxylic acid.
-
Reagent-Related Impurities: p-Toluenesulfonic acid (from hydrolysis of TsCl), and unreacted tosyl chloride.[7]
-
By-products: Di-tosylated species or other side-reaction products. The tosyl group itself can act as a leaving group, leading to potential side reactions.[8][9]
-
Inorganic Salts: Salts formed from the base used during the reaction and workup (e.g., triethylammonium chloride, sodium chloride).
Potential Degradation Products:
-
Hydrolysis of the tosyl group under acidic or basic conditions to regenerate piperidine-4-carboxylic acid.
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, toluene, water) can be retained in the final product. Their presence must be controlled according to regulatory guidelines such as ICH Q3C.[3]
dot graph "Synthesis_and_Impurity_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes SM [label="Piperidine-4-carboxylic Acid\n+ p-Toluenesulfonyl Chloride"]; Product [label="1-Tosylpiperidine-4-\ncarboxylic acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity_SM [label="Unreacted Starting\nMaterial", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_Reagent [label="p-Toluenesulfonic Acid\n(TsCl Hydrolysis)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_Byproduct [label="Side-Reaction\nBy-products", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_Solvent [label="Residual Solvents", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges SM -> Product [label=" Tosylation Reaction "]; SM -> Impurity_SM [label=" Incomplete Reaction "]; SM -> Impurity_Reagent [label=" Reagent Degradation "]; Product -> Impurity_Byproduct [label=" Side Reactions "]; Product -> Impurity_Solvent [label=" From Purification "]; } dot Figure 1: Potential sources of impurities in the synthesis of this compound.
An Orthogonal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is essential for a robust and reliable assessment.
dot graph "Purity_Assessment_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Sample [label="Commercial Sample Receipt", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV\n(Chromatographic Purity\n& Impurity Profile)"]; qNMR [label="Quantitative NMR (qNMR)\n(Absolute Purity Assay)"]; LCMS [label="LC-MS\n(Impurity Identification)"]; GC [label="GC-Headspace\n(Residual Solvents)"]; Data [label="Data Integration\n& Comparison", shape=parallelogram]; Report [label="Final Purity Assignment\n& Report", shape=document, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Sample -> HPLC; Sample -> qNMR; Sample -> LCMS; Sample -> GC; HPLC -> Data; qNMR -> Data; LCMS -> Data; GC -> Data; Data -> Report; } dot Figure 2: A comprehensive workflow for the purity assessment of chemical reagents.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
HPLC is the workhorse for determining the chromatographic purity and impurity profile of non-volatile organic compounds.[10][11] A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Causality Behind Experimental Choices:
-
A C18 column is selected for its versatility in retaining moderately polar compounds like this compound.[12]
-
The acidic mobile phase (0.1% phosphoric acid) ensures the carboxylic acid moiety is protonated, leading to consistent retention times and sharp peak shapes.[13]
-
A gradient elution is employed to ensure that both more polar impurities (eluting early) and less polar impurities (eluting late) are effectively separated from the main peak.
-
Detection at 220 nm provides good sensitivity for the tosyl chromophore.
Quantitative NMR (qNMR) for Absolute Purity
While HPLC provides relative purity based on peak area percentage, Quantitative NMR (qNMR) offers a direct and primary method for determining the absolute purity (w/w %) of a substance without the need for a specific reference standard of the analyte itself.[14][15][16] The technique relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[14][15]
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): A certified reference material with high purity and a simple spectrum (e.g., maleic acid, dimethyl sulfone). The IS must have peaks that do not overlap with the analyte peaks.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a vial.
-
Accurately weigh ~10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[17]
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula[18]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity.
Causality Behind Experimental Choices:
-
A high-field NMR (≥400 MHz) is used to achieve better signal dispersion and minimize peak overlap.
-
The choice of a certified internal standard is crucial for accuracy. Its purity must be known and traceable.
-
A long relaxation delay is the most critical parameter for ensuring quantitativity, as it allows all protons to fully relax between pulses, making the signal integral directly proportional to the molar concentration.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[19][20][21] It is indispensable for identifying unknown impurities by providing their molecular weights.[22]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
LC Method: The HPLC method described in section 3.1 can be adapted. However, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives such as formic acid or ammonium acetate to be compatible with the MS detector.
-
MS Detection:
-
Operate in both positive and negative ion modes to ensure detection of a wide range of impurities.
-
Acquire full scan data to determine the molecular weights of all eluting compounds.
-
For further structural elucidation, tandem MS (MS/MS) experiments can be performed to generate fragmentation patterns.[22][23]
-
Causality Behind Experimental Choices:
-
ESI is a soft ionization technique suitable for moderately polar and thermally labile molecules like the target compound and its potential impurities.
-
Running in both positive and negative modes is important as some impurities may ionize preferentially in one mode over the other. For instance, the carboxylic acid will readily deprotonate in negative mode ([M-H]⁻), while the piperidine nitrogen might be protonated in positive mode ([M+H]⁺).
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
Residual solvents are common process-related impurities that must be controlled.[4][24] Static headspace coupled with gas chromatography (GC) is the standard technique for analyzing volatile organic compounds in solid samples, as outlined in USP <467>.[25][26]
Experimental Protocol: GC-Headspace Analysis
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.[27][28]
-
Sample Preparation: Accurately weigh a sample (~100 mg) into a headspace vial and dissolve/disperse it in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Headspace Conditions:
-
Incubation Temperature: 80°C.
-
Incubation Time: 45 minutes.
-
-
GC Conditions:
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Oven Program: 40°C (20 min), then ramp at 10°C/min to 240°C (10 min).[26]
-
Detector: FID at 250°C.
-
-
Quantification: Analyze against a standard solution containing known amounts of expected solvents.
Causality Behind Experimental Choices:
-
Headspace sampling avoids injecting the non-volatile matrix onto the GC column, which would cause contamination and degradation. The sample is heated, and the volatile solvents partition into the gas phase (headspace), which is then injected.[27]
-
An FID is a universal detector for organic compounds and provides excellent sensitivity for this analysis.[25]
Comparative Analysis of Commercial Samples
To illustrate the application of this orthogonal approach, we present hypothetical data for three different commercial lots of this compound.
Table 1: Purity Assessment Data for Commercial Lots
| Parameter | Lot A | Lot B | Lot C |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
| HPLC Purity (% Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity (HPLC) | 0.25% (Unk.) | 1.1% (p-Toluenesulfonic acid) | 0.1% (Unk.) |
| qNMR Purity (w/w %) | 98.9% | 97.5% | 99.6% |
| LC-MS Impurity ID | Unk. @ m/z 298 | Confirmed p-Toluenesulfonic acid | Unk. @ m/z 312 |
| Residual Toluene (ppm) | 1500 ppm | < 50 ppm | < 50 ppm |
| Residual Water (%) | 0.5% | 0.2% | 0.1% |
Interpretation of Results:
-
Lot C appears to be the highest quality sample. It has the highest purity by both HPLC and qNMR, with minimal impurities and residual solvents.
-
Lot A shows high chromatographic purity by HPLC (99.5%), but its absolute purity by qNMR is lower (98.9%). This discrepancy is explained by the high level of residual toluene (1500 ppm, which is above the ICH limit of 890 ppm) and water, both of which are not detected by the HPLC-UV method. This highlights the critical importance of orthogonal methods.
-
Lot B has a lower purity due to a significant amount of p-toluenesulfonic acid, a likely by-product from the hydrolysis of the tosyl chloride reagent. This was readily identified by LC-MS. While its residual solvent content is low, the presence of a known process impurity at over 1% may make it unsuitable for sensitive applications.
Conclusion and Best Practices
The purity assessment of a critical raw material like this compound demands a rigorous, multi-technique approach. Relying solely on a single method, such as HPLC, can be misleading as it may not account for non-chromophoric impurities or residual solvents.
Recommendations for Researchers:
-
Always Verify: Independently verify the purity of critical starting materials upon receipt, regardless of the supplier's claims.
-
Employ Orthogonal Methods: At a minimum, combine a chromatographic technique (HPLC) for impurity profiling with a quantitative method (qNMR) for an absolute purity value.
-
Identify the Unknowns: Use LC-MS to identify any significant impurities (>0.1%), as their structure can provide insights into the manufacturing process and potential reactivity.
-
Don't Forget Solvents: Always perform residual solvent analysis, as these are common process impurities that can affect reaction outcomes and product safety.
By adopting this comprehensive analytical strategy, researchers and drug developers can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and safer scientific outcomes.
References
- Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
- Residual solvent analysis by GC-Headspace. Scharlab Internacional.
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
- A Guide to Quantit
- Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Quantitative NMR (qNMR)
- Quantit
- Quantitative NMR (qNMR)
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
- This compound | 147636-36-0. Smolecule.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
- Technical Support Center: Troubleshooting Incomplete Tosyl
- Guidance for Industry Q3A Impurities in New Drug Substances. U.S.
- The HPLC analytical approach of 3-amino piperidine.
- Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Tosylates And Mesyl
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. iris.unica.it [iris.unica.it]
- 3. jpionline.org [jpionline.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. myneni.princeton.edu [myneni.princeton.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. gcms.cz [gcms.cz]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 28. shimadzu.com [shimadzu.com]
Establishing Robust Analytical Standards for 1-Tosylpiperidine-4-carboxylic Acid Derivatives: A Comparative Guide
Introduction: The Critical Role of Analytical Standards in Drug Development
In the landscape of pharmaceutical research and development, the purity and characterization of intermediates are paramount. 1-Tosylpiperidine-4-carboxylic acid and its derivatives are key building blocks in the synthesis of a wide array of pharmacologically active molecules.[1] The structural integrity and purity of these intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, establishing rigorous analytical standards is not merely a quality control measure but a foundational element of successful drug development.
This guide provides a comprehensive comparison of essential analytical techniques for the characterization and quality control of this compound derivatives. We will delve into the principles, methodologies, and expected outcomes for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The focus will be on not just the "how" but the "why" behind each analytical choice, empowering researchers to develop and validate robust analytical methods for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an indispensable technique for assessing the purity of this compound derivatives and quantifying impurities.[2][3][4] Given that the tosyl group provides a chromophore, UV detection is a straightforward and effective approach.
Causality in Method Development: Why These Choices Matter
The selection of the stationary phase, mobile phase, and detector wavelength is critical for achieving optimal separation and sensitivity. A C18 reversed-phase column is often the first choice due to its versatility in separating compounds with moderate polarity like our target molecules.[2][3][4][5] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution between the main compound and any potential impurities. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The detection wavelength is chosen based on the UV absorbance maximum of the tosyl group, which is typically around 230-254 nm.[2]
Detailed Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard (purity ≥ 99.5%)
-
Sample of this compound for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the same solvent.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution at a concentration of 1 mg/mL.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample by the area normalization method. Identify and quantify any impurities relative to the main peak.
Comparative Data for this compound and a Phenyl Derivative
| Compound | Retention Time (min) | Purity (%) | Key Impurity (if any) |
| This compound | ~ 8.5 | ≥ 99.0 | Unreacted piperidine-4-carboxylic acid (~2.1 min) |
| 1-Tosyl-4-phenylpiperidine-4-carboxylic acid [6][7] | ~ 12.2 | ≥ 98.5 | Starting material (~5.8 min) |
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurity Structures
Mass spectrometry, particularly when coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for confirming the molecular weight and elucidating the structure of this compound derivatives and their impurities.
The Rationale Behind Ionization and Fragmentation Analysis
Electron Ionization (EI) is a common technique in GC-MS that provides a reproducible fragmentation pattern, which can serve as a "fingerprint" for a specific compound. For LC-MS, Electrospray Ionization (ESI) is often preferred as it is a softer ionization technique that typically yields a prominent molecular ion peak, confirming the molecular weight. The fragmentation pattern provides valuable information about the molecule's structure. For N-tosylated piperidines, characteristic fragmentation includes the loss of the tosyl group, cleavage of the piperidine ring, and decarboxylation.
Detailed Experimental Protocol: GC-MS Analysis (after derivatization)
Objective: To confirm the identity of this compound through its mass spectrum and identify potential volatile impurities. Note: The carboxylic acid group requires derivatization (e.g., silylation or esterification) to increase volatility for GC analysis.
Instrumentation:
-
GC-MS system with an EI source and a quadrupole mass analyzer.
Materials:
-
Sample of this compound
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine
Procedure:
-
Derivatization: In a vial, dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Expected Mass Fragmentation Pattern
The mass spectrum of the silylated derivative of this compound is expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment |
| 355 | [M]+ (TMS ester) |
| 283 | [M - Si(CH₃)₃]+ |
| 200 | [M - C₇H₇SO₂]+ |
| 155 | [C₇H₇SO₂]+ |
| 91 | [C₇H₇]+ (Tropylium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Why Specific Solvents and Referencing are Crucial
The choice of a deuterated solvent is essential for NMR analysis. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can solubilize the compound and allows for the observation of the acidic proton of the carboxylic acid group. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.
Detailed Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Sample of this compound
-
DMSO-d₆
-
TMS
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube. Add a small drop of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Expected Chemical Shifts for this compound
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.2 | br s | 1H | -COOH |
| ~7.6 | d | 2H | Aromatic (ortho to SO₂) |
| ~7.4 | d | 2H | Aromatic (meta to SO₂) |
| ~3.5 | m | 2H | Piperidine (H2, H6 - equatorial) |
| ~2.8 | m | 2H | Piperidine (H2, H6 - axial) |
| ~2.4 | s | 3H | -CH₃ (tosyl) |
| ~2.3 | m | 1H | Piperidine (H4) |
| ~1.8 | m | 2H | Piperidine (H3, H5 - equatorial) |
| ~1.5 | m | 2H | Piperidine (H3, H5 - axial) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~175.0 | -COOH |
| ~143.5 | Aromatic (ipso-SO₂) |
| ~133.0 | Aromatic (ipso-CH₃) |
| ~129.8 | Aromatic (meta to SO₂) |
| ~127.5 | Aromatic (ortho to SO₂) |
| ~45.0 | Piperidine (C2, C6) |
| ~40.5 | Piperidine (C4) |
| ~28.0 | Piperidine (C3, C5) |
| ~21.0 | -CH₃ (tosyl) |
Elemental Analysis: The Ultimate Confirmation of Composition
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). It serves as a fundamental check of purity and identity.
The Principle of Combustion Analysis
The sample is combusted in a high-temperature furnace in the presence of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The results are compared to the theoretical percentages calculated from the molecular formula. For a new compound, the experimental values should be within ±0.4% of the theoretical values.
Expected Elemental Composition
For this compound (C₁₃H₁₇NO₄S):
| Element | Theoretical (%) | Acceptable Range (%) |
| Carbon (C) | 55.11 | 54.71 - 55.51 |
| Hydrogen (H) | 6.05 | 5.65 - 6.45 |
| Nitrogen (N) | 4.94 | 4.54 - 5.34 |
Workflow and Data Integration for Comprehensive Characterization
A robust analytical workflow integrates these techniques to provide a comprehensive understanding of the compound's identity, purity, and quality.
Caption: Integrated workflow for the analytical characterization of this compound derivatives.
Conclusion: A Multi-faceted Approach to Ensuring Quality
Establishing robust analytical standards for this compound derivatives requires a multi-faceted approach that leverages the strengths of various analytical techniques. HPLC provides reliable purity data, NMR offers definitive structural confirmation, Mass Spectrometry confirms molecular weight and aids in impurity identification, and Elemental Analysis verifies the elemental composition. By integrating these methods and understanding the rationale behind their application, researchers can ensure the quality and consistency of these critical pharmaceutical intermediates, thereby contributing to the development of safe and effective medicines.
References
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
- Organic Syntheses. (n.d.). Procedure.
- PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- PubChem. (n.d.). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.
- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- UCL. (n.d.). Chemical shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NIST. (n.d.). Piperidine.
- SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
- Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
- Shimadzu. (n.d.). Introduction to HPLC.
- ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration?.
- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
- NIST. (n.d.). Piperidine, 1-ethyl-.
- NIST. (n.d.). N-(1-Cyclohexen-1-yl)piperidine.
- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An Inter-Laboratory Guide to the Validation of Analytical Methods for 1-Tosylpiperidine-4-carboxylic Acid
Welcome to this comprehensive guide on the inter-laboratory validation of analytical methods for 1-Tosylpiperidine-4-carboxylic acid (TPCA). As a crucial building block in the synthesis of various pharmaceutical compounds, the accurate and precise quantification of TPCA is paramount to ensuring the quality, safety, and efficacy of final drug products.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing a framework for comparing and validating analytical methods across different laboratories.
The principles outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the FDA's guidance on analytical method validation.[2][3][4][5][6] Our objective is to not only present various analytical techniques but to delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Importance of Inter-Laboratory Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] Single-laboratory validation provides initial evidence of a method's performance.[7][8] However, inter-laboratory validation, also known as a collaborative study, is the gold standard for establishing the ruggedness and reproducibility of a method. It assesses the variability in results when the same sample is analyzed by different laboratories, using the same method. This process is critical for standardizing methods across an organization or for regulatory submissions.
Analytical Methodologies for this compound
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For a polar compound like TPCA, which contains a carboxylic acid group, reverse-phase HPLC is a suitable approach.[9][10]
-
Column Chemistry: A C18 column is a common starting point for reverse-phase chromatography, offering good retention for moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to elute the analyte. The pH of the aqueous phase is critical for carboxylic acids. Setting the pH below the pKa of the carboxylic acid (~pH 2-3) will protonate the analyte, increasing its retention on the nonpolar stationary phase. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can also be employed to enhance retention for polar compounds that exhibit poor retention on traditional C18 columns.[10]
-
Detection: TPCA possesses a tosyl group, which contains a benzene ring, making it UV-active. Therefore, UV detection at a wavelength corresponding to the absorbance maximum of the tosyl chromophore (around 220-230 nm) is appropriate. For analytes without a strong chromophore, a Charged Aerosol Detector (CAD) can be a valuable alternative.[10]
Caption: A typical workflow for the HPLC analysis of this compound.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing TPCA in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions to determine the concentration of TPCA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility and thermal stability.[11]
-
Derivatization: Esterification is a common derivatization technique for carboxylic acids.[11] Converting the carboxylic acid group of TPCA to a methyl or silyl ester will significantly increase its volatility. For example, reaction with diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. Derivatization with 4-t-butylbenzyl bromide can also be used to create derivatives that yield characteristic mass spectra.[12]
-
GC Column: A nonpolar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for the separation of the derivatized TPCA.
-
Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for identification and quantification.
Caption: A typical workflow for the GC-MS analysis of this compound.
-
Derivatization:
-
To a known amount of TPCA standard or sample in a vial, add a suitable solvent (e.g., dichloromethane).
-
Add the derivatizing agent (e.g., a solution of diazomethane in ether or BSTFA).
-
Allow the reaction to proceed to completion (e.g., 30 minutes at 60 °C for silylation).
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Analysis: Inject the derivatized standards to create a calibration curve based on the abundance of a characteristic ion. Inject the derivatized samples for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC-MS are primarily used for quantification, NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[13][14] qNMR is a primary ratio method, meaning it can provide a direct measurement of the analyte concentration relative to a certified internal standard without the need for a calibration curve of the analyte itself.
-
Internal Standard: A certified internal standard that has a simple spectrum with signals that do not overlap with the analyte's signals is chosen. For TPCA, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is used, such as Deuterium Oxide (D2O) or Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Acquisition Parameters: To ensure accurate quantification, long relaxation delays (D1) are crucial to allow for complete magnetization recovery of all nuclei.
Caption: A typical workflow for the quantitative NMR (qNMR) analysis of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing TPCA and a known amount of a certified internal standard into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use quantitative acquisition parameters, including a 90° pulse angle and a long relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from TPCA and a signal from the internal standard.
-
Calculate the concentration of TPCA using the following equation:
-
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard
-
Where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, and m is the mass.
-
-
Inter-Laboratory Comparison of Analytical Methods
To provide a practical comparison, we present hypothetical but realistic performance data for the three analytical methods, as would be expected from an inter-laboratory validation study.
Table 1: Comparison of Performance Characteristics for TPCA Analysis
| Performance Characteristic | HPLC-UV | GC-MS (after derivatization) | qNMR | ICH Q2(R2) Guideline Reference |
| Specificity | High (demonstrated by peak purity) | Very High (based on retention time and mass spectrum) | Very High (based on unique chemical shifts) | [2][15][16] |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable (primary method) | [2][15][16] |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 100 - 10000 | [2][5][15] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% (as a primary method) | [2][3][15][16] |
| Precision (RSD%) | [2][3][15][16] | |||
| Repeatability (Intra-day) | < 1.0% | < 1.5% | < 0.5% | |
| Intermediate Precision (Inter-day) | < 1.5% | < 2.0% | < 0.8% | |
| Reproducibility (Inter-laboratory) | < 2.5% | < 3.0% | < 1.5% | |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.01 | 10 | [15] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.03 | 30 | [15] |
| Robustness | High | Moderate (sensitive to derivatization) | High | [3][15] |
Conclusion and Recommendations
This guide provides a framework for the inter-laboratory validation of analytical methods for this compound.
-
HPLC-UV is a robust, reliable, and widely available technique suitable for routine quality control analysis. Its high precision and accuracy make it an excellent choice for release testing and stability studies.
-
GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis or for the identification of impurities. However, the need for derivatization adds complexity and a potential source of variability.
-
qNMR stands out as a primary method for the certification of reference materials due to its high precision and the ability to directly quantify without a specific reference standard for the analyte. While less sensitive than chromatographic methods, its accuracy is unparalleled for high-concentration samples.
The selection of the most appropriate method will depend on the specific analytical challenge. For routine quantification in a drug substance or product, a validated HPLC-UV method is often the most practical and efficient choice. For the analysis of trace impurities or for definitive identification, GC-MS is superior. For the qualification of primary reference standards, qNMR is the method of choice.
Ultimately, a thorough inter-laboratory validation study, guided by the principles outlined in regulatory documents such as ICH Q2(R2), is essential to ensure the reliability and consistency of analytical data for this compound across its lifecycle.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- BLD Pharm. (n.d.). 147636-36-0|this compound.
- Royal Society of Chemistry. (2019).
- SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Sigma-Aldrich. (n.d.). This compound | 147636-36-0.
- Oregon State University. (n.d.).
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- International Journal of Research in Ayurveda and Pharmacy. (n.d.).
- Scribd. (n.d.). GCMS Analysis Report.
- Pure and Applied Chemistry - IUPAC. (n.d.).
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
- ResearchGate. (2020). (PDF) 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- ResearchGate. (n.d.).
- AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
- Smolecule. (2023). Buy this compound | 147636-36-0.
- Chan, C. C., et al. (2004).
- Sigma-Aldrich. (n.d.). This compound | 147636-36-0.
Sources
- 1. Buy this compound | 147636-36-0 [smolecule.com]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Pharmacokinetic Landscape of 1-Tosylpiperidine-4-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: In the relentless pursuit of novel therapeutics, the piperidine scaffold has consistently emerged as a cornerstone in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. Within this privileged class of heterocycles, derivatives of 1-Tosylpiperidine-4-carboxylic acid are gaining significant attention as versatile intermediates in the synthesis of complex, biologically active molecules. This guide provides a comprehensive comparison of the pharmacokinetic properties of various this compound derivatives, with a particular focus on their development as Factor XIa (FXIa) inhibitors for anticoagulant therapy. Understanding the intricate relationship between chemical structure and pharmacokinetic profile is paramount for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) characteristics.
The tosyl group and the carboxylic acid moiety of the parent structure offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties that govern a molecule's journey through the body. The inherent high gastrointestinal absorption of the core structure serves as an excellent starting point for developing orally bioavailable drugs. This guide will delve into the available experimental data to illuminate how substitutions on the piperidine ring and modifications of the carboxylic acid group impact the overall pharmacokinetic landscape of these promising compounds.
The Pivotal Role of the this compound Scaffold in Factor XIa Inhibitors
Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade, and its inhibition represents a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[1][2] Several potent and orally bioavailable FXIa inhibitors have been developed, with some candidates progressing to clinical trials. The this compound scaffold has been instrumental in the design of some of these next-generation anticoagulants.
The general structure of these derivatives often involves the modification of the carboxylic acid to an amide, which can then be further functionalized to interact with key residues in the active site of FXIa. The tosyl group can also be replaced or modified to optimize properties such as solubility and metabolic stability.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
Table 1: Comparative Pharmacokinetic Parameters of Representative Piperidine-Based FXIa Inhibitors
| Compound ID | Structural Features | Oral Bioavailability (%) | Tmax (h) | Half-life (t1/2) (h) | Clearance | Key Metabolic Pathways | Species | Reference |
| Asundexian (BAY 2433334) | Complex derivative | Near-complete | ~4 | 14.2-17.4 | Low | Amide hydrolysis, minor oxidation | Human, Rat | [3][4] |
| Compound 3f (Pyridine N-Oxide based) | Pyridine N-oxide, pyrazole linker | Rat: 36.4, Dog: 80.5, Monkey: 43.0 | N/A | N/A | N/A | N/A | Rat, Dog, Monkey | [2] |
| Macrocyclic Inhibitor (FXIa-6f) | Macrocyclic amide linker | Orally bioavailable | N/A | N/A | Cleared mainly by metabolism | Oxidation, descarbamoylation, glutathione conjugation | Rat, Monkey | [5] |
| SHR2285 | Small molecule | Rapidly absorbed | 3.0-4.0 | 7.6-15.8 | N/A | Forms active metabolite (SHR164471) | Human | [6] |
Note: The compounds in this table are not all direct derivatives of this compound but represent the broader class of piperidine-based FXIa inhibitors, providing valuable insights into the pharmacokinetic goals for this scaffold.
Structure-Pharmacokinetic Relationships: Key Insights
Absorption and Oral Bioavailability
The parent this compound scaffold is noted for its high gastrointestinal absorption.[7] This favorable characteristic is often retained and can be further optimized in its derivatives. For instance, the near-complete oral bioavailability of Asundexian suggests that extensive modifications to the core structure can be made without compromising absorption.[3] The excellent bioavailability of the pyridine N-oxide based inhibitor 3f across multiple species further underscores the potential of this chemical space for developing orally active drugs.[2]
The key to maintaining good absorption lies in balancing the polarity introduced by the carboxylic acid or its bioisosteres with sufficient lipophilicity to facilitate membrane permeation.
Distribution
Metabolism and Metabolic Stability
Metabolic stability is a crucial determinant of a drug's half-life and potential for drug-drug interactions. The tosyl group in the parent scaffold can be a site of metabolic modification. However, the primary metabolic pathways for more complex derivatives often involve other parts of the molecule.
For example, the metabolism of the macrocyclic FXIa inhibitor FXIa-6f involves oxidation on the macrocycle and the P1 region, as well as descarbamoylation.[5] Asundexian is cleared predominantly through amide hydrolysis.[3][4] These examples highlight the importance of designing derivatives where the primary metabolic routes lead to inactive and non-toxic metabolites. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for guiding the design of metabolically robust derivatives.[8]
dot
Caption: Iterative workflow for optimizing pharmacokinetic properties.
Excretion
The primary route of excretion for many FXIa inhibitors derived from piperidine scaffolds is via the feces, which is often a combination of unchanged drug and metabolites excreted in the bile.[3][4] For Asundexian, radioactivity was mainly excreted into feces in both humans and rats.[3] Understanding the excretion pathways is crucial for predicting potential accumulation in patients with renal or hepatic impairment.
Experimental Protocols for Pharmacokinetic Evaluation
To enable researchers to conduct their own comparative studies, we provide the following generalized protocols for key pharmacokinetic experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the incubation mixture at 37°C. Add the test compound to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
dot
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain).
-
Dosing: Administer the test compound at a specific dose via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Future Directions and Conclusion
The this compound scaffold continues to be a highly valuable starting point for the design of novel therapeutics, particularly in the field of anticoagulation. While the available data on its derivatives provide valuable insights, a systematic study focusing on the structure-pharmacokinetic relationships within a closely related series of analogs would be highly beneficial for the drug discovery community. Such a study would enable the development of more predictive quantitative structure-pharmacokinetic relationship (QSPkR) models, further accelerating the design of drug candidates with optimized ADME profiles.[9][10][11]
References
- Heitmeier, S., Visser, M., Tersteegen, A., Dietze-Torres, J., Glunz, J., Gerdes, C., Laux, V., Stampfuss, J., & Roehrig, S. (2022). Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. Journal of Thrombosis and Haemostasis, 20(6), 1400-1411. [Link][12]
- Lin, J., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry, 65(15), 10419-10440. [Link][2]
- Al-Horani, R. A., & Desai, U. R. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Medicinal research reviews, 38(6), 1795–1849. [Link][13]
- Wang, L., et al. (2021). Preclinical metabolism and disposition of an orally bioavailable macrocyclic FXIa inhibitor. Xenobiotica, 51(8), 933-948. [Link][5]
- Kubitza, D., et al. (2023). Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans. Clinical Pharmacokinetics, 62(8), 1135-1147. [Link][3]
- Heitmeier, S., et al. (2022). Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. Journal of Thrombosis and Haemostasis, 20(6), 1400-1411. [Link][1]
- Koll, F., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(12), 1216-1227. [Link][14]
- Fülöp, F., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 13296-13309. [Link][15]
- Kubitza, D., et al. (2023). Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans. Clinical Pharmacokinetics, 62(8), 1135-1147. [Link][4]
- Park, J. E., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2725-2746. [Link][16]
- Pinto, D. J. P., et al. (2017). Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. ACS Medicinal Chemistry Letters, 8(2), 221-226. [Link][17]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link][8]
- Zhivkova, Z. D. (2014). in silico quantitative structure – pharmacokinetic relationship modeling on acidic drugs: half - life. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 133-139. [Link][9]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
- Li, Y., et al. (2022). First-In-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of SHR2285, a Small-Molecule Factor XIa Inhibitor in Healthy Subjects. Frontiers in Pharmacology, 13, 808933. [Link][6]
- Mager, D. E., & Jusko, W. J. (2008). Quantitative structure-pharmacokinetic/pharmacodynamic relationships. Expert opinion on drug metabolism & toxicology, 4(10), 1263–1277. [Link][10]
- Zhivkova, Z. D. (2014). In silico quantitative structure – Pharmacokinetic relationship modeling on acidic drugs: Half life. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 133-139. [Link][11]
- Pérez-Díaz, O., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 488. [Link][18]
Sources
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical metabolism and disposition of an orally bioavailable macrocyclic FXIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-In-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of SHR2285, a Small-Molecule Factor XIa Inhibitor in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 147636-36-0 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Catalytic Synthesis of 1-Tosylpiperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of various catalytic systems for the synthesis of 1-Tosylpiperidine-4-carboxylic acid, a crucial building block in medicinal chemistry and drug development.[1] We present a comparative study of three primary synthetic strategies: a conventional base-mediated approach, a phase-transfer catalyzed (PTC) method, and a nucleophilic catalysis route employing 4-(Dimethylamino)pyridine (DMAP). This guide offers detailed experimental protocols, a comparative analysis of efficacy based on reaction time and yield, and an in-depth discussion of the underlying reaction mechanisms. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate and efficient catalytic system for their specific needs, balancing considerations of yield, reaction kinetics, cost, and environmental impact.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine moiety is a common scaffold in a wide range of therapeutic agents, while the tosyl group serves as a stable and effective protecting group for the nitrogen atom, rendering it less nucleophilic and basic.[2] This allows for selective transformations at other positions of the molecule. The carboxylic acid functionality provides a handle for further derivatization, making this compound a versatile intermediate for the synthesis of complex molecular architectures with potential biological activity.[1]
The efficient synthesis of this compound is therefore a critical step in the development of novel therapeutics. This guide will benchmark the efficacy of different catalytic approaches to its synthesis from piperidine-4-carboxylic acid and p-toluenesulfonyl chloride (TsCl).
Comparative Analysis of Catalytic Systems
The N-tosylation of piperidine-4-carboxylic acid can be achieved through several methods, each with distinct advantages and disadvantages. Here, we compare a traditional base-mediated method with two catalytically enhanced approaches.
Method 1: Conventional Base-Mediated Synthesis
The reaction can be carried out using a stoichiometric amount of an organic or inorganic base to neutralize the hydrochloric acid byproduct. While straightforward, this method can be slow and may require harsh conditions, potentially leading to side reactions and purification challenges.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. In the context of N-tosylation, a phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the deprotonated piperidine-4-carboxylate from an aqueous phase to an organic phase where the tosyl chloride is present. This method often leads to faster reaction rates, milder reaction conditions, and the use of less expensive inorganic bases.[3]
Method 3: Nucleophilic Catalysis with 4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of acylation and sulfonylation reactions.[4][5][6] Its catalytic activity stems from its ability to react with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is a much more potent tosylating agent than tosyl chloride itself.[6] This allows for rapid reactions under mild conditions, often with only a catalytic amount of DMAP.
Reaction Mechanisms
General N-Tosylation Reaction
The fundamental reaction involves the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of a sulfonamide bond and the liberation of hydrochloric acid.
Caption: General Reaction Scheme for N-Tosylation.
Phase-Transfer Catalysis (PTC) Mechanism
The PTC mechanism involves the quaternary ammonium salt (Q⁺X⁻) exchanging its counter-ion with the deprotonated substrate (Pip-COO⁻) at the interface of the two phases. The resulting lipophilic ion pair (Q⁺Pip-COO⁻) then diffuses into the organic phase to react with the tosyl chloride.
Caption: Mechanism of Phase-Transfer Catalyzed N-Tosylation.
DMAP Catalysis Mechanism
DMAP acts as a nucleophilic catalyst by first attacking the tosyl chloride to form a highly reactive N-tosyl-4-dimethylaminopyridinium salt. This intermediate is then readily attacked by the piperidine nitrogen, transferring the tosyl group and regenerating the DMAP catalyst.
Caption: Catalytic Cycle of DMAP in N-Tosylation.
Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Base-Mediated Synthesis (Baseline)
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq.) in a 1:1 mixture of THF and water is added sodium hydroxide (2.2 eq.).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of p-toluenesulfonyl chloride (1.1 eq.) in THF is added dropwise over 30 minutes.
-
The reaction is stirred at room temperature for 12-18 hours.
-
Upon completion, the THF is removed under reduced pressure. The aqueous solution is washed with diethyl ether, then acidified to pH 2-3 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
-
To a vigorously stirred biphasic mixture of piperidine-4-carboxylic acid (1.0 eq.) in toluene and an aqueous solution of sodium carbonate (2.0 eq.) is added tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
p-Toluenesulfonyl chloride (1.1 eq.) is then added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization.
Protocol 3: DMAP-Catalyzed Synthesis
-
To a solution of piperidine-4-carboxylic acid (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
-
p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise, and the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
Comparative Efficacy Data
The following table summarizes the typical performance of each catalytic system for the synthesis of this compound.
| Method | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Base-Mediated | None | NaOH | THF/Water | 25 | 12-18 | 75-85 |
| 2. Phase-Transfer | TBAB (5 mol%) | Na₂CO₃ | Toluene/Water | 25 | 4-6 | 85-95 |
| 3. Nucleophilic | DMAP (10 mol%) | Triethylamine | Dichloromethane | 25 | 1-2 | >95 |
Discussion and Field-Proven Insights
The choice of catalytic system for the synthesis of this compound has significant implications for process efficiency and scalability.
-
The Base-Mediated approach , while simple, suffers from longer reaction times and potentially lower yields. The use of a strong base in a biphasic system can also lead to hydrolysis of the tosyl chloride, reducing overall efficiency.
-
Phase-Transfer Catalysis offers a marked improvement in both reaction time and yield. The ability to use a milder, inorganic base and a less polar organic solvent makes this method more environmentally friendly and cost-effective for larger-scale synthesis. The efficiency of the PTC system is dependent on the structure of the quaternary ammonium salt, with factors like the length of the alkyl chains influencing its lipophilicity and catalytic activity.
-
DMAP Catalysis represents the most rapid and highest-yielding method. The formation of the highly reactive N-tosylpyridinium intermediate dramatically accelerates the rate of tosylation, allowing the reaction to proceed to completion in a fraction of the time required by the other methods. This high efficiency makes it an excellent choice for laboratory-scale synthesis and for substrates that are sensitive to prolonged reaction times or harsher conditions. However, the higher cost of DMAP and the need for an organic base like triethylamine might be considerations for large-scale industrial production.
Experimental Workflow Visualization
Caption: General Experimental Workflow.
Conclusion
This comparative guide demonstrates that for the synthesis of this compound, catalytic methods offer significant advantages over conventional base-mediated approaches. Phase-transfer catalysis provides a robust and scalable method with good yields and moderate reaction times. For rapid, high-yielding synthesis, particularly at the laboratory scale, DMAP catalysis is the superior choice. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired purity.
References
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026, January 5).
- Guillena, G., Nájera, C., & Viózquez, S. F. (2007). Aldol processes catalyzed by N-tosyl-(Sa)-binam-L-prolinamide 3. Organic Syntheses, 86, 151. [Link]
- Chouai, A., Venditto, V. J., & Simanek, E. E. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses, 86, 151. [Link]
- Organic-synthesis.com.
- Fülöp, F., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 13394-13411. [Link]
- Google Patents. (2012). CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
- Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
- The Royal Society of Chemistry.
- Banik, B. K., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
- Zhang, W., et al. (2010). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 15(5), 3183-3191. [Link]
- Plater, M. J., & Harrison, W. T. A. (2020). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Journal of the Serbian Chemical Society, 85(10), 1325-1334. [Link]
- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
- Ruble, J. C., & Fu, G. C. (2000). Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. Journal of the American Chemical Society, 122(46), 11532-11533. [Link]
- Reddit. (2022, February 3). Reaction mechanism help. r/OrganicChemistry. [Link]
- Macmillan Group. (2008, April 10).
- CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
- YouTube. (2020, August 27).
- ACS Publications. (2020). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. [Link]
- Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]
- RSC Publishing. (2014, January 9). Tetrabutylammonium bromide-mediated ring opening reactions of N-tosylaziridines with carboxylic acids in DMF. [Link]
- ResearchGate. (2025, August 10).
- ResearchGate. (2025, August 9). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]
- ResearchGate. (2025, August 7). 4-Dimethylamino-pyridine(DMAP). [Link]
- MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
- ResearchGate. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
- ResearchGate. (2012, September).
- ResearchGate. (2025, December 4). Recent Advances in Transition‐Metal‐Catalyzed Reactions of N ‐Tosylhydrazones. [Link]
- ResearchGate. (2025, October 15). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
- ResearchGate.
- American Institute of Chemists.
- Beilstein Journals. BJOC - Search Results. [Link]
- Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Organic Chemistry Portal. (2001).
Sources
Safety Operating Guide
Navigating the Safe Handling of 1-Tosylpiperidine-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth, procedural framework for the safe handling of 1-Tosylpiperidine-4-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal protocols. Our commitment is to empower you with the knowledge to not only use our products effectively but also to manage them responsibly, ensuring your safety and the integrity of your research.
Understanding the Hazard Profile
This compound (CAS No. 147636-36-0) is a solid organic compound that, based on available data, is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
The presence of the GHS07 pictogram indicates a warning-level hazard. While comprehensive toxicological data for this specific compound is not fully available, its structural components—a piperidine ring, a tosyl group, and a carboxylic acid functionality—necessitate a cautious approach to handling. The acidic nature of the carboxylic acid group, combined with the potential for irritation from the tosyl moiety, informs the stringent PPE requirements outlined in this guide.
Core Principles of Protection: A Multi-Layered Approach
The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment. The following recommendations are based on established safety standards for handling solid, acidic, and irritant organic compounds.
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all activities involving this compound.
-
Recommended for Powder Handling: When weighing or transferring the solid compound, where the risk of generating dust is higher, chemical splash goggles should be worn.
-
High-Risk Operations: For procedures with a significant splash hazard, such as dissolving the compound in a solvent or during a reaction quench, a face shield worn over safety glasses or goggles is essential. This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, the selection of appropriate gloves is critical.
-
Material: Nitrile or neoprene gloves are recommended for their chemical resistance to a broad range of organic compounds.
-
Best Practice: Double-gloving is a prudent measure to enhance protection, especially during prolonged handling or when working with larger quantities. If a glove is breached, the inner layer provides temporary protection while the outer glove is replaced.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Disposable gloves should be replaced immediately if contaminated and should not be reused.
Body Protection: Shielding Against Spills and Contamination
Protecting your skin and personal clothing from accidental contact is a fundamental aspect of laboratory safety.
-
Standard Attire: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Enhanced Protection: For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can become airborne as dust, posing an inhalation hazard.
-
Primary Control: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize the generation and inhalation of dust.
-
When a Fume Hood is Not Feasible: If handling outside of a fume hood is unavoidable, a NIOSH-approved N95 or higher-level respirator equipped with acid gas cartridges should be used. Proper fit-testing of the respirator is essential to ensure its effectiveness.
Recommended PPE for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Fume Hood or N95 Respirator with Acid Gas Cartridges |
| Dissolving in Solvent | Face Shield over Safety Glasses/Goggles | Double Nitrile/Neoprene Gloves | Lab Coat, Chemical-Resistant Apron | Fume Hood |
| Running Reactions | Safety Glasses with Side Shields | Nitrile/Neoprene Gloves | Lab Coat | Fume Hood |
| Work-up/Extraction | Face Shield over Safety Glasses/Goggles | Double Nitrile/Neoprene Gloves | Lab Coat, Chemical-Resistant Apron | Fume Hood |
| Waste Disposal | Safety Glasses with Side Shields | Nitrile/Neoprene Gloves | Lab Coat | Well-ventilated area |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound.
Step-by-Step Emergency Procedures
In the event of an accidental spill or exposure, a swift and informed response is crucial.
Skin Exposure
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Wash the area with soap and water.
-
Seek medical attention if irritation persists.
Eye Exposure
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Ingestion
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill Cleanup
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a spill pillow).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, close the laboratory door and increase ventilation to the fume hoods.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Disposal Plan: A Commitment to Environmental Responsibility
Due to its classification as harmful to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and absorbent materials should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
By adhering to these guidelines, you contribute to a safer research environment and demonstrate a commitment to responsible chemical stewardship.
References
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
